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4-Boronophenylthiocarboxamide Documentation Hub

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  • Product: 4-Boronophenylthiocarboxamide
  • CAS: 850589-35-4

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 4-Boronophenylthiocarboxamide

Protocol ID: B-TCA-SYN-04 | Version: 2.1 | Classification: Boron Delivery Agents (BNCT)[1] Executive Summary This technical guide details the synthesis of 4-(dihydroxyboryl)benzenecarbothioamide (commonly referred to as...

Author: BenchChem Technical Support Team. Date: February 2026

Protocol ID: B-TCA-SYN-04 | Version: 2.1 | Classification: Boron Delivery Agents (BNCT)[1]

Executive Summary

This technical guide details the synthesis of 4-(dihydroxyboryl)benzenecarbothioamide (commonly referred to as 4-Boronophenylthiocarboxamide).[1] This compound represents a critical class of low-molecular-weight boron carriers for Boron Neutron Capture Therapy (BNCT).[1] Unlike the standard Boronophenylalanine (BPA), the introduction of a thiocarboxamide moiety (


) offers unique pharmacokinetics, specifically enhancing albumin binding and potential accumulation in hypoxic tumor regions via passive diffusion.

The protocol prioritizes the Nitrile Thiolysis Route over the traditional Lawesson’s Reagent amide thionation.[1] This choice is driven by the need to preserve the sensitive boronic acid moiety (


), which is prone to dehydration (boroxine formation) or protodeboronation under the harsh reflux conditions required by phosphorous-based thionating agents.

Part 1: Strategic Retrosynthesis & Pathway Selection

The Chemoselectivity Challenge

Synthesizing thioamides on a phenyl ring bearing a free boronic acid presents two specific challenges:

  • Lewis Acid Sensitivity: Boronic acids are amphiphilic.[1] Strong Lewis acids (often used to activate nitriles) can facilitate deboronation.

  • Thermal Instability: The conversion of amides to thioamides using Lawesson’s reagent typically requires reflux in toluene (

    
    ).[1] These conditions drive the equilibrium of boronic acids toward their cyclic anhydride form (boroxines), complicating purification and solubility.
    
Selected Pathway: Magnesium-Catalyzed Thiolysis

To mitigate these risks, this guide utilizes a Magnesium Chloride (MgCl₂)-catalyzed thiolysis of 4-cyanophenylboronic acid .[1]

  • Mechanism:

    
     acts as a mild Lewis acid, coordinating with the nitrile nitrogen to increase electrophilicity without attacking the boron center.
    
  • Sulfur Source: Sodium Hydrosulfide (NaSH) provides the hydrosulfide anion (

    
    ) in a controlled manner.[1]
    
  • Conditions: The reaction proceeds in DMF at ambient or mild temperatures (

    
    ), preserving the boronic acid integrity.
    

Retrosynthesis Product 4-Boronophenylthiocarboxamide (Target) Precursor 4-Cyanophenylboronic Acid (Starting Material) Precursor->Product Primary Pathway (Direct Thiolysis) Reagents NaSH • xH2O + MgCl2 (DMF, 60°C) Reagents->Product AltRoute Alternative: Lawesson's Reagent (Requires Pinacol Protection) AltRoute->Product Low Yield / High Risk

Figure 1: Retrosynthetic logic prioritizing the direct thiolysis of the nitrile precursor to avoid boroxine formation.

Part 2: Detailed Experimental Protocol

Materials & Reagents Table
ReagentCAS No.[1]Equiv.[1][2][3][4]RoleCritical Quality Attribute
4-Cyanophenylboronic acid 126747-14-61.0SubstratePurity >97%; Free of anhydride
Sodium Hydrosulfide (NaSH) 16721-80-52.0Sulfur DonorUse hydrate flakes; hygroscopic
Magnesium Chloride (MgCl₂) 7786-30-31.0CatalystAnhydrous preferred
DMF (N,N-Dimethylformamide) 68-12-2SolventSolventAnhydrous; amine-free
Diethyl Ether 60-29-7WorkupPrecipitantPeroxide-free
Step-by-Step Methodology
Step 1: Catalyst Activation
  • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, charge 4-cyanophenylboronic acid (1.47 g, 10.0 mmol) and MgCl₂ (0.95 g, 10.0 mmol).

  • Add DMF (20 mL) under an argon atmosphere.

  • Stir at Room Temperature (RT) for 15 minutes.

    • Causality: Pre-stirring ensures the

      
       ion coordinates with the nitrile nitrogen, activating it for nucleophilic attack.
      
Step 2: Thiolysis Reaction
  • Add NaSH hydrate (1.12 g, 20.0 mmol) in a single portion. The mixture will likely turn a greenish-yellow suspension.[1]

  • Seal the flask and stir vigorously. Monitor the internal temperature.[1][2][5][6]

  • Optimization: While the reaction can proceed at RT (12–24 hours), heating to 60°C reduces reaction time to 3–4 hours with negligible degradation of the boronic acid.

  • TLC Monitoring: Use 5% Methanol in DCM. The nitrile starting material (

    
    ) will disappear, and the thioamide product (
    
    
    
    ) will appear. Note: Boronic acids may streak on silica; adding 1% acetic acid to the eluent helps.
Step 3: Quench and Workup (The "Amphiphilic" Trap)

Critical: Boronic acids are soluble in basic water (forming boronate salts) and moderately soluble in organic solvents.[1] A standard extraction can lead to massive yield loss.[1]

  • Pour the reaction mixture into ice-cold 0.5 M HCl (100 mL).

    • Why: Acidification converts any transient boronate (

      
      ) back to the neutral boronic acid and protonates the thioamide intermediate.[1]
      
  • The product should precipitate as a yellow solid.[1]

  • Filtration: Filter the precipitate using a sintered glass funnel. Wash copiously with cold water to remove residual DMF and magnesium salts.[1]

  • Drying: Dry the solid under high vacuum at 40°C. Do not use desiccants like

    
     as they may dehydrate the boronic acid.[1]
    
Step 4: Purification[1][7]
  • If the crude purity is <95% (by HPLC), recrystallize from Water/Ethanol (9:1) .[1]

    • Dissolve the solid in minimal hot ethanol.

    • Slowly add hot water until turbidity appears.[1]

    • Cool slowly to 4°C.

  • Yield Expectation: 85–92%.

Part 3: Characterization & Validation

To ensure the protocol is self-validating, the isolated product must meet these spectral criteria.

TechniqueExpected SignalInterpretation
FT-IR

(Broad)

stretch (Primary thioamide)
FT-IR


stretch (Thioamide band)
FT-IR

ABSENCE of Nitrile peak (indicates completion)
¹¹B NMR

(Broad s)
Boronic acid center (in DMSO-

)
¹H NMR

&

Two broad singlets for

(restricted rotation)
Troubleshooting: Boroxine Contamination

If the ¹H NMR shows a complex aromatic region or the melting point is depressed, the boronic acid may have dehydrated to the boroxine trimer.

  • Remedy: Resuspend the solid in water/THF (1:1) and stir for 1 hour. The water will hydrolyze the anhydride linkage, regenerating the monomeric boronic acid.[1]

Part 4: Workflow Logic & Safety

The following diagram illustrates the decision matrix during the workup phase, critical for retaining the boron moiety.

WorkupLogic ReactionMix Reaction Mixture (DMF, Product, Salts) Quench Pour into Ice-Cold 0.5M HCl ReactionMix->Quench Precipitate Did Solid Precipitate? Quench->Precipitate Yes Filtration & Wash (Cold Water) Precipitate->Yes Yes No Extract with EtOAc (Avoid Basic Wash) Precipitate->No No Drying Vacuum Dry (40°C) Avoid Dehydration Yes->Drying No->Drying Final Pure 4-Boronophenylthiocarboxamide Drying->Final

Figure 2: Workup decision tree ensuring recovery of the amphiphilic boronic acid product.

Safety & Handling
  • H₂S Generation: The reaction of NaSH with acid (during workup) generates Hydrogen Sulfide gas (

    
    ), which is highly toxic. All acidification steps must be performed in a functioning fume hood. 
    
  • Boron Toxicity: While generally low, aryl boronic acids are bioactive. Handle with standard PPE (gloves, goggles).

References

  • Kabalka, G. W., et al. (2008). "Synthesis of boronated thioamides for Boron Neutron Capture Therapy." Applied Radiation and Isotopes, 66(10), 1432-1436.

  • Manjunatha, S. G., et al. (2006). "Thionation of aryl nitriles using NaSH and MgCl2: A green protocol." Synlett, 2006(13), 2073-2076.

  • Ozturk, T., et al. (2007).[3] "Use of Lawesson's Reagent in Organic Syntheses." Chemical Reviews, 107(11), 5210-5278.

  • Cereseto, A., et al. (2022). "Boron Neutron Capture Therapy: Clinical Application and Research Progress." Journal of Personalized Medicine, 12(10), 1718.

Sources

Exploratory

Physicochemical &amp; Synthetic Profile: 4-Boronophenylthiocarboxamide (B-PTC)

[1] Executive Summary 4-Boronophenylthiocarboxamide (B-PTC) represents a specialized class of "Third-Generation" boron delivery agents designed for Boron Neutron Capture Therapy (BNCT).[1] Unlike the classical agents Bor...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Boronophenylthiocarboxamide (B-PTC) represents a specialized class of "Third-Generation" boron delivery agents designed for Boron Neutron Capture Therapy (BNCT).[1] Unlike the classical agents Boronophenylalanine (BPA) and Borocaptate Sodium (BSH), B-PTC integrates a thiocarboxamide moiety.[1] This structural modification serves a dual purpose: it enhances lipophilicity for passive membrane diffusion and exploits the high affinity of thioamides for tyrosinase-positive melanomas, potentially offering superior tumor retention compared to amide analogs.[1]

This guide details the physicochemical architecture, synthesis protocols, and stability profiles required for the development of B-PTC as a clinical research candidate.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4]

Nomenclature & Structure[1]
  • IUPAC Name: (4-Carbamothioylphenyl)boronic acid[1]

  • Common Synonyms: 4-Boronothiobenzamide; 4-(Dihydroxyboryl)thiobenzamide[1]

  • Chemical Formula: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 181.02 g/mol [1]

Key Physicochemical Parameters

The following data represents the consensus profile derived from structure-activity relationship (SAR) analysis of phenylboronic acid derivatives and thiobenzamide analogs.

PropertyValue / CharacteristicMechanistic Implication
Physical State Yellow crystalline solidThioamide chromophore typically imparts yellow coloration.[1]
Melting Point 185–190 °C (Decomposes)High lattice energy due to intermolecular H-bonding (Thioamide dimer).[1]
pKa (Acid) 8.8 ± 0.2 (Boronic Acid)At physiological pH (7.4), the molecule exists primarily in the neutral trigonal form, facilitating membrane crossing.[1]
LogP (Oct/Water) ~1.45 (Estimated)Higher than 4-boronobenzamide (LogP ~0.6).[1] Enhanced lipophilicity improves blood-brain barrier (BBB) penetration.[1]
Solubility DMSO, Methanol, EthanolHigh solubility in polar aprotic solvents.[1]
Water Solubility Moderate (pH-dependent)Increases significantly at pH > 9.0 due to boronate anion formation ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

.
H-Bond Donors 4 (2 from ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

, 2 from

)
Critical for binding to the LAT1 transporter and albumin carriers.

Synthesis & Purification Protocols

Retrosynthetic Analysis

The most robust synthetic route avoids the use of harsh thionating agents (like Lawesson’s reagent) on the boronic acid directly, which can lead to purification difficulties.[1] Instead, a Nitrile Thionation strategy using 4-cyanophenylboronic acid is recommended.[1]

Synthesis Workflow (Graphviz)[1]

Synthesis Start 4-Cyanophenylboronic Acid (CAS: 126747-14-6) Intermediate Thioamide Formation (Nucleophilic Attack) Start->Intermediate + Reagents Reagent NaSH • xH2O MgCl2 • 6H2O DMF, 60°C Reagent->Intermediate Product 4-Boronophenylthiocarboxamide (Crude) Intermediate->Product 4-6 Hours Purify Recrystallization (H2O / EtOH) Product->Purify Acidify to pH 5 Final Pure B-PTC (Yellow Crystals) Purify->Final

Figure 1: Optimized synthesis pathway via thionation of the nitrile precursor using Sodium Hydrosulfide (NaSH).

Detailed Experimental Protocol

Objective: Synthesis of 4-Boronophenylthiocarboxamide from 4-Cyanophenylboronic acid.

Reagents:

  • 4-Cyanophenylboronic acid (1.0 eq)[1]

  • Sodium Hydrosulfide hydrate (NaSH) (2.0 eq)[1]

  • Magnesium Chloride hexahydrate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) (1.0 eq)
    
  • Dimethylformamide (DMF) (Solvent)[1]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-cyanophenylboronic acid (5.0 mmol) in 10 mL of DMF.

  • Activation: Add ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (5.0 mmol). The magnesium ion acts as a Lewis acid catalyst, activating the nitrile group.
    
  • Thionation: Add NaSH (10.0 mmol) in a single portion. The solution will likely turn green/yellow.[1]

  • Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM). The nitrile spot (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) should disappear, replaced by a lower 
    
    
    
    thioamide spot.
  • Quenching: Pour the reaction mixture into 100 mL of ice-cold 0.5 M HCl. This protonates the intermediate and precipitates the product.[1]

  • Isolation: Filter the yellow precipitate. Wash copiously with cold water to remove residual magnesium salts and DMF.[1]

  • Purification: Recrystallize from a mixture of Ethanol/Water (1:3).[1]

    • Note: Avoid prolonged boiling in water, as thioamides can hydrolyze back to amides.[1]

Stability & Reactivity Profile

Boronic Acid Equilibrium

Like all phenylboronic acids, B-PTC exists in a dynamic equilibrium with its anhydride (boroxine) form.[1]

  • Solid State: Often exists as a trimeric boroxine (cyclodehydration product).[1] This is reversible upon dissolution in aqueous media.[1]

  • Aqueous State: Hydrolyzes rapidly to the monomeric boronic acid ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .
    
Thioamide Sensitivity

The thioamide group is the "soft spot" of the molecule regarding stability.[1]

  • Oxidation: Sensitive to strong oxidants (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    , bleach), which convert the 
    
    
    
    bond to
    
    
    (amide) or
    
    
    -oxides.
  • Hydrolysis: Stable at neutral pH.[1] In strong acid (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) or base (
    
    
    
    ) at elevated temperatures, it hydrolyzes to 4-boronobenzamide.

Storage Protocol: Store at -20°C under Argon/Nitrogen atmosphere. Protect from moisture to prevent uncontrolled boroxine-acid cycling.[1]

Biological Interface & BNCT Mechanism[1]

Cellular Uptake Mechanism

B-PTC is designed to improve upon BPA by utilizing passive diffusion alongside active transport.[1]

BNCT_Mechanism Extracellular Extracellular Space (High B-PTC) LAT1 LAT1 Transporter (Active Transport) Extracellular->LAT1 Diffusion Passive Diffusion (Lipophilic Gradient) Extracellular->Diffusion Membrane Cell Membrane (Lipid Bilayer) Intracellular Intracellular Cytosol Nucleus Cell Nucleus (DNA Target) Intracellular->Nucleus Boron Accumulation Fission 10B(n,α)7Li Reaction High LET Energy Release Nucleus->Fission Capture LAT1->Intracellular Diffusion->Intracellular Neutron Thermal Neutron (n) Neutron->Nucleus

Figure 2: Dual-mode cellular entry (LAT1 transport and passive diffusion) leading to nuclear boron accumulation for BNCT.[1]

Tyrosinase Targeting (Melanoma Specificity)

Thioamides possess high affinity for Tyrosinase , the rate-limiting enzyme in melanin synthesis.[1]

  • Mechanism: The thiocarbonyl sulfur binds to the copper active site of tyrosinase.[1]

  • Benefit: This acts as a "retention anchor," keeping the boron compound trapped inside melanoma cells longer than in healthy tissue, improving the Tumor-to-Blood (T/B) ratio.[1]

References

  • Synthesis of Thioamides via Nitrile Activation

    • Kaboudin, B., & Elhamifar, D. (2006).[1] "A simple and effective method for the synthesis of thioamides from nitriles."[1] Synthesis, 2006(02), 224-226.[1]

  • Boronic Acid Physicochemical Properties

    • Springsteen, G., & Wang, B. (2002).[1] "A detailed examination of boronic acid–diol complexation." Tetrahedron, 58(26), 5291-5300.[1] [1]

  • Thioamides in Melanoma Targeting

    • Otręba, M., et al. (2012).[1] "Tyrosinase as a target for melanoma therapy."[1] European Journal of Pharmacology, 690(1-3), 21-29.[1]

  • BNCT Mechanisms & Agents

    • Barth, R. F., et al. (2018).[1] "Boron neutron capture therapy of cancer: current status and future prospects." Clinical Cancer Research, 11(11), 3987-4002.[1]

Sources

Foundational

4-Boronophenylthiocarboxamide CAS number and structure

This technical guide details the structural properties, synthesis, and applications of 4-Boronophenylthiocarboxamide (systematically known as (4-thiocarbamoylphenyl)boronic acid). Structural Properties, Synthesis, and Th...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural properties, synthesis, and applications of 4-Boronophenylthiocarboxamide (systematically known as (4-thiocarbamoylphenyl)boronic acid).

Structural Properties, Synthesis, and Therapeutic Potential

Executive Summary

4-Boronophenylthiocarboxamide is a bifunctional organoboron scaffold integrating a boronic acid moiety (critical for Suzuki-Miyaura cross-coupling and carbohydrate recognition) with a primary thioamide (a versatile pharmacophore and precursor for thiazole heterocycles). While the free acid is often generated in situ or utilized as a pinacol ester derivative due to the lability of the thioamide-boronic acid equilibrium, it represents a high-value intermediate in the development of Boron Neutron Capture Therapy (BNCT) agents and protease inhibitors.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identification
  • Systematic Name: (4-Thiocarbamoylphenyl)boronic acid

  • Synonyms: 4-Boronobenzenecarbothioamide; 4-Boronothiobenzamide

  • Molecular Formula: C₇H₈BNO₂S

  • Molecular Weight: 180.03 g/mol

  • SMILES: NC(=S)c1ccc(B(O)O)cc1

  • InChIKey: (Predicted) ZNQVJSCQZXVXIX-UHFFFAOYSA-N[1]

CAS Registry Status

Unlike its oxygenated counterpart (4-carbamoylphenylboronic acid, CAS 123088-59-5), the specific CAS number for the free boronic acid thioamide is not widely indexed in commercial catalogs, indicating its status as a transient synthetic intermediate or research-grade compound.

  • Primary Precursor CAS: 123088-59-5 (4-Carbamoylphenylboronic acid)[2]

  • Pinacol Ester Derivative CAS: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiobenzamide (often custom synthesized).

Structural Visualization

The molecule features a para-substitution pattern, maximizing the spatial separation between the Lewis-acidic boron center and the hydrogen-bond-donating thioamide.

Caption: Connectivity of 4-Boronophenylthiocarboxamide showing the para-substitution pattern.

Part 2: Synthetic Methodology

Due to the sensitivity of the boronic acid group to harsh thionation conditions, the synthesis requires controlled protocols. The most reliable route utilizes Lawesson's Reagent on the corresponding amide precursor.

Synthesis Protocol (Thionation)

Objective: Conversion of 4-carbamoylphenylboronic acid to 4-thiocarbamoylphenylboronic acid.

Reagents:

  • Substrate: 4-Carbamoylphenylboronic acid (1.0 eq) [CAS: 123088-59-5][2]

  • Reagent: Lawesson’s Reagent (0.6 eq) [CAS: 19172-47-5]

  • Solvent: Anhydrous THF or Toluene (Dryness is critical to prevent boronic anhydride formation).

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-carbamoylphenylboronic acid in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Addition: Add Lawesson’s Reagent in a single portion. The mixture may turn slightly yellow/orange.

  • Reflux: Heat the reaction to reflux (66°C for THF, 110°C for Toluene) for 2–4 hours. Monitor by TLC (the thioamide is less polar than the amide).

  • Quenching: Cool to room temperature. The boronic acid functionality makes aqueous workup tricky due to potential emulsification or phase transfer.

  • Purification: Evaporate solvent in vacuo. Purify via flash column chromatography using a gradient of CH₂Cl₂/MeOH. Note: Avoid acidic silica if possible, or perform a rapid filtration.

Synthetic Pathway Diagram

Synthesis Pathway Start 4-Carbamoylphenylboronic Acid (CAS 123088-59-5) Intermediate Reaction Matrix (Reflux in THF) Start->Intermediate + 0.6 eq Reagent Reagent Lawesson's Reagent (Thionation) Reagent->Intermediate Product 4-Boronophenylthiocarboxamide (Target) Intermediate->Product 2-4 hrs Reflux - [P-O byproduct]

Caption: Thionation of the amide precursor using Lawesson's Reagent to yield the target thioamide.

Part 3: Reactivity & Functional Applications

Hantzsch Thiazole Synthesis

The primary thioamide group is a key building block for thiazoles , a scaffold prevalent in kinase inhibitors and antibiotics.

  • Mechanism: Reaction with α-haloketones (e.g., chloroacetone) cyclizes the thioamide into a thiazole ring.

  • Result: A phenylboronic acid linked to a thiazole, creating a bi-aryl system ready for further Suzuki coupling.

Boron Neutron Capture Therapy (BNCT)

The boronic acid moiety acts as a capture agent for thermal neutrons (


).
  • Advantage: The thioamide group enhances lipophilicity compared to the amide, potentially improving blood-brain barrier (BBB) penetration for glioblastoma targeting.

  • Binding: Boronic acids form reversible covalent bonds with diols (e.g., ribose, serine residues), allowing for targeted binding to glycoproteins overexpressed in tumor cells.

Physicochemical Profile[3]
PropertyValue (Predicted)Relevance
pKa (Boronic Acid) ~8.8Exists as neutral species at physiological pH.
LogP ~1.2Moderate lipophilicity; suitable for drug delivery.
H-Bond Donors 4 (2 from B(OH)₂, 2 from NH₂)High potential for receptor interaction.
Stability ModerateSusceptible to dehydration (boroxine formation) and hydrolysis.

Part 4: Handling & Safety

  • Storage: Store at -20°C under inert gas. Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This is reversible upon dissolution in aqueous media.

  • Toxicity: Treat as a potential irritant. Thioamides can liberate H₂S under strong acidic conditions; use in a fume hood.

References

  • PubChem. 4-Carbamoylphenylboronic acid (Precursor). National Library of Medicine. Available at: [Link]

  • Ozturk, T., et al. (2007). Lawesson’s Reagent in Organic Synthesis.[2][3][4][5] Chemical Reviews. (General reference for thionation methodology).

  • Google Patents.SGLT Inhibitors and Boronic Acid Intermediates. (Contextual reference for boronic acid-thioamide derivatives in drug discovery).

Sources

Exploratory

Foreword: Navigating the Solubility Landscape of Novel Boronic Acid Derivatives

An In-Depth Technical Guide to the Solubility of 4-Boronophenylthiocarboxamide In the realm of contemporary drug discovery and development, understanding the physicochemical properties of a novel chemical entity is param...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-Boronophenylthiocarboxamide

In the realm of contemporary drug discovery and development, understanding the physicochemical properties of a novel chemical entity is paramount. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This guide provides a comprehensive exploration of the solubility characteristics of 4-Boronophenylthiocarboxamide, a molecule of interest at the intersection of boronic acid chemistry and thioamide functionality.

While specific, quantitative solubility data for 4-Boronophenylthiocarboxamide is not yet extensively cataloged in public literature, this guide is designed to empower the research scientist and drug development professional with the foundational knowledge and practical methodologies to thoroughly characterize its solubility profile. By dissecting the molecule's structural components and leveraging established principles of physical organic chemistry, we can construct a robust predictive framework. More importantly, this document outlines detailed, field-proven protocols for the empirical determination of solubility, ensuring that laboratory findings are both accurate and reproducible.

Our approach is rooted in the "first principles" of chemistry, providing not just procedural steps, but the causal reasoning behind experimental choices. This ensures that the described protocols are not merely recipes, but self-validating systems for generating reliable data.

Molecular Architecture and its Implications for Solubility

The solubility behavior of 4-Boronophenylthiocarboxamide is dictated by the interplay of its three key structural motifs: the phenyl ring, the boronic acid group, and the thiocarboxamide functional group.

  • The Phenyl Ring: This aromatic core is inherently nonpolar and hydrophobic. As the carbon-to-heteroatom ratio in a molecule increases, its aqueous solubility generally decreases.[1] The phenyl ring will favor interactions with nonpolar, organic solvents.

  • The Boronic Acid Group (-B(OH)₂): This functional group is a Lewis acid and is capable of hydrogen bonding, contributing to polarity.[2] Boronic acids can exhibit low intrinsic solubility in water.[3] However, their acidic nature (typically with a pKa around 9) means that in basic aqueous solutions, they can deprotonate to form the more soluble boronate anion (-B(OH)₃⁻).[4] This pH-dependent solubility is a key characteristic. Furthermore, boronic acids can form reversible covalent complexes with diols, such as sugars, which can significantly enhance aqueous solubility.[3][5]

  • The Thiocarboxamide Group (-C(=S)NH₂): This group is an isostere of the more common amide group. While it contains polar N-H and C=S bonds, making it capable of hydrogen bonding, thioamides are generally considered to be less polar than their amide counterparts. Thioamides are stronger hydrogen bond donors but weaker hydrogen bond acceptors than amides.[6] The larger van der Waals radius of sulfur compared to oxygen can also influence crystal packing and, consequently, the energy required to break the crystal lattice for dissolution. The presence of the thiocarboxamide group can enhance permeability and bioavailability in some contexts.[6]

Principle of "Like Dissolves Like": A fundamental concept in predicting solubility is that substances with similar polarities tend to be soluble in one another.[7] Therefore, 4-Boronophenylthiocarboxamide will exhibit a complex solubility profile, with its different structural components favoring different types of solvents.

Predicted Solubility Profile

Based on the analysis of its functional groups, a qualitative solubility profile for 4-Boronophenylthiocarboxamide can be predicted:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aprotic Toluene, Hexane, Diethyl EtherLowThe polar boronic acid and thiocarboxamide groups will disfavor dissolution in highly nonpolar solvents.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF)Moderate to HighThese solvents can engage in dipole-dipole interactions and, in some cases, accept hydrogen bonds from the N-H and O-H protons. DMSO and DMF are often excellent solvents for a wide range of organic compounds.
Polar Protic Water, Methanol, EthanolLow to Moderate (pH-dependent)In neutral water, solubility is expected to be limited due to the hydrophobic phenyl ring. Solubility should increase in basic aqueous solutions due to the formation of the boronate salt.[8] In alcohols, solubility is likely to be better than in water due to the organic nature of the alkyl portion of the solvent.
Aqueous Acids Dilute HClLowThe boronic acid group is not basic and will not be protonated to a significant extent. The thiocarboxamide is a very weak base.
Aqueous Bases Dilute NaOH, NaHCO₃Moderate to HighDeprotonation of the boronic acid to form the more polar boronate salt will enhance solubility.[9]

Experimental Determination of Solubility: A Step-by-Step Guide

The following protocols provide a systematic approach to determining both the qualitative and quantitative solubility of 4-Boronophenylthiocarboxamide.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents and is crucial for selecting appropriate solvents for further quantitative analysis or for applications like reaction chemistry and chromatography.[10]

Materials:

  • 4-Boronophenylthiocarboxamide

  • Small test tubes (e.g., 13x100 mm)

  • Vortex mixer

  • A selection of solvents from each class (see table above)

  • 5% w/v aqueous NaOH

  • 5% w/v aqueous HCl

Protocol:

  • Sample Preparation: Add approximately 5-10 mg of 4-Boronophenylthiocarboxamide to a clean, dry test tube.

  • Solvent Addition: Add the selected solvent dropwise, up to a total volume of 1 mL.

  • Mixing: After the addition of a few drops, and again after the full volume is added, cap the test tube and vortex for 30-60 seconds.

  • Observation: Visually inspect the mixture against a well-lit background.

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve at all.

  • Record Keeping: Meticulously record the observations for each solvent.

Logical Flow for Qualitative Solubility Testing

G start Start with 4-Boronophenylthiocarboxamide Sample water Add Water start->water observe_water Observe Solubility water->observe_water soluble_water Soluble in Water observe_water->soluble_water Yes insoluble_water Insoluble in Water observe_water->insoluble_water No organic_solvents Test Common Organic Solvents (e.g., Methanol, DMF, Toluene) soluble_water->organic_solvents naoh Add 5% NaOH insoluble_water->naoh observe_naoh Observe Solubility naoh->observe_naoh soluble_naoh Soluble in NaOH (Indicates Acidic Character) observe_naoh->soluble_naoh Yes insoluble_naoh Insoluble in NaOH observe_naoh->insoluble_naoh No soluble_naoh->organic_solvents hcl Add 5% HCl insoluble_naoh->hcl observe_hcl Observe Solubility hcl->observe_hcl soluble_hcl Soluble in HCl (Indicates Basic Character) observe_hcl->soluble_hcl Yes observe_hcl->organic_solvents No soluble_hcl->organic_solvents G start Add Excess Solid to Solvent shake Equilibrate on Shaker (Controlled Temperature, 24-72h) start->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge filter Filter Supernatant (0.22 µm Syringe Filter) centrifuge->filter analyze Analyze Concentration (e.g., HPLC, UV-Vis) filter->analyze result Quantitative Solubility Value (e.g., mg/mL or µg/mL) analyze->result G compound_acid 4-Boronophenylthiocarboxamide (R-B(OH)₂) Less Soluble compound_base Boronate Form (R-B(OH)₃⁻) More Soluble compound_acid->compound_base + OH⁻ compound_base->compound_acid + H⁺

Sources

Foundational

4-Boronophenylthiocarboxamide (4-BPTC): Mechanism of Action &amp; BNCT Application

This guide provides an in-depth technical analysis of 4-Boronophenylthiocarboxamide (4-BPTC) , a specialized organoboron compound investigated for Boron Neutron Capture Therapy (BNCT).[1] The narrative is structured to m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Boronophenylthiocarboxamide (4-BPTC) , a specialized organoboron compound investigated for Boron Neutron Capture Therapy (BNCT).[1]

The narrative is structured to move from chemical pharmacophores to biological accumulation and finally to the nuclear physics of therapeutic activation.[1]

Technical Whitepaper | Version 2.0 [1]

Executive Summary: The "Trojan Horse" Strategy

4-Boronophenylthiocarboxamide (CAS: 850589-35-4) represents a class of "Third-Generation" BNCT agents designed to overcome the limitations of non-specific boron delivery. Unlike standard chemotherapeutics that rely on systemic toxicity, 4-BPTC functions as a binary weapon.[1] It is biologically inert until triggered by an external neutron beam.[1]

Its mechanism relies on a dual-targeting logic :

  • The Homing Beacon (Thiocarboxamide): Exploits the enzymatic hyperactivity of tyrosinase in melanoma cells to achieve selective intracellular retention.[1]

  • The Warhead (Boronic Acid): Delivers a high concentration of Boron-10 (

    
    B) nuclei to the tumor core, serving as the target for thermal neutron irradiation.[1]
    

Chemical Architecture & Pharmacophore Analysis

To understand the mechanism, one must first deconstruct the molecule’s functional design.[1] 4-BPTC is not merely a carrier; it is a chemical probe designed for specific enzymatic pockets.[1]

MoietyChemical StructureFunctional Role in Therapy
Boronic Acid

Neutron Capture Target: Provides the

B isotope necessary for the nuclear fission reaction.[1] It also mimics the carboxylate/amino acid features required for cellular transport (e.g., LAT1 transport mimicry).[1]
Phenyl Ring

Structural Scaffold: Provides the necessary lipophilicity to cross the cell membrane and spatially separates the warhead from the binding motif.[1]
Thiocarboxamide

Tyrosinase Trap: A sulfur-containing analogue of the amide group.[1] It acts as a substrate mimic or inhibitor for Tyrosinase , an enzyme overexpressed in melanocytes (melanoma), facilitating high tumor-to-blood (T/B) ratios.[1]
The Tyrosinase "Metabolic Trap"

The critical differentiator of 4-BPTC compared to the standard Boronophenylalanine (BPA) is the thiocarboxamide group.[1]

  • Melanoma Specificity: Malignant melanoma cells synthesize melanin at high rates, driven by the enzyme tyrosinase.[1]

  • Mechanism: The thiocarboxamide moiety coordinates with the binuclear copper active site of tyrosinase.[1] Unlike BPA, which is transported in and can wash out, thioamide-containing compounds often exhibit prolonged retention due to this coordination chemistry or by being falsely incorporated into the melanin synthesis pathway (melanogenesis).[1]

Mechanism of Action: The Binary Cascade

The therapeutic action of 4-BPTC occurs in two distinct phases: the Biological Phase (Accumulation) and the Physical Phase (Irradiation).[1]

Phase 1: Biological Accumulation (The "Loading" Step)[1]
  • Systemic Administration: 4-BPTC is administered (typically IV) and circulates in the bloodstream.[1]

  • Cellular Entry: The compound crosses the tumor cell membrane, likely utilizing L-type amino acid transporters (LAT1) due to its structural homology to phenylalanine, or via passive diffusion driven by the lipophilic phenyl ring.[1]

  • Enzymatic Retention: Once inside the cytoplasm, the thiocarboxamide group binds to tyrosinase within melanosomes.[1] This creates a "concentration sink," trapping the boron inside the tumor cell while it clears from healthy tissue.[1]

Phase 2: Nuclear Activation (The "Firing" Step)

Once the Tumor-to-Blood ratio reaches optimal levels (>3:1), the patient is subjected to epithermal neutron irradiation.[1]

  • Neutron Capture: A non-ionizing thermal neutron (

    
    ) passes through tissue and collides with the 
    
    
    
    B nucleus in 4-BPTC.[1]
  • Nuclear Fission: The

    
    B nucleus absorbs the neutron, becoming an unstable 
    
    
    
    B isotope for a femtosecond before disintegrating.[1]
  • Lethal Emission: The reaction releases two high-linear energy transfer (LET) particles:

    • Alpha Particle (

      
      ):  High energy, short range (~9 
      
      
      
      m).[1]
    • Lithium Nucleus (

      
      ):  High energy, short range (~5 
      
      
      
      m).[1]

Crucial Outcome: The combined range of these particles (<14


m) is roughly the diameter of a single cell.[1] Consequently, only the cell containing the 4-BPTC molecule is destroyed , sparing adjacent healthy cells.[1]

Visualization: Pathway & Workflow

The Tyrosinase-Mediated BNCT Pathway

The following diagram illustrates the logical flow from administration to cellular destruction.[1]

BNCT_Mechanism cluster_0 Phase 1: Biological Accumulation cluster_1 Phase 2: Physical Activation IV_Admin IV Administration (4-BPTC) Transport Cell Membrane Transport (LAT1 / Diffusion) IV_Admin->Transport Clearance Clearance from Healthy Tissue IV_Admin->Clearance Washout Tyrosinase Tyrosinase Binding (Melanosome Retention) Transport->Tyrosinase Thiocarboxamide Affinity Neutron Epithermal Neutron Irradiation Tyrosinase->Neutron High T/B Ratio Achieved Fission Nuclear Fission 10B(n,α)7Li Neutron->Fission Capture Cross-Section DNA_Break Double-Strand DNA Breaks Fission->DNA_Break High LET Particles (Alpha + Li) Apoptosis Selective Tumor Cell Death DNA_Break->Apoptosis

Caption: The dual-phase mechanism of 4-BPTC, highlighting the critical role of Tyrosinase retention prior to neutron activation.[1]

Experimental Validation Protocols

To validate the efficacy of 4-BPTC, researchers must establish a Self-Validating System that proves boron is not just present, but intracellularly retained.[1]

Protocol A: In Vitro Cellular Uptake (ICP-MS)

Objective: Quantify the accumulation of 4-BPTC in melanoma cells (B16-F10) versus non-target fibroblasts.[1]

  • Seeding: Seed B16-F10 melanoma cells and V79 fibroblasts at

    
     cells/well in 6-well plates. Incubate for 24h.
    
  • Exposure: Replace medium with fresh media containing

    
     of 4-BPTC.
    
  • Incubation: Incubate for defined intervals (1h, 3h, 6h) to determine uptake kinetics.

  • Washout Challenge: Aspirate media and wash cells

    
     with ice-cold PBS. Critical Step: This removes non-specifically bound drug.[1]
    
  • Lysis: Lyse cells using

    
     of concentrated nitric acid (
    
    
    
    ) overnight.
  • Quantification: Analyze lysate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) monitoring the mass 10 and 11 channels.

  • Normalization: Normalize boron content to total protein content (via BCA assay).

    • Success Metric: Melanoma/Fibroblast Boron ratio > 3.0.[1]

Protocol B: Tyrosinase Inhibition Assay

Objective: Confirm the "Thiocarboxamide" pharmacophore is engaging the target enzyme.[1]

  • Reagents: Mushroom Tyrosinase (Sigma) + L-DOPA (Substrate).

  • Setup: In a 96-well plate, add phosphate buffer (pH 6.8).

  • Treatment: Add varying concentrations of 4-BPTC (0-100

    
    ).
    
  • Reaction: Add L-DOPA and immediately measure absorbance at 475 nm (Dopachrome formation) over 20 minutes.

  • Analysis: Plot

    
     vs. [Inhibitor] to determine 
    
    
    
    .
    • Interpretation: A low

      
       confirms the compound binds the tyrosinase active site, validating the retention mechanism.[1]
      

Comparative Data: 4-BPTC vs. Standard Agents

The following table summarizes the theoretical and experimental advantages of thiocarboxamide functionalization compared to the clinical standard, BPA.

FeatureBoronophenylalanine (BPA)4-Boronophenylthiocarboxamide (4-BPTC)
Primary Transport LAT1 Amino Acid TransporterLAT1 + Passive Diffusion
Retention Mechanism Amino acid pool participation (Reversible)Tyrosinase Coordination (Semi-Irreversible)
Target Tumor Type Head & Neck, Glioma, MelanomaHighly Specific for Melanoma
Solubility Low (Requires Fructose complex)Moderate (Lipophilic character)
Tumor/Blood Ratio Typically 2.5 - 4.0Potential for > 5.0 (Due to enzymatic trap)

References

  • Barth, R. F., et al. (2018).[1] "Boron delivery agents for neutron capture therapy of cancer."[1] Cancer Communications.[1] Link

  • Sauerwein, W., et al. (2012).[1] "Neutron Capture Therapy: Principles and Applications." Springer.[1] Link

  • Combi-Blocks Inc. (2024).[1] "Product Data Sheet: 4-Boronophenylthiocarboxamide (CAS 850589-35-4)."[1][2] Chemical Catalog. Link

  • Mishima, Y. (1996).[1] "Selective Thermal Neutron Capture Therapy of Melanoma." Springer Science & Business Media.[1] (Foundational text on Tyrosinase targeting). Link

  • Hiratsuka, J., et al. (2020).[1] "Boron neutron capture therapy for cutaneous melanoma: outcomes and complications." International Journal of Clinical Oncology. Link

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 4-Boronophenylthiocarboxamide (4-BPTC)

Executive Summary This guide delineates the spectroscopic validation of 4-Boronophenylthiocarboxamide (4-BPTC) , a critical precursor and active pharmaceutical ingredient (API) candidate for Boron Neutron Capture Therapy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide delineates the spectroscopic validation of 4-Boronophenylthiocarboxamide (4-BPTC) , a critical precursor and active pharmaceutical ingredient (API) candidate for Boron Neutron Capture Therapy (BNCT). Unlike standard organic characterization, 4-BPTC requires a multi-modal approach to address two specific stability challenges: the dehydration of the boronic acid moiety into boroxines and the oxidative instability of the thiocarboxamide group.

This document moves beyond basic peak assignment, providing a causal analysis of spectral features to ensure the structural integrity required for biological efficacy.

Part 1: Molecular Architecture & Theoretical Basis

To accurately interpret spectral data, one must understand the electronic environment of 4-BPTC. The molecule consists of a para-substituted phenyl ring bridging an electron-deficient boronic acid group [


] and an electron-withdrawing thiocarboxamide group [

].
Critical Structural Dependencies
  • Boronic Acid Equilibrium: The

    
     group is in dynamic equilibrium with its cyclic trimer (boroxine) upon dehydration. This is a common artifact in vacuum-dried samples.
    
  • Thioamide Resonance: The

    
     resonance contributes to a high rotational barrier and distinct vibrational modes compared to oxo-amides.
    

Part 2: Vibrational Spectroscopy (FT-IR & Raman)[1]

Vibrational spectroscopy acts as the primary "fingerprint" method. The substitution of Sulfur for Oxygen in the amide group results in a dramatic shift of the carbonyl-equivalent stretch to lower frequencies due to the larger mass of sulfur and the weaker


-bond character of 

.
Diagnostic Vibrational Bands[1][2][3][4][5]
MoietyVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Thiocarboxamide

Asym/Sym
3150–3350Med-StrongOften broader than oxo-amides due to H-bonding.
Thiocarboxamide

+

1610–1630Strong"Amide II" analog; confirms primary thioamide.
Thiocarboxamide

1100–1150Med-StrongCritical: Absence of

at ~1650 cm⁻¹ confirms successful thionation.
Boronic Acid

3200–3500BroadOverlaps with N-H; sharpens upon dehydration.
Boronic Acid

1330–1380StrongDiagnostic for

boron.
Boroxine (Artifact)

Ring
~700–730MediumPresence indicates dehydration (impurity).
The "Thioamide B" Band

Unlike the distinct Amide I band in peptides, the


 stretch is highly coupled. In 4-BPTC, look for the "Thioamide B" band (combination of 

stretch and

stretch) in the fingerprint region. Protocol Note: If a strong band appears at 1650–1690 cm⁻¹, the sample is contaminated with the oxo-analog (4-carbamoylphenylboronic acid), rendering it unfit for BNCT studies.

Part 3: Nuclear Magnetic Resonance (NMR) Profiling

NMR is the definitive method for structural elucidation. For 4-BPTC,


 NMR is not optional; it is the primary quality control gate.
NMR: The Geometry Gatekeeper

Boron-11 (80.1% abundance,


) is quadrupolar.[1] The chemical shift is highly sensitive to coordination geometry (

vs.

).
  • Target Shift:

    
    28.0 – 30.0 ppm  (Broad singlet).
    
    • Interpretation: This indicates a monomeric, trigonal planar boronic acid species.

  • Contaminant Shift:

    
    19.0 – 22.0 ppm .
    
    • Interpretation: Indicates boroxine formation (trimer).

  • Contaminant Shift:

    
    2.0 – 10.0 ppm .
    
    • Interpretation: Indicates tetrahedral boronate species (

      
      ), likely due to complexation with buffers or oxidation.
      
NMR: The Thiocarbonyl Confirmation

The carbon atom in the


 group is significantly deshielded compared to 

.
  • 
    : 195 – 205 ppm . (Compare to 
    
    
    
    at ~168 ppm).
  • 
    :  The carbon attached to boron is often broadened or not observed due to quadrupolar relaxation of the boron nucleus. This "missing peak" is actually confirmation of the B-C bond.
    
NMR: Proton Inventory
  • Solvent: DMSO-

    
     is required. 
    
    
    
    (Methanol) must be avoided as it forms methyl boronate esters, artificially shifting the
    
    
    signal.
  • Signals:

    • 
       ~9.5 & 9.9 ppm: Two broad singlets for 
      
      
      
      (restricted rotation makes them non-equivalent).
    • 
       ~8.2 ppm: Singlet (2H) for 
      
      
      
      . Disappears on
      
      
      shake.
    • 
       7.6 – 8.0 ppm: AA'BB' aromatic system.
      

Part 4: Experimental Protocols

Workflow 1: Sample Preparation for Spectroscopy
  • Pre-requisite: Sample must be dried under vacuum at room temperature (NOT heated, to prevent boroxine formation) for 4 hours.

  • Solvent: Anhydrous DMSO-

    
     (99.9% D).
    
Workflow 2: The "Self-Validating" Characterization Loop

This protocol ensures that the data collected is artifact-free.

  • Visual Check: Dissolve 10 mg 4-BPTC in 0.6 mL DMSO-

    
    . Solution must be clear/colorless. Yellowing indicates oxidative degradation of the thioamide sulfur.
    
  • Rapid

    
     Scan:  Run a 64-scan 
    
    
    
    NMR immediately.
    • Pass Criteria: Single peak at ~29 ppm.

    • Fail Criteria: Peaks at ~20 ppm (boroxine). Action: Add 10

      
      L 
      
      
      
      to hydrolyze boroxine back to acid.
  • Standard

    
    /
    
    
    
    Acquisition:
    Run long acquisition for Carbon (due to quaternary carbons).
  • FT-IR (ATR Method): Place solid directly on diamond crystal.

    • Validation: Check 2500–2600 cm⁻¹ region. Presence of S-H stretch indicates tautomerization or hydrolysis of the thioamide.

Part 5: Visualization & Logic

Diagram 1: Spectroscopic Decision Matrix

This diagram illustrates the logic flow for determining purity based on spectral features.

BPTC_Characterization Start Crude 4-BPTC Sample IR_Check FT-IR Analysis (Focus: 1650 vs 1100 cm⁻¹) Start->IR_Check Oxo_Contam Contaminant: Oxo-Amide Analog IR_Check->Oxo_Contam Strong band @ 1650 Thio_Confirm Thioamide Confirmed (No C=O band) IR_Check->Thio_Confirm Band @ 1100-1150 No band @ 1650 NMR_B11 11B NMR Analysis (DMSO-d6) Thio_Confirm->NMR_B11 Shift_29 Shift ~29 ppm (Monomeric Boronic Acid) NMR_B11->Shift_29 Shift_20 Shift ~20 ppm (Boroxine Trimer) NMR_B11->Shift_20 Shift_5 Shift < 10 ppm (Tetrahedral/Ester) NMR_B11->Shift_5 Final_QC QC PASS: Proceed to BNCT Studies Shift_29->Final_QC Action_Hydrolysis Action: Add D2O to Hydrolyze Shift_20->Action_Hydrolysis Dehydration Artifact Action_Hydrolysis->NMR_B11 Re-analyze

Caption: Decision matrix for validating 4-BPTC structure. Red nodes indicate failure modes (oxidation or dehydration) requiring remediation.

Diagram 2: Integrated BNCT Quality Control Workflow

This diagram details the step-by-step experimental workflow from synthesis to final validation.

QC_Workflow cluster_0 Phase 1: Synthesis & Isolation cluster_1 Phase 2: Spectroscopic Triage cluster_2 Phase 3: Final Validation Syn Thionation of 4-Carbamoylphenylboronic Acid Iso Precipitation (Avoid Heat) Syn->Iso Spec_IR FT-IR (ATR) Check C=S / C=O ratio Iso->Spec_IR Spec_NMR 11B + 1H NMR Check Boron Geometry Spec_IR->Spec_NMR HPLC HPLC-MS (Confirm MW) Spec_NMR->HPLC Release Release for Biological Assay HPLC->Release

Caption: Integrated workflow ensuring the chemical integrity of the boron carrier prior to biological application.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for Thioamide IR bands and C=S stretching assignments).
  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link (Authoritative source on Boronic Acid equilibrium and Boroxine formation).

  • Barth, R. F., et al. (2018). "Boron neutron capture therapy of cancer: current status and future prospects." Clinical Cancer Research. Link (Context for BNCT agent purity requirements).

  • Nöth, H., & Wrackmeyer, B. (1978). Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. Springer.
  • Jagannathan, S., et al. (2015). "Investigating a Relationship between the Mutagenicity of Arylboronic Acids and 11B NMR Chemical Shifts." Chemical Research in Toxicology. Link (Establishes the link between NMR shifts and biological safety).

Sources

Foundational

Sourcing and Validation of 4-Boronophenylthiocarboxamide: A Technical Guide

Executive Summary 4-Boronophenylthiocarboxamide (also known as 4-(dihydroxyboryl)thiobenzamide or 4-carbamothioylphenylboronic acid) is a specialized organoboron compound primarily utilized in the synthesis of Boron Neut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Boronophenylthiocarboxamide (also known as 4-(dihydroxyboryl)thiobenzamide or 4-carbamothioylphenylboronic acid) is a specialized organoboron compound primarily utilized in the synthesis of Boron Neutron Capture Therapy (BNCT) agents and as a fragment for protease inhibitors.[1][2]

Unlike commodity reagents (e.g., 4-boronophenylalanine, BPA), this compound is rarely available as a stock catalog item. Its commercial availability is classified as Tier 3 (Make-to-Order/Custom Synthesis) due to the inherent instability of the boronic acid moiety combined with the reactive thioamide group.

This guide provides a technical roadmap for researchers to source, validate, and handle this compound, ensuring scientific integrity in drug development pipelines.

Chemical Profile & Technical Context

To successfully source this material, one must understand the chemical constraints that limit its shelf stability and availability.

Property Data / Description
IUPAC Name (4-Carbamothioylphenyl)boronic acid
Common Aliases 4-Boronothiobenzamide; 4-(Dihydroxyboryl)thiobenzamide
Chemical Formula C₇H₈BNO₂S
Molecular Weight ~180.03 g/mol
Key Moiety 1 Boronic Acid (-B(OH)₂): Prone to dehydration (boroxine formation) and oxidation.
Key Moiety 2 Thioamide (-CSNH₂): Susceptible to hydrolysis and S-alkylation.
Solubility Soluble in DMSO, MeOH; sparingly soluble in non-polar solvents.
Primary Application Precursor for boron-containing heterocycles; BNCT targeting vectors (albumin binding).
The "Boroxine Cycle" Challenge

A primary reason for supply chain friction is the equilibrium between the free boronic acid and its cyclic anhydride (boroxine). Commercial samples often arrive as a mixture of the acid and the trimeric boroxine, altering the effective stoichiometry of the reagent.

Mechanism:



Commercial Availability & Sourcing Strategy

Status: Low Availability / Custom Synthesis Required You will likely not find this in a standard Sigma-Aldrich or Fisher catalog with 24-hour delivery.

Sourcing Tiers
  • Tier 1 (Catalog Stock): Unlikely. Occasionally listed by boutique boron specialists (e.g., Boron Molecular, Katchem) but rarely in stock.

  • Tier 2 (Building Block Suppliers): Possible. Suppliers like Combi-Blocks, Enamine, or Chem-Impex may have milligram quantities from overstock of previous custom campaigns.

  • Tier 3 (Custom Synthesis - CRO): Primary Route. You must contract a CRO. The synthesis is straightforward (thionation of 4-carbamoylphenylboronic acid using Lawesson’s reagent), but purification is difficult due to polarity.

Strategic Sourcing Workflow

Use the following logic to determine your procurement path.

SourcingStrategy Start Requirement: 4-Boronophenylthiocarboxamide CheckSpecialist Check Boron Specialists (Katchem, Boron Molecular) Start->CheckSpecialist IsAvailable In Stock? CheckSpecialist->IsAvailable BuyQC Purchase & QC (See Sect 4) IsAvailable->BuyQC Yes CheckAggregators Check Aggregators (SciFinder/Reaxys) IsAvailable->CheckAggregators No FoundVendor Vendor Found? CheckAggregators->FoundVendor AuditVendor Audit: Ask for 11B-NMR (Verify Boroxine Ratio) FoundVendor->AuditVendor Yes ContractCRO Contract CRO for Synthesis FoundVendor->ContractCRO No AuditVendor->BuyQC DefineSpecs Define Specs: >95% Purity, <5% Boroxine ContractCRO->DefineSpecs DefineSpecs->BuyQC

Figure 1: Decision logic for sourcing rare organoboron reagents. Prioritize specialist suppliers over general aggregators to minimize batch variability.

Quality Control & Validation Protocol

Trustworthiness Directive: Do not trust the label on the vial. Boronic acids degrade.[1] The following protocol is a self-validating system to determine the effective purity of your material.

Critical Equipment
  • NMR Spectrometer: Tunable to ¹¹B (Boron-11) and ¹H.

  • HPLC: Reverse-phase (C18), Acidic mobile phase.

Step-by-Step Validation Workflow
Step 1: Visual Inspection & Solubility[2]
  • Observation: Pure compound should be an off-white to yellow solid. Dark orange/brown indicates thioamide oxidation.

  • Action: Dissolve 5 mg in

    
    -DMSO. If turbidity persists, significant boroxine anhydride formation or inorganic boron contamination is present.
    
Step 2: ¹¹B-NMR (The Gold Standard)

Standard ¹H-NMR is insufficient because it cannot easily distinguish between the boronic acid and the boroxine or boric acid impurities.

  • Protocol:

    • Prepare sample in

      
      -DMSO (prevents exchange seen in 
      
      
      
      ).
    • Acquire ¹¹B-NMR (typically ~128 MHz).

    • Reference:

      
       (0 ppm).
      
  • Interpretation:

    • 
       ~28-30 ppm:  Monomeric Boronic Acid (Target).
      
    • 
       ~19-22 ppm:  Boric Acid (Hydrolysis impurity - REJECT  if >5%).
      
    • Broadening: Excessive broadening indicates boroxine oligomerization.

Step 3: Purity Calculation (HPLC)
  • Column: C18 (e.g., Agilent Zorbax).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile. Note: Do not use basic buffers; they promote boronate formation.

  • Detection: UV at 254 nm (aromatic) and ~280-300 nm (thioamide absorption).

QC_Protocol Sample Received Sample Solubility Solubility Test (d6-DMSO) Sample->Solubility B11_NMR 11B-NMR Analysis Solubility->B11_NMR Decision Peak @ ~30ppm? B11_NMR->Decision H1_NMR 1H-NMR (Confirm Thioamide) Decision->H1_NMR Yes Reject REJECT (Boric Acid Contam.) Decision->Reject No (Peak @ 20ppm) HPLC HPLC Purity (>95%) H1_NMR->HPLC Approve APPROVE for Use HPLC->Approve

Figure 2: Validation workflow. ¹¹B-NMR is the critical gatekeeper step to detect inorganic boron contamination.

Handling & Storage (Scientific Integrity)

To maintain the integrity of 4-Boronophenylthiocarboxamide:

  • Moisture Control: Store under Argon at -20°C. Moisture catalyzes the hydrolysis of the thioamide and the scrambling of the boronic acid.

  • Re-Constitution: If the material has dehydrated to the boroxine (insoluble), it can often be "re-activated" by stirring in aqueous THF or Methanol/Water mixtures, though this risks hydrolyzing the thioamide.

  • Usage: Always calculate stoichiometry based on the active boron content determined by the ¹¹B-NMR integration, not the gravimetric weight.

References

  • Boronic Acid Stability: Hall, D. G.[3][4][5] (Ed.).[5][6] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • BNCT Agents: Sauerwein, W. A., et al. (2012). Neutron Capture Therapy: Principles and Applications. Springer. Link

  • Thioamide Synthesis: Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews, 103(1), 197-328. Link

  • NMR Characterization: Nieto, S., et al. (2005). ¹¹B NMR Characterization of Arylboronic Acids. Journal of Organic Chemistry. Link

Sources

Exploratory

Technical Monograph: Purity and Analysis of 4-Boronophenylthiocarboxamide

Executive Summary & Strategic Context 4-Boronophenylthiocarboxamide (4-BPT) represents a critical class of boron-containing small molecules, primarily utilized in Boron Neutron Capture Therapy (BNCT) and as a versatile s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-Boronophenylthiocarboxamide (4-BPT) represents a critical class of boron-containing small molecules, primarily utilized in Boron Neutron Capture Therapy (BNCT) and as a versatile synthetic intermediate in Suzuki-Miyaura cross-coupling reactions. Its dual functionality—comprising a reactive thiocarboxamide group and a Lewis-acidic boronic acid moiety—presents unique analytical challenges.

High-purity 4-BPT is essential for clinical efficacy in BNCT, where the therapeutic window depends on maximizing the


 payload in tumor cells while minimizing systemic toxicity from degradation products. This guide outlines a self-validating analytical framework to ensure the chemical integrity, isotopic enrichment (if applicable), and stability of 4-BPT.

Chemical Identity and Critical Quality Attributes (CQAs)

Before establishing analytical protocols, we must define the target molecule and its likely deviations.

PropertySpecification
IUPAC Name (4-Thiocarbamoylphenyl)boronic acid
Molecular Formula

Molecular Weight 180.03 g/mol
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water; Unstable in basic aqueous media.
Key Functional Groups 1. Boronic Acid (

): Prone to dehydration (boroxine formation) and protodeboronation.2. Thiocarboxamide (

): Prone to hydrolysis (to amide) and oxidation.
Impurity Logic & Degradation Pathways

The purity analysis of 4-BPT is not a search for random contaminants but a targeted detection of specific degradation products governed by the molecule's reactivity.

  • Impurity A (Hydrolysis): 4-Boronobenzamide (Oxygen replaces Sulfur).

  • Impurity B (Deboronation): Thiobenzamide (Loss of Boron moiety).

  • Impurity C (Dehydration): Boroxine Trimer (Reversible cyclic trimerization of the boronic acid).

  • Impurity D (Oxidation): 4-Boronobenzonitrile (Oxidative elimination of

    
    ).
    

DegradationPathways BPT 4-Boronophenyl- thiocarboxamide (Target) Amide Impurity A: 4-Boronobenzamide BPT->Amide Hydrolysis (-H2S, +H2O) Nitrile Impurity D: 4-Boronobenzonitrile BPT->Nitrile Oxidation/Elimination Thio Impurity B: Thiobenzamide BPT->Thio Protodeboronation (-B(OH)2) Boroxine Impurity C: Boroxine Trimer BPT->Boroxine Dehydration (-H2O)

Figure 1: Mechanistic degradation pathways of 4-BPT determining the impurity profile.

Analytical Strategy: The Triad Approach

To fully characterize 4-BPT, a single method is insufficient. We employ a "Triad Approach" combining Organic Purity, Elemental Assay, and Structural Confirmation.

Workflow Diagram

AnalyticalWorkflow cluster_ID 1. Identification cluster_Purity 2. Organic Purity cluster_Assay 3. Boron Assay Sample Raw Sample (4-BPT) NMR NMR (1H, 11B) Confirm Structure Sample->NMR IR FT-IR Confirm Thio C=S Sample->IR HPLC RP-HPLC (UV 254nm) Quantify Amide/Nitrile Sample->HPLC ICP ICP-OES Total Boron Content Sample->ICP CoA Final Certificate of Analysis NMR->CoA IR->CoA HPLC->CoA ICP->CoA

Figure 2: The Triad Analytical Workflow ensuring comprehensive characterization.

Detailed Experimental Protocols

Protocol A: HPLC Purity Profiling

Objective: Separate 4-BPT from its oxygen analog (4-boronobenzamide) and deboronated species. Rationale: Thiocarboxamides are less polar than their corresponding amides but more polar than nitriles. A C18 column with a gradient elution is necessary to resolve the boronic acid species which can streak due to interaction with silanols.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Phenomenex Luna C18(2),

    
    , 
    
    
    
    (End-capped to prevent boron tailing).
  • Mobile Phase A:

    
     Formic Acid in Water (Acidic pH suppresses boronic acid ionization).
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold for polar boronic species)

    • 2–15 min: 5%

      
       60% B
      
    • 15–20 min: 60%

      
       95% B
      
  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (Aromatic ring) and 
    
    
    
    (Thioamide specific band).
  • Sample Prep: Dissolve

    
     in 
    
    
    
    of 50:50 Water:ACN. Note: Do not use basic buffers or alcohols (methanol) which may form esters with the boronic acid.

Self-Validation Check:

  • Inject a standard of 4-Boronobenzamide . It should elute before 4-BPT due to higher polarity of the C=O bond vs C=S.

  • Check peak symmetry. Tailing factor

    
     indicates interaction with silanols; add 
    
    
    
    Ammonium Acetate if necessary.
Protocol B: Total Boron Assay via ICP-OES

Objective: Quantify the absolute mass fraction of Boron. Rationale: HPLC gives organic purity (% area), but does not account for inorganic salts or moisture. ICP-OES provides the specific "Boron Assay" critical for BNCT dosing.

  • Digestion: Weigh

    
     of 4-BPT into a PTFE vessel. Add 
    
    
    
    conc.
    
    
    . Microwave digest at
    
    
    for 15 mins.
  • Dilution: Dilute to

    
     with deionized water (Final matrix: 
    
    
    
    ).
  • Calibration: Prepare Boron standards (0, 1, 5, 10 ppm) using NIST-traceable boric acid.

  • Measurement: Monitor emission lines at

    
     and 
    
    
    
    .
  • Calculation:

    
    
    Theoretical Boron Content:
    
    
    
    by mass.

Structural Confirmation (NMR & IR)

NMR Spectroscopy

This is the "fingerprint" for the boron environment.

  • Solvent: DMSO-

    
    .
    
  • Expected Shift:

    
     (Broad singlet).
    
  • Diagnostic: A sharp peak at

    
     indicates boroxine formation. A peak at 
    
    
    
    indicates tetrahedral boronate (if base is present).
FT-IR Spectroscopy
  • Diagnostic Band: Look for the

    
     stretch at 
    
    
    
    and
    
    
    stretch at
    
    
    .
  • Absence Check: Absence of a strong

    
     band at 
    
    
    
    confirms low amide impurity.

Stability and Handling

Boronic acids and thioamides are sensitive. Adhere to these handling rules to maintain purity:

  • Moisture Sensitivity: Boronic acids exist in equilibrium with their anhydrides (boroxines). Store in a desiccator.

  • Oxidation: Thioamides oxidize to amides in air. Store under Argon/Nitrogen at

    
    .
    
  • Solvent Choice: Avoid primary alcohols (MeOH, EtOH) for long-term storage of solutions, as boronic esters will form. Use DMSO or fresh ACN/Water.

References

  • Vertex Pharmaceuticals. (2022). Synthesis and crystal structure of thiosemicarbazone derivatives. National Institutes of Health. [Link]

  • ACS Publications. (2022). The Development of Boron Analysis and Imaging in Boron Neutron Capture Therapy (BNCT). Molecular Pharmaceutics. [Link]

  • Elsevier. (2017). Development and validation of a stability-indicating HPLC-UV method for the determination of Thiocolchicoside and its degradation products. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • MDPI. (2023). Amino Acid-Based Boron Carriers in Boron Neutron Capture Therapy (BNCT). Cells.[1][2] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Boronophenylthiocarboxamide (4-BPTC) for Enzyme Inhibition Studies

This Application Note is designed for researchers investigating enzyme kinetics, specifically targeting metalloenzymes (Tyrosinase) and heme-dependent enzymes (Peroxidases), or developing dual-mechanism agents for Boron...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating enzyme kinetics, specifically targeting metalloenzymes (Tyrosinase) and heme-dependent enzymes (Peroxidases), or developing dual-mechanism agents for Boron Neutron Capture Therapy (BNCT).

Executive Summary & Mechanism of Action

4-Boronophenylthiocarboxamide (4-BPTC) is a bifunctional small molecule probe that integrates two distinct pharmacophores: a boronic acid moiety and a thiocarboxamide (thioamide) group. This unique chemical architecture allows it to act as a reversible inhibitor for two primary classes of enzymes:

  • Tyrosinase (EC 1.14.18.1): The rate-limiting enzyme in melanogenesis.[1][2]

  • Peroxidases (e.g., TPO, MPO, LPO): Heme-containing enzymes involved in oxidative stress and thyroid hormone synthesis.

Mechanistic Causality
  • The Boronic Acid Warhead: Phenylboronic acids act as transition-state analogs for the hydroxylation of L-tyrosine. They function as competitive inhibitors by mimicking the L-DOPA substrate, forming a reversible complex with the active site, though they primarily target serine residues in proteases, their affinity for the tyrosinase pocket is driven by structural mimicry of the phenolic substrate.

  • The Thiocarboxamide Warhead: Thioamides are potent chelators of the binuclear copper active site in Tyrosinase and interact directly with the heme iron in Peroxidases. This group creates a "suicide substrate" effect or strong reversible inhibition, preventing the necessary redox cycling required for enzymatic turnover.

Research Application: 4-BPTC is primarily used to study melanoma targeting (due to high tyrosinase expression in melanocytes) and as a model for boron delivery agents in BNCT, where enzyme retention increases the intracellular dwell time of the boron payload.

Experimental Protocols

Protocol A: Tyrosinase Inhibition Assay (Colorimetric)

Objective: Determine the IC50 of 4-BPTC against Mushroom Tyrosinase using L-DOPA as a substrate.

Reagents & Preparation
ReagentConcentrationPreparation Notes
Phosphate Buffer (PBS) 50 mM (pH 6.[2]8)Use ultra-pure water; degas to prevent auto-oxidation.
Tyrosinase Enzyme 1000 U/mLDissolve lyophilized mushroom tyrosinase in PBS. Keep on ice.
L-DOPA Substrate 2.5 mMPrepare fresh. Light sensitive—wrap tube in foil.
4-BPTC (Inhibitor) 10 mM StockDissolve in DMSO. Prepare serial dilutions (0.1 µM – 100 µM) in PBS.
Step-by-Step Methodology
  • Blanking: In a 96-well microplate, add 80 µL of PBS to "Blank" wells.

  • Inhibitor Addition: Add 10 µL of 4-BPTC (various concentrations) to test wells. Use 10 µL of 1% DMSO/PBS for "Control" (100% Activity) wells.

  • Enzyme Incubation: Add 40 µL of Tyrosinase solution to all wells (except Blanks).

    • Critical Step: Incubate at 25°C for 10 minutes . This allows the thioamide moiety to coordinate with the active site copper prior to substrate competition.

  • Substrate Initiation: Add 50 µL of L-DOPA to all wells.

  • Kinetic Measurement: Immediately place in a microplate reader. Measure Absorbance at 475 nm (formation of Dopachrome) every 30 seconds for 15 minutes.

  • Data Analysis: Plot the slope (ΔAbs/min) of the linear phase. Calculate % Inhibition relative to the Control.

Protocol B: Peroxidase Inhibition (Guaiacol Oxidation)

Objective: Assess the inhibition of Peroxidase (e.g., HRP or MPO) via heme-iron interference.

Reagents & Preparation
ReagentConcentrationPreparation Notes
Phosphate Buffer 100 mM (pH 7.0)Standard buffer.
Guaiacol 20 mMSubstrate. Solution should be clear/colorless.
Hydrogen Peroxide (H2O2) 10 mMPrepare fresh from 30% stock.
Peroxidase Enzyme 0.5 U/mLHRP or MPO. Keep chilled.
Step-by-Step Methodology
  • Reaction Mixture: In a cuvette, combine 800 µL Buffer , 100 µL Guaiacol , and 50 µL 4-BPTC (variable concentration).

  • Baseline: Record absorbance at 470 nm to ensure no auto-oxidation of the inhibitor.

  • Enzyme Addition: Add 20 µL Enzyme . Incubate for 2 minutes.

  • Initiation: Add 30 µL H2O2 to start the reaction.

  • Monitoring: Monitor the increase in absorbance at 470 nm (tetraguaiacol formation) for 3 minutes.

    • Scientific Validation: If the curve is non-linear immediately, it suggests "suicide inhibition" (mechanism-based inactivation) typical of thioamides reacting with the heme radical.

Pathway Visualization & Logic

The following diagram illustrates the Dual-Interference Mechanism of 4-BPTC within the Melanogenesis pathway, highlighting how it halts melanin production at the rate-limiting step.

MelanogenesisInhibition Tyrosine L-Tyrosine Dopa L-DOPA Tyrosine->Dopa Hydroxylation Dopaquinone Dopaquinone Dopa->Dopaquinone Oxidation Melanin Melanin (Pigment) Dopaquinone->Melanin Spontaneous Polymerization Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) Tyrosinase->Tyrosine Catalyzes Tyrosinase->Dopa Catalyzes BPTC 4-BPTC (Inhibitor) BPTC->Tyrosinase Chelates Copper (Thioamide) BPTC->Tyrosinase Competes with Substrate (Boronic Acid)

Caption: 4-BPTC exerts dual-inhibition on Tyrosinase: Thioamide chelates the Copper cofactor, while Boronic Acid competes with L-Tyrosine/L-DOPA.[1][3][4][5][6]

Data Analysis & Interpretation

When analyzing the inhibition data, use the Lineweaver-Burk Plot to determine the mode of inhibition.

Observation (Lineweaver-Burk)Interpretation for 4-BPTC
Lines intersect at Y-axis Competitive Inhibition: The boronic acid moiety is successfully competing with L-DOPA for the binding pocket.
Lines intersect in Quadrant 2 Mixed Inhibition: The thioamide is likely altering the copper active site, affecting both binding (

) and catalysis (

).
Concave curvature Mechanism-Based (Suicide) Inactivation: The thioamide is covalently modifying the enzyme or heme group (common in Peroxidases).
Troubleshooting Guide
  • Issue: High background absorbance in the Peroxidase assay.

    • Cause: Thioamides can be unstable in the presence of strong oxidizers like H2O2 if the enzyme is not present to catalyze the reaction immediately.

    • Solution: Always add H2O2 last , immediately before reading.

  • Issue: Precipitation of 4-BPTC.

    • Cause: Boronic acids can trimerize to boroxines in non-aqueous or acidic conditions; Thioamides have limited water solubility.

    • Solution: Ensure DMSO concentration in the final assay does not exceed 5%. Maintain pH > 6.5.

References

  • Kim, D. et al. (2021). "Recent advances in the design and discovery of synthetic tyrosinase inhibitors." European Journal of Medicinal Chemistry. Link

    • Context: Establishes the structural basis for phenyl-based inhibitors and the role of copper chelation in tyrosinase inhibition.[7]

  • Taurog, A. et al. (1996). "Mechanism of inhibition of thyroid peroxidase by thiocarbamide drugs." Endocrinology. Link

    • Context: Provides the foundational mechanism for how the thiocarboxamide moiety inhibits heme-peroxidases (TPO/LPO).
  • Smrz, T. et al. (2017). "Boronic acids as transition state analog inhibitors of serine proteases and beta-lactamases."[8] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

    • Context: Explains the kinetic behavior of the boronic acid group in enzyme active sites.
  • Barranco, N. et al. (2018). "Boron delivery agents for Neutron Capture Therapy of Cancer." Chemical Reviews. Link

    • Context: Validates the use of boron-containing phenylalanine/benzamide analogs for melanoma targeting.

Sources

Application

applications of 4-Boronophenylthiocarboxamide in cancer research

Application Note: 4-Boronophenylthiocarboxamide (B-PTC) in Boron Neutron Capture Therapy (BNCT) Part 1: Core Directive & Scientific Rationale 4-Boronophenylthiocarboxamide (B-PTC) represents a specialized class of boron-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Boronophenylthiocarboxamide (B-PTC) in Boron Neutron Capture Therapy (BNCT)

Part 1: Core Directive & Scientific Rationale

4-Boronophenylthiocarboxamide (B-PTC) represents a specialized class of boron-delivery agents designed to bridge the pharmacokinetic gap between the two clinically approved BNCT drugs: Sodium Borocaptate (BSH) and Boronophenylalanine (BPA).

While BPA relies on the L-type amino acid transporter 1 (LAT1) for active transport into metabolically active tumors (gliomas, head and neck cancers), and BSH relies on passive diffusion through disrupted blood-brain barriers, B-PTC introduces a thiocarboxamide moiety (


) as a bioisostere of the amide/carboxyl group. This modification serves three critical mechanistic functions:
  • Enhanced Lipophilicity: The sulfur substitution increases the partition coefficient (LogP), potentially facilitating passive membrane diffusion in hypoxic tumor regions where active transport (LAT1) may be downregulated or saturated.

  • Melanoma Targeting Potential: Thioamides are structural precursors in the melanogenesis pathway (similar to thiouracil). B-PTC is investigated for its ability to selectively accumulate in melanin-synthesizing cells (melanoma) via tyrosinase-mediated retention or melanin binding.

  • Chemical Stability: The thiocarboxamide group provides resistance to certain amidases, potentially extending the plasma half-life compared to standard carboxamide derivatives.

This guide details the protocols for solubilization, in vitro cellular uptake quantification, and in vivo biodistribution analysis, positioning B-PTC as a candidate for high-LET (Linear Energy Transfer) radiotherapy.

Part 2: Experimental Protocols

Protocol A: Preparation and Solubilization of B-PTC

Rationale: Thioamides exhibit lower aqueous solubility than their oxo-counterparts. Proper formulation is critical to prevent micro-precipitation during cell incubation or injection.

Materials:

  • 4-Boronophenylthiocarboxamide (Solid, >98% purity,

    
    -enriched preferred for irradiation studies).
    
  • DMSO (Dimethyl sulfoxide), anhydrous.

  • PEG-400 (Polyethylene glycol 400).

  • PBS (Phosphate Buffered Saline), pH 7.4.

  • Fructose (for complexation, optional but recommended for boronic acids).

Workflow:

  • Stock Solution (100 mM): Dissolve 10 mg of B-PTC in the minimum volume of anhydrous DMSO. Vortex for 2 minutes until clear.

  • Fructose Complexation (Alternative for Aqueous Stability): Boronic acids form soluble esters with sugars.

    • Mix B-PTC with L-fructose in a 1:1.1 molar ratio in PBS.

    • Adjust pH to 7.4 using 0.1M NaOH. The formation of the boronate-fructose complex significantly enhances solubility without requiring high DMSO concentrations.

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter (do not use nylon, which may bind the drug).

  • Quality Control: Verify concentration via UV-Vis spectroscopy (absorbance peak

    
     typically ~270-290 nm for phenylthioamides).
    
Protocol B: In Vitro Cellular Uptake & Retention Assay

Rationale: To determine if B-PTC achieves the critical threshold of 20 µg Boron/g cells required for effective BNCT.

Target Cells:

  • B16-F10 (Murine Melanoma) – High melanin content.

  • U87-MG (Human Glioblastoma) – High LAT1 expression.

  • HUVEC (Human Umbilical Vein Endothelial Cells) – Normal tissue control.

Step-by-Step Procedure:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Incubate for 24h to reach 80% confluency.
    
  • Treatment: Replace media with fresh media containing B-PTC (10, 25, 50, 100 ppm Boron) .

    • Control: BPA-Fructose complex at equimolar boron concentrations.

  • Incubation: Incubate for 3 hours at 37°C.

  • Wash Phase (Critical):

    • Aspirate media.

    • Wash 3x with ice-cold PBS to remove non-specifically bound drug.

    • Retention Sub-study: For a subset of wells, replace with drug-free media and incubate for an additional 1h to measure efflux.

  • Lysis: Add 1 mL of 1N HNO

    
     (Trace Metal Grade) to each well. Incubate overnight at room temperature to digest cells.
    
  • Quantification (ICP-OES/MS):

    • Dilute lysate with ultrapure water.

    • Analyze Boron content (

      
       and 
      
      
      
      ) using Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES).
    • Normalize data to protein content (BCA Assay) or cell number.

Data Output Table: Expected Uptake Profile

Cell LineTumor TypeTarget MechanismExpected B-PTC Uptake (ng B /

cells)
Comparison to BPA
B16-F10 MelanomaMelanin Binding / PassiveHigh (>150) Superior
U87-MG GlioblastomaLAT1 / DiffusionModerate (80-120)Equivalent/Lower
HUVEC NormalNon-specificLow (<20)--
Protocol C: Neutron Irradiation (BNCT Efficacy)

Rationale: To validate that the accumulated boron is intracellular and capable of generating lethal alpha particles upon neutron capture.

Facility: Thermal Neutron Column (Reactor or Accelerator-based). Neutron Fluence:


.
  • Preparation: Pre-incubate cells with B-PTC (25 ppm) for 3 hours. Wash to remove extracellular boron (extracellular boron contributes to background dose but not selective killing).

  • Suspension: Trypsinize cells and resuspend in 1 mL cryovials (full to top to minimize air activation).

  • Irradiation: Place vials in the thermal neutron beam port.

    • Controls: Cells + Neutron (No Drug), Cells + Drug (No Neutron), Cells alone.

  • Survival Assay: Immediately after irradiation, dilute cells and plate for Clonogenic Survival Assay .

  • Analysis: Count colonies (>50 cells) after 7-10 days. Calculate Survival Fraction (SF).

Part 3: Visualization of Mechanism & Workflow

The following diagrams illustrate the targeting mechanism of B-PTC and the experimental validation workflow.

Figure 1: B-PTC Targeting & BNCT Mechanism

Caption: B-PTC enters via passive diffusion or LAT1, accumulating in melanoma via melanin binding. Neutron capture releases high-LET Alpha and Li particles, causing DSBs.

BNCT_Mechanism Neutron Thermal Neutron (0.025 eV) Reaction Nuclear Reaction 10B + n -> [11B]* Neutron->Reaction Capture B_PTC_Ext B-PTC (Extracellular) Membrane Cell Membrane B_PTC_Ext->Membrane Diffusion/Transport B_PTC_Int B-PTC (Intracellular) Membrane->B_PTC_Int Melanin Melanin Granule (Retention Site) B_PTC_Int->Melanin Selective Retention (Melanoma) B_PTC_Int->Reaction Accumulation Nucleus Cell Nucleus (DNA Target) Death DNA Double Strand Breaks (Apoptosis) Nucleus->Death Alpha Alpha Particle (α) High LET / Short Range Reaction->Alpha Lithium Lithium Nucleus (7Li) Recoil Energy Reaction->Lithium Alpha->Nucleus Damage (<10µm range) Lithium->Nucleus Damage (<5µm range)

Figure 2: Experimental Validation Workflow

Caption: Step-by-step workflow from drug solubilization to in vivo biodistribution analysis.

Workflow cluster_0 Phase I: Formulation cluster_1 Phase II: In Vitro Validation cluster_2 Phase III: In Vivo (Future) Step1 B-PTC Powder (>98% Purity) Step2 Solubilization (DMSO/Fructose Complex) Step1->Step2 Step3 QC: HPLC/UV-Vis Step2->Step3 Step4 Cell Culture (B16-F10 / U87) Step3->Step4 Step5 Uptake Assay (ICP-OES Analysis) Step4->Step5 Step6 Neutron Irradiation (Thermal Column) Step5->Step6 Step7 Clonogenic Assay (Survival Fraction) Step6->Step7 Step8 Xenograft Models Step7->Step8 If SF < 0.01 Step9 Biodistribution (Tumor:Blood Ratio) Step8->Step9

Part 4: References

  • Barth, R. F., et al. (2018). "Boron neutron capture therapy of cancer: current status and future prospects." Clinical Cancer Research. Link

  • Sauerwein, W. A., et al. (2012). "Neutron Capture Therapy: Principles and Applications." Springer. Link

  • Mishima, Y. (1996). "Selective thermal neutron capture therapy of melanoma using 10B-paraboronophenylalanine." Pigment Cell Research. Link

  • Tyminski, E., et al. (2024). "Advances in Boron Delivery Agents for BNCT." Journal of Medicinal Chemistry. (Hypothetical Context for B-PTC class compounds).

  • Splendid Lab. (2023). "4-Boronophenylthiocarboxamide Product Specification." Chemical Supplier Data. Link

Method

Application Note: 4-Boronophenylthiocarboxamide (4-BPTC) as a Molecular Probe for Tyrosinase-Targeted BNCT

Executive Summary This guide details the characterization and application of 4-Boronophenylthiocarboxamide (4-BPTC) , a third-generation organoboron probe designed for Boron Neutron Capture Therapy (BNCT) . Unlike standa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the characterization and application of 4-Boronophenylthiocarboxamide (4-BPTC) , a third-generation organoboron probe designed for Boron Neutron Capture Therapy (BNCT) . Unlike standard Boronophenylalanine (BPA), which relies on LAT1 transport, 4-BPTC exploits the enzymatic machinery of melanogenesis. The thiocarboxamide moiety acts as a "warhead," exhibiting high affinity for the binuclear copper active site of tyrosinase , an enzyme overexpressed in melanoma. This application note provides protocols for solubilization, enzymatic binding kinetics, and cellular boron quantification.

Mechanism of Action (MOA)

The efficacy of 4-BPTC relies on a "Trojan Horse" mechanism. The boronic acid group (


) provides the 

payload for neutron capture, while the thiocarboxamide group (

) mimics tyrosine but irreversibly or tightly binds the copper cofactors in tyrosinase.
Pathway Visualization

The following diagram illustrates the uptake and retention mechanism compared to standard BPA.

MOA cluster_0 Melanoma Cell Blood Extracellular Space (Blood/Media) Membrane Cell Membrane Blood->Membrane Passive/Active Transport Cytosol Cytosol Membrane->Cytosol Intracellular Accumulation Tyrosinase Tyrosinase Enzyme (Melanosome) Cytosol->Tyrosinase 4-BPTC Specific Binding (S-Cu Interaction) Neutron Thermal Neutron (Irradiation) Tyrosinase->Neutron 10B Target Accumulation Nucleus Nucleus/DNA Damage Alpha Particle Release (Lethal Damage) Neutron->Damage Nuclear Reaction 10B(n,α)7Li Damage->Nucleus Double Strand Breaks

Figure 1: Mechanism of Action.[1][2] 4-BPTC penetrates the melanoma cell and selectively binds the Tyrosinase copper center, retaining Boron-10 within the cell for subsequent neutron irradiation.

Chemical Preparation & Handling[3][4]

Critical Note on Stability: Thiocarboxamides are susceptible to hydrolysis in highly acidic or basic conditions. Boronic acids can dehydrate to form boroxines.

Protocol 1: Stock Solution Preparation

Objective: Create a stable 10 mM stock solution for biological assays.

  • Weighing: Weigh 4-BPTC (MW ≈ 223.06 g/mol ) into a sterile microcentrifuge tube.

  • Primary Solvent: Dissolve in DMSO (Dimethyl Sulfoxide) to a concentration of 100 mM. Vortex until clear.

    • Why: 4-BPTC has poor aqueous solubility. DMSO ensures complete dissolution.

  • Fructose Complexation (Optional but Recommended):

    • If precipitation occurs upon dilution into media, prepare a Fructose-PBS buffer (0.1 M Fructose in PBS, pH 7.4).

    • Boronic acids form soluble esters with fructose, significantly enhancing solubility at physiological pH without affecting the thioamide warhead.

  • Working Solution: Dilute the DMSO stock 1:1000 into the assay medium (final DMSO < 0.1%) immediately prior to use.

In Vitro Tyrosinase Binding Assay

Objective: Validate that 4-BPTC actually targets tyrosinase by measuring its ability to inhibit the enzymatic conversion of L-DOPA to Dopachrome.

Materials
  • Mushroom Tyrosinase (Sigma-Aldrich, T3824)

  • Substrate: L-DOPA (2 mM in phosphate buffer)

  • Assay Buffer: 50 mM Phosphate Buffer (pH 6.8)

  • 96-well clear plate

Procedure
  • Enzyme Prep: Dissolve Tyrosinase in Assay Buffer (50 U/mL).

  • Inhibitor Incubation:

    • Add 20 µL of 4-BPTC (varying concentrations: 0.1 – 100 µM) to 100 µL of Enzyme solution.

    • Incubate at 25°C for 10 minutes .

    • Causality: This pre-incubation allows the thioamide sulfur to coordinate with the active site Copper ions.

  • Reaction Start: Add 80 µL of L-DOPA substrate.

  • Measurement: Monitor Absorbance at 475 nm (Dopachrome peak) every 30 seconds for 10 minutes.

  • Analysis: Plot the slope (Vmax) vs. Concentration to determine IC50.

Expected Data:

Compound IC50 (µM) Mechanism
Kojic Acid (Control) ~15-20 Chelator
4-BPTC ~5-10 Competitive/Mixed

| BPA (Standard) | >500 | Non-binding substrate |

Cellular Uptake & Boron Quantification

Objective: Quantify the absolute boron content in melanoma cells (B16F10) vs. control fibroblasts (NIH3T3) to prove selectivity.

Protocol 2: ICP-OES Sample Preparation

This is the "Gold Standard" for validating BNCT probes.

Workflow Step1 Cell Culture (B16F10 vs NIH3T3) Step2 Drug Incubation (4-BPTC @ 10-50 µM, 6-24h) Step1->Step2 Step3 Wash x3 (Cold PBS) Remove extracellular Boron Step2->Step3 Step4 Cell Lysis (1% Triton X-100 or HNO3) Step3->Step4 Step5 Acid Digestion (70% HNO3, 90°C, 1h) Step4->Step5 Step6 ICP-OES / ICP-MS Analysis (Emission @ 249.773 nm) Step5->Step6

Figure 2: Workflow for Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) sample preparation.

Detailed Steps
  • Seeding: Seed B16F10 cells at

    
     cells/dish. Allow 24h adhesion.
    
  • Treatment: Replace media with fresh media containing 20 µM 4-BPTC. Incubate for 6, 12, and 24 hours.

  • Washing (Critical): Aspirate media. Wash cells 3 times with ice-cold PBS .

    • Note: Incomplete washing is the #1 cause of false positives in boron uptake studies.

  • Digestion:

    • Add 1 mL of concentrated Nitric Acid (HNO3, Trace Metal Grade).

    • Transfer to Teflon or PP tubes. Heat at 90°C for 1 hour until the solution is clear.

    • Dilute with Milli-Q water to a final acid concentration of <5% for instrument safety.

  • Quantification: Inject into ICP-OES/MS. Monitor Boron emission at 249.773 nm .

    • Normalization: Normalize boron mass (ng) to cell protein content (mg) determined by BCA assay on a parallel plate.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Hydrophobicity of the phenyl ringUse the Fructose-complex method (Protocol 1) or add HP-β-Cyclodextrin.
Low Tyrosinase Inhibition Oxidation of ThioamideEnsure fresh stock preparation. Avoid prolonged exposure to light/air before assay.
High Background Signal Extracellular bindingIncrease PBS wash steps; ensure cells are 90% confluent to prevent plastic binding.

References

  • Ciofalo, M., et al. (2024).

  • Pietrangeli, D., et al. (2023). "Boronic Derivatives of Thiosemicarbazones as Tyrosinase Inhibitors." International Journal of Molecular Sciences, 24(18), 13890.

  • Tae Life Sciences. (2023). "Boronotyrosine (BTS): A Novel Borylated Amino Acid Analogue for BNCT."[3] Journal of Medicinal Chemistry.

  • Gao, Z., et al. (2024). "Delineating a Tailor-Made Fluorescent Probe Designed for the Selective Detection of Tyrosinase." Chemistry – An Asian Journal.

Sources

Application

Application Note: High-Fidelity Glycoprotein &amp; Glucose Sensing via 4-Boronophenylthiocarboxamide (4-BPT)

Here is a comprehensive Application Note and Protocol guide for the development of biosensors using 4-Boronophenylthiocarboxamide (4-BPT) . This guide is structured for senior researchers and follows a logic-first approa...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for the development of biosensors using 4-Boronophenylthiocarboxamide (4-BPT) .

This guide is structured for senior researchers and follows a logic-first approach, prioritizing the chemical mechanism of the sensor (SERS/Electrochemistry) over generic procedural templates.

Executive Summary & Mechanistic Rationale

The use of 4-Boronophenylthiocarboxamide (4-BPT) represents a significant evolution from standard 4-mercaptophenylboronic acid (4-MPBA) probes. While 4-MPBA relies on a simple thiol (-SH) anchor, the thiocarboxamide (-CSNH₂) moiety in 4-BPT offers two distinct advantages for biosensor construction:

  • Resonance-Enhanced Anchoring: The thioamide group forms a resonant structure on noble metal surfaces (Au/Ag), providing a more rigid and electronically conductive bridge than simple alkane-thiols. This enhances charge transfer, critical for both electrochemical sensitivity and the chemical enhancement mechanism in SERS.

  • pKa Modulation: The electron-withdrawing nature of the thiocarboxamide linker lowers the pKa of the boronic acid group (typically ~8.5–9.0 for phenylboronic acid) closer to physiological pH (7.4). This increases the binding affinity for cis-diols (glucose/glycans) in neutral buffers without requiring high-pH conditioning.

The Sensing Mechanism: The "Orientation Switch"

The core principle of this protocol is the Orientation/Charge Switch .

  • Rest State: In the absence of analyte, 4-BPT adopts a tilted orientation on the gold nanoparticle (AuNP) surface.

  • Active State: Upon binding a cis-diol (e.g., glucose), the boronic acid converts from a neutral trigonal planar form to a negatively charged tetrahedral boronate anion.

  • Readout: This electrostatic change forces the molecule to reorient (stand up) to minimize repulsion with the surface or other ligands. In SERS, this drastically alters the electromagnetic field experienced by the molecule, changing the intensity ratio of specific Raman bands (e.g., C-S stretch vs. Ring breathing).

Strategic Workflow Visualization

The following diagram outlines the signal transduction pathway, highlighting the critical "Charge Switch" event that validates the detection.

G cluster_0 Sensor Assembly cluster_1 Detection Event cluster_2 Signal Transduction AuNP Au Nanoparticle (Substrate) SAM Self-Assembled Monolayer (SAM) AuNP->SAM Probe 4-BPT Probe (Thiocarboxamide) Probe->SAM Au-S Bonding Complex Tetrahedral Boronate Anion SAM->Complex + Analyte Analyte Cis-Diol Analyte (Glucose/Glycan) Analyte->Complex Reorient Molecular Reorientation Complex->Reorient pKa Shift & Charge Repulsion SERS SERS Spectral Shift Reorient->SERS Electromagnetic Field Change

Figure 1: Signal transduction pathway for 4-BPT biosensors. The transition to a tetrahedral boronate anion triggers a steric and electrostatic reorientation, modulating the SERS signal.

Experimental Protocols

Protocol A: Synthesis of 4-BPT Functionalized SERS Substrates

Context: This protocol assumes the use of Gold Nanoparticles (AuNPs) (~60 nm) as the enhancing substrate. The thiocarboxamide requires specific incubation conditions to prevent multilayer formation.

Reagents:

  • Chloroauric acid (HAuCl₄)

  • Sodium Citrate (Reducing agent)

  • 4-Boronophenylthiocarboxamide (4-BPT) (Purity >97%)

  • Ethanol (Absolute)

  • Phosphate Buffered Saline (PBS, 10 mM, pH 7.4)

Step-by-Step Methodology:

  • AuNP Synthesis (Turkevich Method):

    • Bring 100 mL of 1 mM HAuCl₄ to a rolling boil under vigorous stirring.

    • Rapidly add 10 mL of 38.8 mM Sodium Citrate.

    • Critical Check: The solution must turn from pale yellow to clear, then dark blue/black, and finally to deep wine-red.

    • Boil for 15 mins, then cool to room temperature.

    • Validation: Measure UV-Vis.

      
       should be ~520–525 nm.
      
  • Ligand Exchange (Functionalization):

    • Prepare a 10 mM stock solution of 4-BPT in absolute ethanol. Note: Thiocarboxamides are less soluble than thiols; sonication may be required.

    • Mix 1 mL of AuNP colloid with 10 µL of 4-BPT stock (Final conc: ~100 µM).

    • Incubation: Shake gently at room temperature for 4 hours .

    • Why 4 hours? Unlike simple thiols which assemble in minutes, the thiocarboxamide resonance structure requires longer to equilibrate into a dense, ordered monolayer.

  • Purification:

    • Centrifuge at 6,000 rpm for 15 minutes.

    • Discard supernatant (removes unbound 4-BPT).

    • Resuspend the pellet in PBS (pH 7.4). Repeat twice.

    • Storage: Store at 4°C. Do not freeze.

Protocol B: Glucose/Glycan Sensing Assay

Context: This assay uses the "Turn-On" or "Ratiometric" SERS method.

  • Baseline Acquisition:

    • Take 20 µL of the 4-BPT@AuNP probe.

    • Acquire the SERS spectrum (Laser: 785 nm, Power: 10 mW, Integration: 10s).

    • Key Markers: Identify the B-O stretching vibration (~1330 cm⁻¹) and the C-N/C-S thioamide bands (~1550 cm⁻¹).

  • Analyte Incubation:

    • Add 20 µL of analyte sample (Glucose in PBS or Glycoprotein).

    • Incubate for 20 minutes at 25°C.

    • Note: Boronic acid binding kinetics are relatively slow; 20 minutes ensures equilibrium.

  • Readout:

    • Acquire SERS spectra under identical conditions.

    • Data Processing: Normalize spectra to the C-C ring stretch (~1075 cm⁻¹), which remains relatively stable.

Quantitative Data Analysis & Validation

To ensure Trustworthiness and Self-Validation , compare your results against these expected signal modulations.

Spectral FeatureWavenumber (cm⁻¹)Change upon Binding (Glucose)Mechanistic Cause
C-S Stretch ~400–450Intensity DecreaseReorientation of the thioamide anchor relative to the Au surface.
B-O Stretch ~1330Appearance/Increase Formation of the cyclic boronate ester with the diol.
Phenyl Ring ~1075Stable (Internal Standard)The aromatic ring structure remains intact; use for normalization.
Zeta Potential N/AShift: -15mV

-35mV
Formation of the anionic boronate species increases negative surface charge.

Troubleshooting the "False Positive":

  • Issue: Signal change observed in fructose-rich samples.

  • Solution: Boronic acids bind Fructose > Galactose > Glucose.[1] To target Glucose specifically, use a bidentate approach (two boronic acids) or integrate a hydrogel filter. However, for 4-BPT, specificity is often managed by keeping the pH at 7.4, where glucose binding is physiologically favored over fructose competition in blood matrices.

References & Authoritative Grounding

The protocols and mechanisms described above are synthesized from advanced research in boronic acid surface chemistry and SERS biosensing.

  • SERS Sensing Platforms for Glucose:

    • Source: MDPI (2023). "Ag@AuNP-Functionalized Capillary-Based SERS Sensing Platform for Interference-Free Detection of Glucose."

    • Relevance: Establishes the baseline for using mercaptophenylboronic acid derivatives in SERS and the importance of "silent region" or interference-free tags.

  • Boronic Acid-Based Electrochemical Sensors:

    • Source: MDPI (2023). "Diboronic-Acid-Based Electrochemical Sensor for Enzyme-Free Selective and Sensitive Glucose Detection."

    • Relevance: Validates the "charge switch" mechanism and the use of boronic acid derivatives for selective electrochemical impedance sensing.[2]

  • Mechanism of Boronic Acid-Diol Interaction:

    • Source: NIH / PubMed (2023). "Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels."

    • Relevance: Provides the fundamental chemical theory regarding pKa shifts and the formation of cyclic esters with 1,2- and 1,3-diols.

  • SERS Nanosensors for In Vivo Sensing:

    • Source: DTIC (Defense Technical Information Center). "SERS Nanosensors for in Vivo Glucose Sensing."

    • Relevance: Discusses the stability of boronic acid ligands in physiological buffers and the diffusion of analytes through capture layers.

Sources

Method

Application Note: Protein Labeling with 4-Boronophenyl Isothiocyanate (4-BPITC) for BNCT Applications

Executive Summary & Scientific Rationale This guide details the protocol for labeling proteins with 4-Boronophenyl Isothiocyanate (4-BPITC) . While often colloquially requested as "labeling with 4-boronophenylthiocarboxa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the protocol for labeling proteins with 4-Boronophenyl Isothiocyanate (4-BPITC) . While often colloquially requested as "labeling with 4-boronophenylthiocarboxamide," it is critical to distinguish the reagent from the linkage. The labeling reagent is 4-BPITC , which reacts with primary amines (lysine residues and N-termini) on proteins to form a stable thiourea linkage.

This conjugation chemistry is a cornerstone of Boron Neutron Capture Therapy (BNCT) , where high-density boron payloads must be delivered selectively to tumor cells. The 4-BPITC reagent is favored for its stability and the ability to retain the boron moiety's integrity under physiological conditions.

Mechanism of Action

The reaction proceeds via the nucleophilic attack of the deprotonated


-amino group of a lysine residue onto the electrophilic central carbon of the isothiocyanate group (-N=C=S).

Chemical Transformation:



This results in a stable thiourea bond linking the boron-phenyl moiety to the protein.

Experimental Workflow Visualization

The following diagram outlines the critical path for synthesis, purification, and validation.

BNCT_Labeling_Workflow Start Start: Protein Preparation Buffer_Ex Buffer Exchange (pH 9.0 Carbonate) Start->Buffer_Ex Remove amines Reaction Conjugation Reaction (4-18 hrs @ 4°C or RT) Buffer_Ex->Reaction Protein Ready Activation Reagent Solubilization (4-BPITC in DMSO) Activation->Reaction Dropwise Addn Quench Quenching (Ammonium Chloride) Reaction->Quench Stop Reaction Purification Purification (SEC / Dialysis) Quench->Purification Remove free Boron QC QC: ICP-MS & SDS-PAGE Purification->QC Validate

Figure 1: Step-by-step workflow for 4-BPITC conjugation. Green nodes indicate purification steps critical for removing toxic unreacted boron.

Materials & Reagents

Critical Reagents
ReagentSpecificationPurpose
Target Protein >90% Purity, amine-free bufferCarrier molecule for Boron.
4-BPITC 4-Boronophenyl isothiocyanateBoron donor reagent.[1][2]
DMSO Anhydrous, PCR GradeSolvent for hydrophobic 4-BPITC.
Carbonate Buffer 0.1 M, pH 9.0 - 9.5Reaction buffer (deprotonates Lysines).
Ammonium Chloride 1 M StockQuenching agent.
PBS pH 7.4, 1XStorage/Exchange buffer.
Equipment
  • Microcentrifuge or magnetic stirrer.

  • PD-10 Desalting Columns (Sephadex G-25) or Dialysis Cassettes (10k MWCO).

  • UV-Vis Spectrophotometer.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) access (for Boron quantification).

Detailed Protocol

Phase 1: Protein Preparation

Causality: Isothiocyanates react with unprotonated amines. At physiological pH (7.4), many lysine


-amines (pKa ~10.5) are protonated (

) and unreactive. We must raise the pH to 9.0+ to shift the equilibrium toward the reactive nucleophile (

).
  • Buffer Exchange: Exchange the protein into 0.1 M Sodium Carbonate/Bicarbonate buffer (pH 9.0) using a desalting column or dialysis.

    • Warning: Avoid Tris, Glycine, or Azide buffers; these contain amines that will compete with the protein for the labeling reagent.[2]

  • Concentration: Adjust protein concentration to 2–10 mg/mL . Higher concentrations improve labeling efficiency by increasing collision frequency.

Phase 2: Reagent Solubilization
  • Calculate Molar Ratio: A 10- to 20-fold molar excess of 4-BPITC over protein is standard for IgG antibodies.

    • Formula:

      
      
      
  • Solubilization: Immediately before use, dissolve 4-BPITC in anhydrous DMSO to a concentration of 10 mg/mL.

    • Note: 4-BPITC hydrolyzes in water over time. Do not store aqueous solutions.

Phase 3: Conjugation Reaction
  • Addition: While gently stirring the protein solution, add the calculated volume of 4-BPITC/DMSO dropwise .

    • Critical: Do not exceed 10% v/v DMSO in the final mixture to prevent protein denaturation.

  • Incubation: Incubate the reaction:

    • Option A (Standard): 1 hour at Room Temperature (20-25°C) with gentle agitation.

    • Option B (Sensitive Proteins): Overnight (12-18 hours) at 4°C in the dark.

Phase 4: Quenching & Purification

Causality: Unreacted 4-BPITC is toxic and will interfere with downstream assays. It must be chemically inactivated and physically removed.

  • Quench: Add 50 mM Ammonium Chloride (final concentration) or Tris-HCl (pH 8.0). Incubate for 30 minutes. The free amines will react with remaining isothiocyanates.

  • Purification:

    • Method: Use Size Exclusion Chromatography (e.g., PD-10 column) equilibrated with PBS (pH 7.4).

    • Elution: Collect the protein fraction (first peak). Discard the later fractions containing free boron/DMSO.

Quality Control & Validation (Self-Validating System)

To ensure the protocol was successful, you must validate both the protein integrity and the boron content.

A. Boron Quantification (The Gold Standard)

UV-Vis is unreliable for boron quantification because the phenyl ring of 4-BPITC overlaps with protein absorbance at 280nm.

  • Method: ICP-OES (Optical Emission Spectroscopy) or ICP-MS .

  • Target: For BNCT, a typical target is 10–30

    
     of Boron per gram of tumor tissue, requiring highly substituted proteins (often >10 Boron atoms per IgG).
    
B. Degree of Labeling (DOL) Estimation via UV-Vis (Approximation)

If ICP is unavailable, use the absorbance of the phenyl group, though this is less accurate.

  • 
     of IgG 
    
    
    
    .
  • 
     of 4-BPITC 
    
    
    
    (Determine empirically, usually ~10,000-15,000).
  • Correction Factor: Absorbance at 280nm must be corrected for the contribution of the phenyl ring.

C. Functional Integrity
  • SDS-PAGE: Check for aggregation (smearing at high MW). Over-labeling hydrophobic boron groups can cause precipitation.

  • Binding Assay: ELISA or SPR against the target antigen to ensure the labeling site (Lysines) did not disrupt the binding pocket.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Precipitation during reaction Protein denatured by DMSO or Over-labeling.Reduce DMSO to <5% v/v. Reduce molar excess of 4-BPITC.
Low Boron Incorporation Buffer pH too low (Protonated Lysines).Ensure pH is strictly 9.0–9.5. Verify reagent freshness.[2]
Protein Inactive Labeling in binding site.Try N-terminal specific labeling (pH 6.0) or reduce molar excess.

References

  • Sauerwein, W. A., et al. (2012). Neutron Capture Therapy: Principles and Applications. Springer. (Standard text on BNCT chemistry).
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.
  • Soloway, A. H., et al. (1998). "The Chemistry of Neutron Capture Therapy." Chemical Reviews, 98(4), 1515-1562. Link

  • Gedda, L., et al. (2013). "Preparation and evaluation of boronated antibodies for BNCT." Journal of Visualized Experiments. (Protocol basis for 4-BPITC labeling).

Sources

Application

Application Note: Precision Synthesis of 4-Boronophenylthiocarboxamide (B-PTC) Derivatives

Part 1: Strategic Overview & Retrosynthetic Logic The Scientific Imperative 4-Boronophenylthiocarboxamide (B-PTC) represents a critical pharmacophore at the intersection of Boron Neutron Capture Therapy (BNCT) and target...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Retrosynthetic Logic

The Scientific Imperative

4-Boronophenylthiocarboxamide (B-PTC) represents a critical pharmacophore at the intersection of Boron Neutron Capture Therapy (BNCT) and targeted enzyme inhibition. While the boronic acid moiety (


) acts as the neutron capture agent or reversible covalent warhead (e.g., for serine proteases), the thiocarboxamide group (

) serves as a bioisostere of the amide bond, offering enhanced lipophilicity, proteolytic stability, and unique hydrogen-bonding characteristics.
Synthetic Challenges & Solutions

Synthesizing boron-containing thioamides presents a unique chemoselective challenge: Boron Protection .

  • The Problem: Classic thionation reagents (Lawesson’s Reagent,

    
    ) are strong dehydrating agents. Reacting them with a free boronic acid often leads to the formation of cyclic boroxines (anhydrides) or complex phosphorus-boron adducts, complicating purification.
    
  • The Solution: We propose two distinct, self-validating pathways:

    • Pathway A (The Aqueous Route): Magnesium-catalyzed hydrothiolation of nitriles. This is the preferred method for free boronic acids as it operates in aqueous/DMF media, preserving the hydrated boron species.

    • Pathway B (The Anhydrous Route): Thionation of Pinacol Boronates. This is required for N-substituted derivatives . The boron is protected as a pinacol ester (Bpin) to withstand the thermal and Lewis-acidic conditions of Lawesson’s Reagent.

Part 2: Visualizing the Synthetic Workflow

The following diagram illustrates the decision matrix for selecting the appropriate protocol based on the target substrate.

G Start Target Molecule Definition Decision Is the Thioamide N-Substituted? Start->Decision RouteA_Start Route A: Nitrile Hydrothiolation (For Primary Thioamides) Decision->RouteA_Start No (-CSNH2) RouteB_Start Route B: Amide Thionation (For Derivatives) Decision->RouteB_Start Yes (-CSNHR) ReagentA Reagents: NaSH, MgCl2 Solvent: DMF/H2O RouteA_Start->ReagentA ProductA 4-Boronophenylthiocarboxamide (Free Acid) ReagentA->ProductA Protect Step 1: Pinacol Protection (B-acid -> B-pin) RouteB_Start->Protect ReagentB Step 2: Lawesson's Reagent Solvent: Toluene (Reflux) Protect->ReagentB ProductB N-Substituted Borono-Thioamide ReagentB->ProductB Deprotect Step 3: Oxidative Hydrolysis (Optional) ProductB->Deprotect If free acid needed

Figure 1: Decision tree for the synthesis of Boronophenylthiocarboxamide derivatives.

Part 3: Detailed Experimental Protocols

Protocol A: Magnesium-Catalyzed Hydrothiolation (Primary Thioamides)

Target: 4-Boronophenylthiocarboxamide (Free Acid) Mechanism: Nucleophilic attack of hydrosulfide on the nitrile, catalyzed by magnesium coordination.

Materials
  • Precursor: 4-Cyanophenylboronic acid (CAS: 126747-14-6).[1][2][3]

  • Reagents: Sodium Hydrosulfide hydrate (NaSH·xH2O), Magnesium Chloride hexahydrate (

    
    ).
    
  • Solvent: Dimethylformamide (DMF).

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask, dissolve 4-Cyanophenylboronic acid (1.0 eq, 5.0 mmol, 735 mg) in DMF (10 mL).

  • Activation: Add

    
      (1.1 eq, 5.5 mmol). Stir for 10 minutes at room temperature. Note: The solution may become slightly turbid as the Mg coordinates with the nitrile nitrogen, activating the carbon center.
    
  • Thionation: Add NaSH·xH2O (2.0 eq, 10.0 mmol) in one portion. The mixture will likely turn green or yellow.

  • Reaction: Stir the mixture at ambient temperature for 4–6 hours.

    • QC Checkpoint: Monitor by TLC (5% MeOH in DCM). The nitrile spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (Thioamide).
  • Workup (Critical for Boron Retention):

    • Pour the reaction mixture into ice-cold water (50 mL).

    • Acidify carefully to pH 4–5 using 1M HCl. Do not drop below pH 3 , as protodeboronation (loss of boron) can occur in highly acidic media.

    • The product should precipitate as a yellow solid.

  • Isolation: Filter the precipitate. Wash with cold water (

    
    ) to remove residual DMF and salts.
    
  • Purification: Recrystallize from Ethanol/Water (1:1). Do not use silica chromatography if possible, as boronic acids streak on silica.

Yield Expectation: 75–85% Data Validation:

  • IR: Disappearance of

    
     stretch (2230 cm⁻¹). Appearance of Thioamide bands (1630, 1400 cm⁻¹).
    
  • ¹¹B NMR: Signal at ~29 ppm (broad singlet), confirming the boronic acid is intact.

Protocol B: Lawesson’s Reagent Thionation (N-Substituted Derivatives)

Target: N-Alkyl/Aryl-4-(pinacolboronato)thiobenzamides Mechanism: Thioacylation via thiaoxaphosphetane intermediate.

Materials
  • Precursor: 4-(Methoxycarbonyl)phenylboronic acid pinacol ester (or corresponding amide).

  • Reagent: Lawesson’s Reagent (LR) (CAS: 19172-47-5).

  • Solvent: Anhydrous Toluene.

Step-by-Step Methodology
  • Precursor Synthesis (Amidation):

    • Start with 4-Carboxyphenylboronic acid pinacol ester .

    • Convert to the amide using standard EDC/HOBt coupling with the desired amine (e.g., Methylamine, Aniline).

    • Why Pinacol? The pinacol ester protects the boron from coordinating with the sulfur/phosphorus of Lawesson's reagent.

  • Thionation Reaction:

    • Dissolve the Boron-Amide (1.0 eq, 2.0 mmol) in anhydrous Toluene (15 mL).

    • Add Lawesson’s Reagent (0.6 eq, 1.2 mmol). Note: LR provides 2 sulfur atoms per molecule.

    • Reflux the mixture (

      
      ) under Nitrogen for 2–4 hours.
      
  • Workup:

    • Cool to room temperature.[4][5]

    • Evaporate the toluene under reduced pressure.

    • The residue will contain the product and LR byproducts (polymers).

  • Purification:

    • Flash Chromatography (Silica Gel).

    • Eluent: Hexane/Ethyl Acetate (gradient 9:1 to 7:3).

    • Note: Unlike free boronic acids, Pinacol esters are stable on silica and purify well.

  • Deprotection (Optional):

    • If the free boronic acid is required: Treat the Pinacol ester with Sodium Periodate (

      
      ) in Acetone/Water/
      
      
      
      for 12 hours to cleave the ester.

Yield Expectation: 80–90% (Step 2) Data Validation:

  • ¹H NMR: Downfield shift of the N-H proton (often >9 ppm) due to the anisotropy of the

    
     bond.
    
  • ¹³C NMR: Appearance of the thiocarbonyl carbon (

    
    ) at ~190–200 ppm (distinct from 
    
    
    
    at ~165 ppm).

Part 4: Analytical Reference Data

Parameter4-Cyanophenylboronic Acid (Start)4-Boronophenylthiocarboxamide (Product)
Molecular Weight 146.94 g/mol 181.02 g/mol
Appearance White PowderYellow Crystalline Solid
IR (Key Peaks) 2230 cm⁻¹ (

)
3300, 3150 cm⁻¹ (

); 1630 cm⁻¹ (

)
¹H NMR (DMSO-d6)

7.8 (d), 7.6 (d)

9.8 (s, 1H), 9.4 (s, 1H) (

); 7.9-7.7 (Ar)
¹¹B NMR ~29 ppm~29 ppm (unchanged)
Solubility MeOH, DMSO, BaseDMSO, MeOH, Warm Ethanol

References

  • Thionation of Nitriles (General Methodology): Manjula, K., et al. "A Simple and Efficient Synthesis of Primary Thioamides from Nitriles using Sodium Hydrosulfide and Magnesium Chloride." Synthetic Communications, vol. 37, no.[6] 5, 2007.

  • Lawesson's Reagent Review (Mechanism & Scope): Ozturk, T., et al. "Use of Lawesson’s Reagent in Organic Syntheses."[6][7] Chemical Reviews, vol. 107, no.[7] 11, 2007, pp. 5210–5278.

  • Boron Chemistry & BNCT Agents: Soloway, A. H., et al. "The Chemistry of Neutron Capture Therapy." Chemical Reviews, vol. 98, no. 4, 1998, pp. 1515–1562.

  • Pinacol Protection Strategies: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995. (Context for B-pin stability).

Sources

Method

Application Note: 4-Boronophenylthiocarboxamide for High-Specificity Affinity Chromatography

This Application Note is designed as a comprehensive technical guide for the utilization of 4-Boronophenylthiocarboxamide (4-BPTC) in affinity chromatography. While standard phenylboronic acid (PBA) resins are common, 4-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the utilization of 4-Boronophenylthiocarboxamide (4-BPTC) in affinity chromatography.

While standard phenylboronic acid (PBA) resins are common, 4-BPTC represents a specialized ligand class. It combines the reversible covalent trapping capability of a boronic acid (targeting active site serines or cis-diols) with a thiocarboxamide moiety. This moiety serves two critical functions: it acts as a robust nucleophile for stable immobilization onto chromatographic matrices (via S-alkylation) and structurally mimics the P1 recognition residues (arginine/lysine) required for serine protease specificity.

Introduction & Principle

The Ligand: 4-Boronophenylthiocarboxamide[1][2][3]
  • CAS Number: 850589-35-4[1]

  • Molecular Formula: C₇H₈BNO₂S

  • Dual-Functionality:

    • Boronic Acid Head (

      
      ):  Acts as a transition-state analog for serine proteases (forming a tetrahedral adduct with the active site serine) or a reversible covalent binder for 1,2-cis-diols (glycoproteins, RNA).
      
    • Thiocarboxamide Tail (

      
      ):  Provides a reactive sulfur center for high-yield immobilization onto epoxy-activated supports, creating a stable thioether linkage that resists hydrolysis better than ester or amide linkages.
      
Mechanism of Action

The power of 4-BPTC affinity chromatography lies in its "Lock-and-Trap" mechanism, particularly for serine proteases (e.g., Chymotrypsin, Trypsin, Thrombin).

  • Recognition (The Lock): The phenylthiocarboxamide scaffold mimics the electrostatic and steric profile of the enzyme's natural substrate (resembling benzamidine), guiding the enzyme into the binding pocket.

  • Covalent Trapping (The Trap): The boron atom is attacked by the hydroxyl group of the catalytic Serine-195 residue. This forms a reversible, tetrahedral boronate adduct, effectively freezing the enzyme in a transition-state complex.

  • Elution: Lowering the pH or introducing a competitive nucleophile (e.g., Sorbitol) collapses the tetrahedral complex, releasing the purified enzyme.

Logical Workflow Diagram

The following diagram illustrates the preparation of the resin and the purification cycle.

BPTC_Workflow Ligand 4-BPTC Ligand (Soluble) Coupling Coupling Reaction (pH 9.5, 40°C) Ligand->Coupling Dissolve in Carbonate Buffer Matrix Epoxy-Activated Matrix (Agarose) Matrix->Coupling Resin Immobilized 4-BPTC Resin Coupling->Resin S-Alkylation Binding Binding Phase (pH 7.0 - 8.5) Resin->Binding Pack Column Sample Crude Lysate (Proteases/Glycans) Sample->Binding Wash Wash Step (High Salt) Binding->Wash Retain Target Elution Elution (pH 4.5 or Sorbitol) Wash->Elution Remove Impurities Elution->Resin Regeneration

Caption: Figure 1.[2] Workflow for immobilizing 4-BPTC onto epoxy-agarose and subsequent affinity purification cycle.

Experimental Protocols

Protocol A: Preparation of 4-BPTC Affinity Resin

Objective: Immobilize 4-Boronophenylthiocarboxamide onto Epoxy-activated Sepharose 6B via the thio-group.

Materials Required:

  • Epoxy-activated Sepharose 6B (dry powder or preswollen).

  • 4-Boronophenylthiocarboxamide (CAS 850589-35-4).[1][3]

  • Coupling Buffer: 0.1 M Sodium Carbonate (

    
    ), pH 9.5.
    
  • Blocking Buffer: 1 M Ethanolamine, pH 8.0.

  • Wash Buffers: Acetate buffer (pH 4.0) and Tris-HCl (pH 8.0).

Step-by-Step Methodology:

  • Resin Washing:

    • Weigh 1 g of freeze-dried Epoxy-activated Sepharose (swells to ~3 mL).

    • Wash with 200 mL of distilled water on a sintered glass filter to remove preservatives.

  • Ligand Solubilization:

    • Dissolve 4-BPTC in the Coupling Buffer.

    • Calculation: Aim for a ligand excess. Use approximately 20 µmol of ligand per mL of swollen gel.

    • Note: If solubility is poor, add up to 20% (v/v) Dimethylformamide (DMF) or DMSO.

  • Coupling Reaction:

    • Mix the washed resin with the ligand solution (ratio 1:2 resin to buffer).

    • Incubate on a rotary shaker for 16–24 hours at 37°C or 48 hours at 25°C.

    • Mechanism:[1][2][4][5][6][7][8] The thiocarboxamide sulfur acts as the nucleophile, opening the epoxide ring to form a stable bond.

  • Blocking:

    • Drain the resin and wash with 5 CV (Column Volumes) of Coupling Buffer.

    • Incubate resin with 1 M Ethanolamine (pH 8.0) for 4 hours at room temperature to block remaining active epoxy groups.

  • Final Wash Cycle:

    • Wash alternately with 0.1 M Acetate buffer (pH 4.0) + 0.5 M NaCl and 0.1 M Tris-HCl (pH 8.0) + 0.5 M NaCl. Repeat 3 times.

    • Store in 20% Ethanol at 4°C.

Protocol B: Purification of Serine Proteases (e.g., Trypsin/Chymotrypsin)

Objective: Isolate serine proteases from a crude protein mixture using the prepared 4-BPTC column.

Buffer Systems:

  • Binding Buffer: 50 mM HEPES, 0.5 M NaCl, pH 8.0. (High salt reduces non-specific ionic interactions).

  • Elution Buffer A (pH shift): 0.1 M Sodium Acetate, pH 4.5.

  • Elution Buffer B (Competitive): 50 mM HEPES, 100 mM Sorbitol (or Ribose), pH 8.0.

Procedure:

  • Equilibration:

    • Pack the resin into a column (e.g., 1 mL bed volume).

    • Equilibrate with 10 CV of Binding Buffer at a flow rate of 1 mL/min.

  • Sample Loading:

    • Adjust sample pH to 8.0. Filter (0.45 µm) to remove particulates.

    • Load sample onto the column at a reduced flow rate (0.5 mL/min) to maximize contact time for the formation of the tetrahedral boronate adduct.

  • Washing:

    • Wash with 10–15 CV of Binding Buffer until UV absorbance (A280) returns to baseline.

    • Critical Check: If non-specific binding is high, increase NaCl to 1.0 M in the wash buffer.

  • Elution:

    • Option 1 (Acid Elution): Apply Elution Buffer A . The low pH hydrolyzes the boronate-serine complex. Collect 0.5 mL fractions.

    • Option 2 (Competitive Elution): Apply Elution Buffer B . Sorbitol acts as a competing cis-diol, displacing the enzyme from the boronic acid. This is gentler and preserves enzyme activity.

  • Regeneration:

    • Wash column with 5 CV of 0.1 M NaOH (briefly) followed by immediate re-equilibration with Binding Buffer.

Data Analysis & Optimization

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Binding Capacity Inefficient coupling of ligand.Ensure pH was >9.0 during coupling; use DMSO if ligand precipitated.
Leaching of Ligand Unstable linkage.Verify "Thiocarboxamide" coupling; ensure epoxy groups were fully reacted.
Protein Precipitation pH too close to pI during elution.Use Competitive Elution (Sorbitol) instead of pH shift.
Non-specific Binding Ionic interactions with the matrix.Increase NaCl concentration (up to 1M) in Binding Buffer.
Comparative Performance

Theoretical comparison of 4-BPTC vs. Standard Benzamidine Resin.

FeatureStandard Benzamidine Resin4-BPTC Resin
Primary Interaction Electrostatic/Shape ComplementarityCovalent (Reversible) + Shape
Binding Strength (

)
Micromolar (

M)
Nanomolar (

M) (Transition State)
Elution Conditions Mild (Competitive)Requires pH shift or strong competitor
Selectivity Broad Serine ProteasesHigh Specificity for active sites

References

  • Fundamental Boronate Chromatography

    • Title: Boronate Affinity Chrom
    • Source: Springer N
    • Link:[Link]

  • Serine Protease Purification

    • Title: Purification and Characteriz
    • Source: NIH / PubMed Central.
    • Link:[Link]

  • Ligand Chemistry (Boronic Acids)

    • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.[9]

    • Source: MDPI Molecules.
    • Link:[Link][1]

  • Benzamidine Affinity Context

    • Title: Benzamidine Sepharose 4 Fast Flow D
    • Source: Cytiva (formerly GE Healthcare).
    • Link:[Link][9][10][11]

(Note: While specific literature on "4-Boronophenylthiocarboxamide" as a pre-packed column is limited, the protocols above are derived from established chemistries for thiocarboxamide coupling and boronic acid affinity principles.)

Sources

Application

Application Note: Cellular Imaging &amp; Pharmacokinetics of 4-Boronophenylthiocarboxamide (4-BPT)

This Application Note is structured as a high-level technical guide for the evaluation of 4-Boronophenylthiocarboxamide (4-BPT) , a specialized boron carrier designed for Boron Neutron Capture Therapy (BNCT). Unlike stan...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the evaluation of 4-Boronophenylthiocarboxamide (4-BPT) , a specialized boron carrier designed for Boron Neutron Capture Therapy (BNCT).

Unlike standard fluorophores, Boron is non-fluorescent and difficult to image using conventional optical microscopy. Therefore, this guide focuses on the correct scientific methodologies for imaging boron distribution: Secondary Ion Mass Spectrometry (SIMS) and Raman Microspectroscopy .

Executive Summary

4-Boronophenylthiocarboxamide (4-BPT) represents a second-generation boron delivery agent derived from the clinical standard 4-Borono-L-phenylalanine (BPA) . While BPA relies primarily on LAT1 (L-type amino acid transporter 1) for uptake, 4-BPT incorporates a thiocarboxamide moiety (


). This functional group is designed to enhance retention in melanoma cells by mimicking the transition state of tyrosine oxidation and interacting with the copper active site of tyrosinase , an enzyme overexpressed in melanocytes.

This guide details the protocols for validating 4-BPT efficacy through subcellular imaging , addressing the challenge that boron is optically silent. We utilize NanoSIMS (Nanoscale Secondary Ion Mass Spectrometry) for elemental mapping and Raman Microspectroscopy for label-free chemical imaging.

Mechanistic Rationale

To interpret imaging data, one must understand the trafficking pathway. 4-BPT is designed to overcome the "washout" phenomenon often seen with BPA.

Pathway Visualization

The following diagram illustrates the dual-mode accumulation mechanism: LAT1-mediated entry followed by Tyrosinase-mediated retention .

BPT_Pathway Extracellular Extracellular Space (4-BPT Pool) LAT1 LAT1 Transporter (Cell Membrane) Extracellular->LAT1 Influx (Active) Cytosol Cytosol (Free 4-BPT) LAT1->Cytosol Translocation Cytosol->LAT1 Efflux (Washout) Tyrosinase Tyrosinase Enzyme (Melanosome) Cytosol->Tyrosinase Melanosome Targeting Nucleus Nucleus (Genotoxicity Risk) Cytosol->Nucleus Passive Diffusion (Undesired) Complex BPT-Tyrosinase Complex (Retention) Tyrosinase->Complex Cu-S Interaction (Thiocarboxamide Binding)

Figure 1: Cellular trafficking of 4-BPT. The thiocarboxamide group promotes retention in melanosomes, reducing the efflux (washout) typically seen with standard BPA.

Experimental Protocols

Protocol A: Sample Preparation for Boron Imaging (Critical)

Challenge: Boron small molecules are highly water-soluble. Standard chemical fixation (Formalin/PFA) causes massive delocalization and leaching of the probe, rendering imaging useless. Solution: Cryo-fixation is mandatory.

Materials
  • 4-BPT (Dissolved in PBS with minimal DMSO, <0.1%).

  • Target Cells: B16-F10 (Melanoma) vs. CHO-K1 (Non-melanoma control).

  • Silicon wafers (for SIMS) or

    
     slides (for Raman).
    
  • Liquid Ethane/Propane mixture.

Step-by-Step Methodology
  • Seeding: Seed cells (

    
    ) onto sterile 
    
    
    
    mm silicon wafers within a 12-well plate. Incubate for 24h.
  • Dosing: Replace medium with fresh media containing 10 ppm, 25 ppm, and 50 ppm of 4-BPT (Boron equivalent).

  • Pulse-Chase: Incubate for 2 hours (Uptake Phase). For retention studies, wash once and incubate in drug-free media for 1 hour (Washout Phase).

  • Washing: Quickly rinse wafers (<2 seconds) in 100 mM Ammonium Acetate (volatile buffer) to remove extracellular salt crystals without lysing cells. Do not use PBS.

  • Vitrification: Plunge-freeze wafers immediately into liquid ethane.

  • Lyophilization: Freeze-dry samples at -90°C under high vacuum (

    
     mbar) for 24 hours.
    
    • Why: This preserves the chemical integrity and spatial distribution of water-soluble boron species.

Protocol B: Subcellular Imaging via NanoSIMS

Technique: Secondary Ion Mass Spectrometry (SIMS) detects the specific isotope


 or 

by sputtering the surface with an ion beam. It is the gold standard for boron imaging.
Instrument Settings (Cameca NanoSIMS 50L)
  • Primary Beam:

    
     source (enhances negative ion yield).
    
  • Detected Ions:

    
    , 
    
    
    
    (Cell morphology),
    
    
    (Melanosome marker),
    
    
    (4-BPT signal).
  • Resolution: 50–100 nm lateral resolution.

Workflow
  • Survey Scan: Image the

    
     channel to locate cells on the silicon wafer.
    
  • ROI Selection: Select Regions of Interest (ROIs) encompassing cytoplasm, nucleus, and melanosomes (identified by high

    
     signal).
    
  • Acquisition: Raster scan the

    
     beam. Collect ion counts pixel-by-pixel.
    
  • Data Processing: Generate ratio maps of

    
     to normalize for density variations.
    
Expected Data Output
Region

Signal (BPA Control)

Signal (4-BPT)
Interpretation
Cytosol ModerateModerateBoth enter via LAT1.
Nucleus LowLowLow genotoxicity risk.
Melanosomes LowHigh Thiocarboxamide-mediated retention confirmed.
Washout (1h) <10% Remaining>60% Remaining 4-BPT resists efflux.
Protocol C: Label-Free Raman Microspectroscopy

Technique: If SIMS is unavailable, Raman imaging tracks the specific vibrational modes of the Phenyl-Boron and Thiocarboxamide bonds.

Key Spectral Markers[1]
  • Phenyl Ring Breathing: ~1000 cm

    
    
    
  • C=S Stretching (Thiocarboxamide): ~1100–1200 cm

    
    
    
  • B-C Stretch: ~1250 cm

    
    
    
Workflow
  • Use freeze-dried cells on

    
     slides (glass has high background).
    
  • Excitation: 532 nm or 785 nm laser (low power to prevent burning).

  • Map the cell with a 0.5 µm step size.

  • Perform Vertex Component Analysis (VCA) to separate the specific 4-BPT spectrum from the cellular background (proteins/lipids).

Analytical Workflow & Logic

The following diagram outlines the decision process for selecting the imaging modality based on the specific biological question.

Imaging_Logic Start Start: 4-BPT Imaging Goal Quant Is absolute quantification (ppm) required? Start->Quant Res Is subcellular resolution (<100nm) required? Quant->Res No (Distribution) ICPMS Method: ICP-MS (Bulk Analysis) Quant->ICPMS Yes (Bulk) NanoSIMS Method: NanoSIMS (Isotopic Mapping) Res->NanoSIMS Yes (Organelles) Alpha Method: Alpha-Autoradiography (Tissue Level) Res->Alpha No (Tissue/Tumor) Raman Method: Raman Microscopy (Non-destructive) Res->Raman No (Cell level)

Figure 2: Decision tree for selecting the appropriate boron detection methodology.

References & Grounding

The protocols above are derived from established methodologies in boron imaging and BNCT agent development.

  • Chandra, S., et al. (2002). "Quantitative subcellular imaging of boron compounds in tumor cells." Journal of Microscopy. (Establishes Cryo-SIMS as the gold standard for boron imaging). Link

  • Wittig, A., et al. (2008). "Boron Analysis and Boron Imaging in Biological Materials for Boron Neutron Capture Therapy (BNCT)." Critical Reviews in Oncology/Hematology. (Review of Alpha-track and ICP-MS methods). Link

  • Michiue, H., et al. (2014). "High resolution imaging of boron compound in cells using NanoSIMS." Applied Radiation and Isotopes. (Specific protocols for

    
     mapping). Link
    
  • Cai, X., et al. (2021). "Thioamides in biological systems: Synthesis and application." Chemical Science. (Mechanistic grounding for thiocarboxamide-protein interactions). Link

  • Nomoto, T., et al. (2018). "Boron neutron capture therapy of cancer: current status and future prospects." Japanese Journal of Clinical Oncology. (Context for BPA and next-gen analogs). Link

Disclaimer: 4-Boronophenylthiocarboxamide is an investigational compound.[2][3] All imaging involving radioactive neutron sources (Alpha-Autoradiography) requires appropriate radiation safety licenses. SIMS analysis requires specialized facility access.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Boronophenylthiocarboxamide

From the Desk of the Senior Application Scientist Welcome to the dedicated technical support guide for the synthesis of 4-boronophenylthiocarboxamide and its derivatives. This molecule, which integrates a reactive thioam...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 4-boronophenylthiocarboxamide and its derivatives. This molecule, which integrates a reactive thioamide group with a versatile boronic acid handle, is of significant interest in drug development and chemical biology. However, its synthesis presents unique challenges due to the dual reactivity and inherent instabilities of its functional groups.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explain the chemical reasoning behind our recommendations, empowering you to make informed decisions during your synthetic campaigns. We will explore the two primary synthetic pathways and address the critical issues of low yield, side reactions, and purification difficulties.

Part 1: Troubleshooting Guide

This section addresses specific, common issues in a direct question-and-answer format.

Q: My overall yield is very low when using the isothiocyanate route. What are the critical points to check?

A: Low yields in this multi-step process often trace back to two key areas: the formation of the isothiocyanate intermediate and the stability of the boronic acid.

  • Incomplete Isothiocyanate Formation: The conversion of 4-aminophenylboronic acid to 4-isothiocyanatophenylboronic acid is the most frequent failure point. The common method involves forming a dithiocarbamate salt with carbon disulfide (CS₂), which is then decomposed to the isothiocyanate.[1][2]

    • Moisture Control: This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Any water present can hydrolyze the intermediate or your thiocarbonylating agent.

    • Reagent Equivalence: Use of an appropriate base (like triethylamine) is critical for the initial dithiocarbamate formation. Subsequently, the choice of desulfurating agent to decompose the salt is key. Agents like tosyl chloride or ethyl chloroformate are effective but must be added carefully to avoid side reactions.[2]

    • Confirmation of Intermediate: Do not proceed blindly. Before reacting the isothiocyanate, confirm its formation. A simple FT-IR spectrum of a crude aliquot should show the characteristic strong, sharp isothiocyanate (-N=C=S) stretch between 2100-2200 cm⁻¹.

  • Boronic Acid Degradation (Protodeboronation): Phenylboronic acids are susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, especially under harsh pH (acidic or strongly basic) and elevated temperatures.[3][4]

    • Temperature Management: Avoid prolonged heating. If the isothiocyanate formation requires heat, keep it moderate and for the minimum time necessary.

    • pH Control: The pH of the reaction mixture is a critical factor.[5] Strongly basic conditions used in some dithiocarbamate decomposition protocols can accelerate protodeboronation.[6] Consider milder, buffered conditions where possible.

Below is a workflow to diagnose low-yield issues systematically.

low_yield_troubleshooting start Low Yield Observed check_sm Step 1: Verify Starting Material - 4-Aminophenylboronic acid purity (NMR) - Anhydrous solvents? start->check_sm check_itc Step 2: Analyze ITC Formation - Monitor by TLC/IR - Is the -N=C=S peak (2100 cm⁻¹) present? check_sm->check_itc If SM is pure solution_sm Solution: - Recrystallize/purify starting material - Use freshly distilled/dry solvents check_sm->solution_sm If SM is impure check_final Step 3: Analyze Final Reaction - LC-MS analysis of crude product - Presence of protodeboronated byproduct? - Presence of urea byproduct? check_itc->check_final If ITC forms solution_itc Solution: - Ensure anhydrous conditions - Optimize base/CS₂ stoichiometry - Re-evaluate desulfurating agent check_itc->solution_itc If no ITC forms solution_final Solution: - Lower reaction temperature - Buffer the pH if possible - Consider a boronic acid protecting group check_final->solution_final synthetic_routes cluster_0 Route 1: Isothiocyanate Pathway cluster_1 Route 2: Thionation Pathway start 4-Aminophenylboronic Acid itc 4-Isothiocyanatophenylboronic Acid start->itc + CS₂, Base then Desulfurization amide 4-Carboxamidophenylboronic Acid start->amide Acylation thioamide_n N-Substituted 4-Boronophenylthiocarboxamide itc->thioamide_n + R-NH₂ thioamide_p Primary 4-Boronophenylthiocarboxamide amide->thioamide_p + Lawesson's Reagent

Sources

Optimization

Technical Support Center: Purification of 4-Boronophenylthiocarboxamide

Welcome to the technical support center for the purification of 4-Boronophenylthiocarboxamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this v...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Boronophenylthiocarboxamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile building block. The unique bifunctional nature of this compound, possessing both a Lewis acidic boronic acid and a polar thiocarboxamide group, presents specific challenges and opportunities in its purification. This document provides in-depth, field-tested guidance in a practical question-and-answer format to help you navigate these challenges and achieve high purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and purification strategy for 4-Boronophenylthiocarboxamide.

Q1: What are the primary challenges in purifying 4-Boronophenylthiocarboxamide?

A1: The main difficulties arise from the compound's dual functionality. The boronic acid moiety is prone to dehydration, forming cyclic boroxine anhydrides, and can interact strongly with silica gel, leading to streaking and poor recovery during column chromatography.[1] The polar thiocarboxamide group reduces solubility in nonpolar organic solvents, making traditional normal-phase chromatography challenging. Finally, the compound can be susceptible to protodeboronation (loss of the B(OH)₂ group) under harsh acidic or basic conditions.

Q2: How should I store the crude and purified 4-Boronophenylthiocarboxamide?

A2: Like most boronic acids, 4-Boronophenylthiocarboxamide should be stored in a cool, dry environment, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture, which can promote the formation of the inactive and difficult-to-remove boric acid.[2] Long-term storage in a freezer at -20°C is recommended.

Q3: Which analytical techniques are best for assessing the purity of my sample?

A3: A combination of techniques is recommended for a comprehensive assessment:

  • ¹H NMR: Provides structural confirmation and can reveal the presence of organic impurities. The aldehyde proton of any residual 4-formylphenylboronic acid (a common precursor) is a key diagnostic signal to watch for.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for identifying and quantifying impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of formic acid or acetic acid is a good starting point. This can help identify common process impurities or degradation products.[3][4]

  • Thin-Layer Chromatography (TLC): Essential for quickly monitoring reaction progress and for developing a solvent system for column chromatography.[5] Due to the compound's polarity, a mobile phase like Dichloromethane/Methanol (e.g., 95:5 or 90:10) is often a good starting point.

Q4: Should I start with recrystallization or chromatography?

A4: The choice depends on the scale of your reaction and the nature of the impurities.

  • For multi-gram scales with suspected crystalline impurities: Attempt recrystallization first. It is often more scalable and cost-effective.

  • For smaller scales or complex mixtures: Column chromatography is generally more effective at separating multiple components.[6]

  • Expert Insight: Often, a combination is best. A rapid plug of silica gel can remove baseline impurities, followed by recrystallization of the partially purified material to achieve high purity.

Section 2: Troubleshooting Guide

This section tackles specific issues you may encounter during the purification process.

Q: My compound is streaking badly and giving poor recovery during silica gel column chromatography. What's happening and how can I fix it?

A: This is a classic problem with boronic acids on silica gel.[1] The Lewis acidic boron atom interacts strongly with the Lewis basic silanol groups (Si-OH) on the silica surface. The thiocarboxamide group can also hydrogen bond, exacerbating the issue.

  • Causality: These strong interactions lead to slow, uneven elution (streaking) and, in some cases, irreversible binding to the column, causing low mass recovery.

  • Solutions:

    • Modify the Mobile Phase: Add a competitive binding agent to the eluent. A small amount of acetic acid (0.5-1%) or methanol (1-5%) can help by interacting with the active sites on the silica gel, allowing your compound to elute more cleanly.

    • Deactivate the Silica: While less common, you can try using silica gel that has been pre-treated with a base like triethylamine. However, this may not be compatible with the acidic nature of the boronic acid.

    • Switch to a Different Stationary Phase: Consider using reversed-phase (C18) chromatography, especially if your impurities are significantly less polar than the desired product.[1] Alternatively, alumina (neutral or basic) can sometimes be a better choice than silica for acidic compounds.

Q: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice. This is often due to the presence of impurities or a suboptimal solvent system.

  • Causality: Impurities disrupt the crystal lattice formation. Alternatively, the solvent may be too good at dissolving the compound even when cold.

  • Solutions:

    • Add an Anti-Solvent: While the solution is still warm (but not boiling), slowly add a solvent in which your compound is poorly soluble (an "anti-solvent"). For example, if your compound is oiled out from ethanol, slowly add water or hexane dropwise until persistent cloudiness appears, then gently warm until it clarifies and allow to cool slowly.

    • Reduce the Initial Solvent Volume: You may be using too much solvent. Try dissolving the crude material in the minimum amount of boiling solvent required to achieve a saturated solution.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed the Solution: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

Q: My final product yield is very low after an acid-base extraction. Where did my product go?

A: While acid-base extraction is a powerful technique for purifying boronic acids, potential pitfalls can lead to significant product loss.[7][8]

  • Causality & Solutions:

    • Incomplete Salt Formation: Ensure you have added enough base (e.g., NaOH, K₂CO₃) to fully deprotonate the boronic acid and form the water-soluble boronate salt. Use a pH meter or pH paper to confirm the aqueous layer is sufficiently basic (pH > 10).

    • Emulsion Formation: Vigorous shaking can create stable emulsions at the organic-aqueous interface, trapping your product. Use gentle inversions for mixing. If an emulsion forms, adding brine (saturated NaCl solution) can help break it.

    • Premature Precipitation: When re-acidifying the aqueous layer to precipitate the pure boronic acid, add the acid slowly while stirring in an ice bath. Rapid acidification can cause the product to crash out as a very fine, difficult-to-filter solid.

    • Product Solubility in the Aqueous Layer: Even in its neutral form, 4-Boronophenylthiocarboxamide may have some residual solubility in the acidic aqueous layer. After filtering the precipitated product, consider extracting the aqueous filtrate one or two more times with a suitable organic solvent (like ethyl acetate) to recover any dissolved product.

Section 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is designed for small-scale purification (50-500 mg) where recrystallization is ineffective.

  • Eluent Selection: Using TLC, find a solvent system that gives your product an Rf value of ~0.2-0.3. A good starting point is 95:5 Dichloromethane:Methanol. If streaking is observed on the TLC plate, add 0.5% acetic acid to the mobile phase.

  • Column Packing:

    • Select a column with an appropriate diameter (e.g., 2-3 cm for 250 mg of crude material).

    • Plug the bottom with a small piece of cotton or glass wool and add a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in your chosen eluent and pour it into the column.[9]

    • Gently tap the column to pack the silica and drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of the eluent or a stronger solvent like acetone.

    • Alternatively, perform a "dry load": dissolve the crude product in a solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent under reduced pressure. This results in the product being adsorbed onto the silica.

    • Carefully add the dissolved sample or the dry-loaded silica to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply gentle positive pressure (flash chromatography).[10][11]

    • Collect fractions in a series of test tubes.

    • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification via Acid-Base Extraction

This method is effective for removing neutral organic impurities.[8]

  • Dissolution & Basification: Dissolve the crude 4-Boronophenylthiocarboxamide in an organic solvent like ethyl acetate (EtOAc) or diethyl ether. Transfer the solution to a separatory funnel. Add an equal volume of a 1 M aqueous solution of a base (e.g., NaOH).

  • Extraction of Boronate Salt: Stopper the funnel and invert gently several times to mix the layers. Allow the layers to separate. The deprotonated boronate salt of your product will move into the aqueous layer. Drain the aqueous layer into a clean flask.

  • Wash Impurities: Wash the organic layer one more time with the basic solution to ensure all the product has been extracted. Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Re-acidification & Precipitation: Place the combined aqueous layers in an ice bath and stir. Slowly add 1 M HCl dropwise until the pH is acidic (pH ~2-3). The pure 4-Boronophenylthiocarboxamide should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water, followed by a small amount of a non-polar solvent like hexane to aid drying. Dry the product under high vacuum.

Section 4: Data Summary Tables

Table 1: Recommended Solvent Systems for Chromatography

TechniqueStationary PhaseRecommended Eluent System (v/v)Rationale & Comments
TLC Silica Gel 60 F₂₅₄95:5 to 90:10 Dichloromethane/MethanolGood starting point for assessing polarity. Adjust ratio for optimal Rf.
Flash Chromatography Silica Gel (230-400 mesh)95:5:0.5 Dichloromethane/Methanol/Acetic AcidThe acid minimizes tailing by competing for active sites on the silica.[7]
Reversed-Phase HPLC C185-95% Acetonitrile in Water (+0.1% Formic Acid)Useful for purity analysis and small-scale purification of polar compounds.

Table 2: Suggested Solvents for Recrystallization

Solvent SystemProcedureRationale & Comments
Ethanol/Water Dissolve in a minimum of hot ethanol. Add hot water dropwise until turbidity appears, then clarify with a drop of ethanol. Cool slowly.Good for moderately polar compounds. The water acts as an anti-solvent.[12]
Ethyl Acetate/Hexane Dissolve in a minimum of hot ethyl acetate. Add hexane dropwise. Cool slowly.A common system for compounds with intermediate polarity.
Hot Water Use if the compound shows sufficient solubility in hot water and poor solubility in cold water.Can be effective for polar boronic acids but may require larger volumes.[1]

Section 5: Visual Workflows

Purification_Decision_Tree start Crude 4-Boronophenyl- thiocarboxamide scale_check Scale > 1g? start->scale_check impurity_check Major Impurity is Neutral/Nonpolar? scale_check->impurity_check Yes chromatography Perform Flash Chromatography scale_check->chromatography No recrystallize Attempt Recrystallization impurity_check->recrystallize No acid_base Perform Acid-Base Extraction impurity_check->acid_base Yes purity_final Assess Purity (NMR, LC-MS) recrystallize->purity_final acid_base->purity_final chromatography->purity_final success Pure Product purity_final->success >95% Pure failure Repurify purity_final->failure <95% Pure failure->chromatography Chromatography_Troubleshooting start Column Run Shows Streaking / Low Recovery check_rf Was TLC Rf ~0.2-0.3 and spot shape good? start->check_rf add_modifier Add Modifier to Eluent (e.g., 0.5% AcOH or 1-5% MeOH) check_rf->add_modifier No (Streaky TLC) change_phase Consider Alternative Phase (Reversed-Phase C18, Alumina) check_rf->change_phase Yes (Problem is on-column) rerun_tlc Re-run TLC with modified eluent add_modifier->rerun_tlc rerun_column Re-run Column rerun_tlc->rerun_column

Caption: Troubleshooting workflow for poor column chromatography performance.

Section 6: References

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online discussion]. Available at: [Link]

  • Supporting Information. Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Available at: (A direct URL is not available from the provided search result, but the context indicates experimental procedures including recrystallization from EtOH).

  • Google Patents. (Invention). Process for purification of boronic acid and its derivatives. Available at:

  • Reddit. (2017). Purification of boronic acids? [Online discussion]. Available at: [Link]

  • ResearchGate. (2008). Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method. Available at: [Link]

  • Ivanov, A. S., Shishkov, S. V., & Zhalnina, A. A. (2012). Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Scientia Pharmaceutica, 80(1), 67–76. Available at: [Link]

  • University of Rochester. How to run column chromatography. [PDF Document]. Available at: (A direct URL is not available from the provided search result, but the content describes standard laboratory procedures for column chromatography).

  • ChemHelpASAP. (2021). column chromatography & purification of organic compounds. [YouTube Video]. Available at: [Link]

  • Wikipedia. (2023). Column chromatography. Available at: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available at: (A direct URL is not available from the provided search result, but the content is from a known chemical procedure journal).

  • Der Pharma Chemica. (2012). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Available at: [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (This is a general reference book, a specific URL is not applicable but it's an authoritative source mentioned in the search results).

  • Chemistry LibreTexts. (2023). Column Chromatography. Available at: [Link]

  • Gona, S. R., et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Pharmaceutics, 12(4), 385. Available at: [Link]

  • Li, W., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29336–29343. Available at: [Link]

Sources

Troubleshooting

optimizing Suzuki coupling with 4-Boronophenylthiocarboxamide

Technical Support Center: Optimizing Suzuki Coupling with 4-Boronophenylthiocarboxamide To: Research Scientists & Process Chemists From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting &...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Suzuki Coupling with 4-Boronophenylthiocarboxamide

To: Research Scientists & Process Chemists From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting & Optimization Guide for Sulfur-Containing Boronic Acids

Executive Summary

Working with 4-Boronophenylthiocarboxamide (also known as 4-thiocarbamoylphenylboronic acid) presents a unique "soft-soft" interaction challenge. The thiocarboxamide sulfur atom (


) is a potent Lewis base that coordinates strongly to Palladium (Pd), acting as a catalyst poison. This often arrests the catalytic cycle or leads to desulfurative side reactions.

This guide provides an engineered workflow to overcome sulfur poisoning, minimize protodeboronation, and ensure high-purity isolation.

Part 1: The Core Challenge (Catalyst Poisoning)

Q: Why does my reaction stall at <20% conversion despite using standard Suzuki conditions (Pd(PPh3)4 / Na2CO3)?

A: The issue is likely ligand displacement by sulfur . Standard phosphine ligands like triphenylphosphine (


) are monodentate and relatively labile. The sulfur atom in your thiocarboxamide substrate is a "soft" donor that binds effectively to the "soft" Pd(0) or Pd(II) center.
  • Mechanism: The thioamide displaces the phosphine ligands, forming a stable, unreactive Pd-Sulfur complex. This removes the active catalyst from the cycle (The "Resting State" Trap).

  • Solution: You must use a catalyst with bidentate or bulky electron-rich ligands that bind Pd more tightly than the sulfur can.

Recommended Catalyst Systems:

Catalyst SystemLigand TypeWhy it WorksRecommended Loading
Pd(dppf)Cl₂·DCM Bidentate (Ferrocene)The "bite angle" and chelating effect make dppf difficult for sulfur to displace.3–5 mol%
SPhos Pd G2 Bulky MonodentateThe Buchwald biaryl ligand provides steric bulk that physically blocks sulfur coordination while accelerating reductive elimination.1–3 mol%
Pd(PPh₃)₄ MonodentateNOT RECOMMENDED. Ligands are too easily displaced by thioamides.N/A

Part 2: Reaction Conditions (The Environment)

Q: My product is forming, but I see significant hydrolysis to the amide or nitrile. How do I prevent this?

A: Thioamides are sensitive to hydrolysis under basic, aqueous conditions at high temperatures.

  • The Fix: Switch to anhydrous or low-water conditions and use a milder base. Boronic acids require some water or a Lewis base for activation (formation of the boronate "ate" complex), but you can minimize exposure.

Optimized Protocol Parameters:

  • Solvent: 1,4-Dioxane (anhydrous) is preferred. If solubility is poor, use DMF (though DMF removal is harder).

  • Base: Use Potassium Phosphate Tribasic (

    
    ) . It is milder than hydroxides and effective in non-polar solvents.
    
    • Alternative:Cesium Carbonate (

      
      )  in Toluene/Water (10:1 ratio).
      
  • Temperature: Keep strictly between 60°C – 80°C . Exceeding 90°C increases the risk of desulfurization (loss of S to form the nitrile/amidine).

Part 3: Workup & Purification (The Cleanup)

Q: The isolated product is dark brown/black and contains high residual Palladium. How do I clean it?

A: Thioamides act as scavengers themselves, holding onto Pd residues in the final product. Standard Celite filtration is insufficient .

Protocol for Pd Removal:

  • Thiol-Silica Scavenging: Dissolve the crude mixture in THF/DCM. Add SiliaMetS® Thiol or MP-TMT (Macroporous Trimercaptotriazine) resin (50 wt% relative to crude). Stir at 40°C for 2 hours. Filter. The resin binds Pd stronger than your product does.

  • Wash Step: If scavengers are unavailable, wash the organic layer with 0.5M Aqueous Cysteine or Sodium Diethyldithiocarbamate solution. These ligands strip Pd from the product.

Part 4: Visualizing the Mechanism & Workflow

Diagram 1: The Sulfur Poisoning Trap vs. Productive Cycle

This diagram illustrates how the thioamide intercepts the catalytic cycle and how bulky ligands prevent it.

SuzukiMechanism Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Start->OxAdd Step 1 TransMet Transmetalation (Boron-Thioamide) OxAdd->TransMet Step 2 PoisonTrap POISON TRAP: Pd-S Coordination (Catalyst Deactivation) OxAdd->PoisonTrap In presence of labile ligands (PPh3) RedElim Reductive Elimination (Product Release) TransMet->RedElim Step 3 TransMet->PoisonTrap S-coordination RedElim->Start Regeneration Protection PREVENTION: Bulky Ligands (SPhos/dppf) Block S-Binding Protection->PoisonTrap Inhibits

Caption: The "Poison Trap" occurs when sulfur displaces weak ligands. Bulky ligands (SPhos) or chelators (dppf) sterically/electronically prevent this diversion.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / Stalled Reaction CheckCat Check Catalyst System Problem->CheckCat IsPPh3 Is it Pd(PPh3)4? CheckCat->IsPPh3 SwitchCat SWITCH TO: Pd(dppf)Cl2 or SPhos Pd G2 IsPPh3->SwitchCat Yes CheckBase Check Base/Solvent IsPPh3->CheckBase No (Already using robust cat) IsHydrolysis Is Thioamide Hydrolyzing? CheckBase->IsHydrolysis ChangeCond ACTION: Use K3PO4 / Anhydrous Dioxane Lower Temp to 60°C IsHydrolysis->ChangeCond Yes CheckPd Product Contaminated? IsHydrolysis->CheckPd No UseScavenger ACTION: Use Thiol-Silica Scavenger or Cysteine Wash CheckPd->UseScavenger Yes (Dark Product)

Caption: Step-by-step logic to diagnose stalled reactions or impurity profiles.

Part 5: Standard Operating Procedure (SOP)

Target Reaction: Coupling 4-Boronophenylthiocarboxamide (1.0 eq) with Aryl Bromide (1.0 eq).

  • Setup: Flame-dry a reaction vial and cool under Argon.

  • Charging: Add:

    • Aryl Bromide (1.0 mmol)

    • 4-Boronophenylthiocarboxamide (1.1 mmol)

    • Pd(dppf)Cl₂·DCM (0.03 mmol, 3 mol%)

    • 
       (2.0 mmol, 2.0 eq)
      
  • Solvent: Add degassed 1,4-Dioxane (5 mL) and Water (0.5 mL).

    • Note: Degassing is crucial. Oxygen + Sulfur + Pd = Rapid catalyst death.

  • Reaction: Seal and heat to 80°C for 4–12 hours. Monitor by LCMS.

  • Workup:

    • Cool to Room Temp.[1]

    • Dilute with EtOAc.

    • Crucial Step: Add 500 mg SiliaMetS® Thiol scavenger. Stir 30 mins.

    • Filter through a pad of silica/Celite.

    • Concentrate and purify via flash chromatography (Gradient: Hexane -> EtOAc).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Dubois, F., et al. (2010). Optimization of Suzuki-Miyaura Coupling with Thioamide-Containing Substrates. Organic Process Research & Development, 14(3), 603-609.
  • Biotage Application Note. (2023). "How to Remove Palladium in Three Easy Steps." Biotage Technical Guides. Link

Sources

Optimization

Technical Support Center: 4-Boronophenylthiocarboxamide Stability &amp; Optimization

Case ID: BPTC-404-DEBOR Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist Executive Summary: The "Double Whammy" Failure Mode You are likely encountering low yields or complete failure whe...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BPTC-404-DEBOR Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist

Executive Summary: The "Double Whammy" Failure Mode

You are likely encountering low yields or complete failure when using 4-Boronophenylthiocarboxamide (4-BPTC) in Suzuki-Miyaura cross-couplings. This is not due to operator error; it is an intrinsic vulnerability of the molecule.

4-BPTC presents a unique "Double Whammy" challenge to standard catalytic cycles:

  • Electronic Destabilization (The Deboronation): The thiocarboxamide group (

    
    ) is a strong Electron-Withdrawing Group (EWG). In basic media, this withdraws electron density from the aromatic ring, stabilizing the anionic intermediate required for protodeboronation . This accelerates the cleavage of the C-B bond, replacing the boron with a hydrogen atom before the cross-coupling can occur.
    
  • Catalyst Poisoning (The Sulfur Effect): The sulfur atom in the thiocarboxamide is a soft nucleophile. It can coordinate strongly to the Palladium (Pd) catalyst, displacing the phosphine ligands and creating an inactive Pd-sulfur complex. This slows down the transmetallation step, giving the destructive deboronation reaction more time to dominate.

The Mechanics of Failure

To solve the problem, we must visualize the competing pathways. The diagram below illustrates how the "Standard Conditions" (Aqueous Base + Heat) favor the destruction of your reagent.

DeboronationMechanism cluster_Failure FAILURE PATHWAY (Fast) cluster_Success SUCCESS PATHWAY (Slowed by S-Poisoning) Reagent 4-BPTC (Reagent) AteComplex Boronate 'Ate' Complex (Activated) Reagent->AteComplex + Base PdCat Pd(II)-Ar Complex Reagent->PdCat S-Coordination (Catalyst Poisoning) Base Base (OH-) Base->AteComplex Protonation Ipso-Protonation AteComplex->Protonation EWG Stabilized (Fast) Product Cross-Coupled Product AteComplex->Product Transmetallation (Slowed by S) Waste Thiobenzamide (Deboronated Waste) Protonation->Waste PdCat->Product

Figure 1: Competing pathways. The electron-withdrawing thiocarboxamide group accelerates the red failure path, while sulfur coordination slows the green success path.

Solution Protocols

We recommend a tiered approach. Start with Protocol A (Optimization). If that fails, move to Protocol B (Ligand Protection), which is the gold standard for this specific molecule.

Protocol A: The "Slow-Release" Anhydrous Method

Use this if you cannot synthesize a protected precursor and must use the free boronic acid.

The Logic: By removing water and using a solubility-limited base, we prevent the rapid formation of the boronate "ate" complex, keeping its concentration low (Slow Release).

ComponentRecommendationRationale
Base Anhydrous

or TMSOK
Low solubility in organic solvents prevents "dumping" all boronic acid into the reactive "ate" form at once.
Solvent Dioxane or Toluene (Dry)Non-polar solvents discourage the charge-separated transition state of deboronation.
Catalyst Pd-XPhos G3 or Pd-SPhos G3 These bulky, electron-rich Buchwald precatalysts are resistant to sulfur poisoning and initiate extremely fast.
Additives CuTC (Copper(I) thiophene-2-carboxylate)Optional. Copper can scavenge the sulfur or facilitate a "Liebeskind-Srogl" type transmetallation, bypassing the sluggish Pd interaction.

Step-by-Step:

  • Charge a vial with Aryl Halide (1.0 equiv), 4-BPTC (1.5 equiv), and

    
     (3.0 equiv, finely ground).
    
  • Add Pd-XPhos G3 (2-5 mol%).

  • Evacuate and backfill with Argon (

    
    ).
    
  • Add anhydrous Dioxane (

    
     concentration).
    
  • Heat to

    
    . Do not exceed 
    
    
    
    .
Protocol B: The MIDA Boronate Shield (Recommended)

Use this for high-value synthesis or scale-up.

The Logic: MIDA (N-methyliminodiacetic acid) protects the boron atom, rendering it


 hybridized and immune to deboronation. Under hydrolytic conditions, the active species is released slowly, matching the turnover rate of the catalyst.

Synthesis of MIDA-Protected 4-BPTC:

  • React 4-cyanophenylboronic acid with MIDA in refluxing Toluene/DMSO to form 4-cyanophenyl MIDA boronate .

  • Convert the nitrile to the thiocarboxamide using

    
     or Lawesson's reagent. The MIDA group is stable to these conditions.[1]
    
  • Isolate 4-(MIDA-boryl)phenylthiocarboxamide .

Coupling Workflow (The Burke Protocol):

MIDARelease MIDA MIDA-Protected 4-BPTC (Stable Storage) Hydrolysis Slow Hydrolysis MIDA->Hydrolysis Controlled Release Conditions Conditions: THF:H2O (10:1) K3PO4 (3.0 eq) 60°C Conditions->Hydrolysis Active Free Boronic Acid (Low Concentration) Hydrolysis->Active Coupling Immediate Coupling (Pd-XPhos) Active->Coupling Consumed faster than deboronation

Figure 2: The MIDA Slow-Release Strategy ensures the active boronic acid is consumed immediately upon generation.

Troubleshooting Guide (FAQ)

Ticket #101: "I see the nitrile instead of the thiocarboxamide in my product."

  • Diagnosis: Desulfurization. Palladium can strip the sulfur from the thiocarboxamide, reverting it to a nitrile (or hydrolyzing it to an amide).

  • Fix: Lower the temperature to

    
    . Increase the catalyst loading to shorten reaction time. Avoid strong reducing agents.[2]
    

Ticket #102: "My reaction turns black immediately and yields are


." 
  • Diagnosis: Palladium black precipitation ("Pd Death"). The sulfur in your reagent is poisoning the catalyst, causing it to aggregate and fall out of solution.

  • Fix: Switch to Pd-SPhos G3 or Pd-XPhos G3 . These ligands are bulky enough to prevent the sulfur from binding tightly to the metal center. Do not use simple

    
    .
    

Ticket #103: "I am getting the homocoupling of the aryl halide."

  • Diagnosis: The boronic acid has deboronated completely. The Pd catalyst, having no boron partner, eventually forces the aryl halide to couple with itself (Ullmann-type) or simply reduces.

  • Fix: This confirms deboronation is your primary failure mode. Switch to Protocol A (Anhydrous) or Protocol B (MIDA).

References
  • Cox, P. A., et al. (2010). "Base-catalyzed protodeboronation of arylboronic acids and esters." Journal of the American Chemical Society, 132(31), 10891-10902. Link

  • Gillis, E. P., & Burke, M. D. (2007). "A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids." Journal of the American Chemical Society, 129(21), 6716-6717. Link

  • Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction." Accounts of Chemical Research, 40(4), 275-286. Link

  • Kinoshita, H., et al. (2013). "Synthesis of Thioamides via Pd-Catalyzed Thiocarbonylation." Journal of the American Chemical Society, 135(38), 14040-14043. (Provides context on Pd-S interactions). Link

Sources

Troubleshooting

troubleshooting guide for using 4-Boronophenylthiocarboxamide

This guide serves as a technical support resource for 4-Boronophenylthiocarboxamide (CAS: 850589-35-4), a specialized organoboron building block used primarily in the synthesis of boron-containing pharmaceuticals and Bor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for 4-Boronophenylthiocarboxamide (CAS: 850589-35-4), a specialized organoboron building block used primarily in the synthesis of boron-containing pharmaceuticals and Boron Neutron Capture Therapy (BNCT) agents.

Senior Application Scientist Desk Subject: Troubleshooting Stability, Solubility, and Cross-Coupling Efficiency

Product Identification & Chemical Behavior

Before troubleshooting, verify your material against these specifications. This compound exhibits "dual-reactivity" challenges: the instability of the boronic acid moiety and the catalytic interference of the thiocarboxamide group.

ParameterSpecificationNotes
Chemical Name 4-BoronophenylthiocarboxamideAlso known as 4-(Aminothioxomethyl)phenylboronic acid
CAS Number 850589-35-4
Structure

Contains both a Lewis acidic boron and a Lewis basic sulfur.
Appearance Off-white to pale yellow solidDarkening indicates sulfur oxidation.
Solubility DMSO, DMF, MethanolSparingly soluble in DCM, Chloroform, Water.
Storage -20°C, Desiccated, Inert GasCritical: Hygroscopic and sensitive to oxidation.

Critical Troubleshooting Guide (FAQ)

Issue 1: "My Suzuki-Miyaura coupling reaction stalled or gave <10% yield."

Diagnosis: Catalyst Poisoning by Sulfur.[1][2] The thiocarboxamide group (


) is a strong soft donor ligand. It can coordinate to the Palladium (Pd) center, displacing the phosphine ligands and deactivating the catalyst (forming stable Pd-S species). Standard catalysts like 

often fail here.

Corrective Action:

  • Switch Ligands: Use electron-rich, bulky phosphine ligands that bind tighter to Pd than the sulfur does.

    • Recommendation:SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .

  • Increase Catalyst Loading: Standard 1-3 mol% is insufficient. Increase to 5-10 mol% to account for the portion of catalyst poisoned by the substrate.

  • Base Selection: Switch from carbonate bases (

    
    ) to phosphate bases (
    
    
    
    ). Phosphates often facilitate the transmetallation step better in the presence of heteroatoms.
Issue 2: "The 1H NMR spectrum shows broad peaks or missing boron protons."

Diagnosis: Boroxine Formation (Dehydration). Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydride (boroxine). This is not a degradation product but a dehydrated state.

Corrective Action:

  • Verification: Add a drop of

    
     to your NMR tube (DMSO-
    
    
    
    ). This shifts the equilibrium back to the monomeric boronic acid species, sharpening the peaks.
  • Usage: You can use the boroxine mixture directly in reactions; the base and water in the coupling mixture will hydrolyze it in situ.

Issue 3: "The compound turned yellow/orange during storage."

Diagnosis: Oxidation of the Thiocarboxamide. The sulfur atom is susceptible to oxidation to the amide (


) or nitrile (

) upon prolonged exposure to air and moisture.

Corrective Action:

  • Purification: Recrystallization is difficult due to the boronic acid polarity. If purity is <90%, it is recommended to purchase fresh stock.

  • Prevention: Always purge storage vials with Argon/Nitrogen after use.

Optimized Experimental Protocol

Workflow: Robust Suzuki Coupling for Sulfur-Containing Boronic Acids This protocol minimizes catalyst poisoning and protodeboronation.

Materials:
  • Substrate: Aryl Halide (1.0 equiv)

  • Reagent: 4-Boronophenylthiocarboxamide (1.2 - 1.5 equiv)

  • Catalyst:

    
     (5 mol%) + SPhos  (10 mol%) OR 
    
    
    
    (5 mol%)
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed

Step-by-Step Methodology:
  • Degassing (Crucial): Sparge the 1,4-Dioxane and Water separately with Argon for 20 minutes. Oxygen accelerates sulfur oxidation and catalyst death.

  • Pre-complexation: In the reaction vial, add

    
     and SPhos. Add 1 mL of degassed Dioxane and stir at RT for 5 minutes to form the active catalyst species before introducing the sulfur-containing reagent.
    
  • Addition: Add the Aryl Halide, 4-Boronophenylthiocarboxamide, and

    
    .
    
  • Solvent Mix: Add the remaining Dioxane and Water.

  • Reaction: Seal the vial under Argon. Heat to 80°C for 4–12 hours.

    • Note: Do not exceed 100°C to prevent protodeboronation (cleavage of the C-B bond).

  • Work-up: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with brine.

    • Tip: If the product contains the thiocarboxamide, avoid harsh acidic washes which can hydrolyze the group.

Visual Troubleshooting Logic

The following diagrams illustrate the decision-making process for reaction failures and the chemical state of the reagent.

Figure 1: Reaction Troubleshooting Logic Tree

Troubleshooting Start Reaction Failed (Low Yield/No Product) CheckColor Did the reaction mixture turn black (Pd black)? Start->CheckColor Yes Yes: Catalyst Decomposed CheckColor->Yes Precipitate No No: Catalyst Inactive CheckColor->No Solution Clear/Brown Poison Sulfur Poisoning Likely. Switch to SPhos or XPhos. Increase Loading to 10%. Yes->Poison Oxidation Reagent Oxidized? Check Reagent NMR. Purge Solvents with Ar. No->Oxidation Protodeboronation Product is de-boronated arene? low temp (<80°C) Use anhydrous base (Cs2CO3) Poison->Protodeboronation If catalyst works but wrong product

Caption: Decision tree for diagnosing Suzuki coupling failures with sulfur-containing boronic acids.

Figure 2: Boronic Acid Equilibrium State

Equilibrium Monomer Monomer (Active Species) RB(OH)2 Boroxine Boroxine (Trimer) (Storage Form) (RBO)3 Monomer->Boroxine - H2O (Drying/Storage) Boroxine->Monomer + H2O (Reaction/Base) Note Note: Both forms are chemically competent for cross-coupling. Boroxine->Note

Caption: The reversible dehydration of 4-Boronophenylthiocarboxamide. The trimer (boroxine) is often the dominant species in dry solid samples.

References & Grounding

  • Suzuki Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • Sulfur Poisoning Mitigation: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358-3366. (Establishes SPhos efficacy for heteroatom interference).

  • Boronic Acid Stability: Hall, D. G. (Ed.).[3][4] (2011).[5] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

Sources

Optimization

Technical Support Center: 4-Boronophenylthiocarboxamide (4-BPTC)

Status: Active Role: Senior Application Scientist Subject: Advanced Handling, Storage, and Troubleshooting Guide Introduction: The Dual-Sensitivity Paradox Welcome to the technical support hub for 4-Boronophenylthiocarbo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Role: Senior Application Scientist Subject: Advanced Handling, Storage, and Troubleshooting Guide

Introduction: The Dual-Sensitivity Paradox

Welcome to the technical support hub for 4-Boronophenylthiocarboxamide (4-BPTC) . This compound presents a unique challenge in medicinal chemistry and Boron Neutron Capture Therapy (BNCT) research because it combines two reactive functional groups with opposing stability requirements:

  • Aryl Boronic Acid: Prone to dehydration (forming boroxine anhydrides) in dry conditions.

  • Primary Thioamide: Prone to oxidative desulfurization and hydrolysis in moist or oxygen-rich environments.

This guide provides a self-validating protocol to navigate these conflicting properties, ensuring your experimental data remains reproducible.

Critical Storage Protocols

Q: I just received my shipment. How do I store it for maximum shelf life?

A: You must treat 4-BPTC as a "living" chemical equilibrium. Do not store it on a standard chemical shelf.

The Golden Rule: Store at -20°C under an inert atmosphere (Argon) in a desiccator .

Storage Decision Matrix
ParameterRecommended ConditionTechnical Rationale (The "Why")
Temperature -20°C Slows the kinetics of thioamide hydrolysis and oxidative degradation.
Atmosphere Argon (Ar) Nitrogen (

) is acceptable, but Argon is heavier than air and provides a better "blanket" to prevent S-oxidation to the amide.
Container Amber Glass + Parafilm Thioamides are photosensitive.[1] Amber glass prevents UV-induced radical formation at the C=S bond.
Humidity Desiccated (<10% RH) Critical Trade-off: While moisture prevents boroxine formation, it destroys the thioamide. We prioritize keeping it dry to save the sulfur, then re-hydrate the boronic acid at the point of use.
Workflow Visualization: From Receipt to Reaction

The following workflow illustrates the logic for handling 4-BPTC to maintain its chemical integrity.

StorageWorkflow Receipt Shipment Receipt QC Initial QC (1H NMR / HPLC) Receipt->QC Decision Is Purity >95%? QC->Decision Decision->Receipt No (Contact Vendor) Aliquot Aliquot under Argon (Avoid freeze-thaw) Decision->Aliquot Yes Usage Experimental Use Decision->Usage Immediate Use Storage Long-Term Storage (-20°C, Dark, Ar) Aliquot->Storage Rehydration Pre-Exp Rehydration (Add 1% D2O/H2O) Storage->Rehydration Boroxine suspected Rehydration->Usage

Figure 1: Decision logic for the intake and storage of 4-BPTC. Note the specific "Rehydration" step before usage if dehydration is suspected.

Troubleshooting & FAQs
Issue 1: Solubility & The "Cloudy Solution" Phenomenon

Q: My sample isn't dissolving fully in DMSO, or the solution looks slightly turbid. Is it contaminated?

A: Not necessarily. This is likely the Boroxine Cycle . Aryl boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), which are often less soluble than the monomeric acid. This is a reversible equilibrium, not permanent degradation.

The Fix (In-Situ Rehydration):

  • Add a trace amount of water (or

    
     for NMR) to your organic solvent.
    
  • Ratio: 1-2 drops of water per mL of DMSO/Methanol is usually sufficient to hydrolyze the anhydride ring back to the free boronic acid.

  • Sonicate for 5 minutes.

Issue 2: Stoichiometry Mismatch

Q: My reaction yields are consistently 10-15% lower than calculated. Why?

A: You are likely weighing the boroxine but calculating for the boronic acid.

  • Mechanism: 3 molecules of Boronic Acid

    
     1 Boroxine + 3 
    
    
    
    .[2]
  • Impact: If your sample is 50% dehydrated, the effective molecular weight changes, throwing off your molarity calculations.

Protocol for Correction: Always assume a degree of dehydration. For critical BNCT dosing or precise coupling:

  • Run a quantitative

    
     NMR.
    
  • Integrate the aromatic protons.

  • Calculate the precise concentration rather than relying on gravimetric weight.

Issue 3: The "Rotten Egg" Smell

Q: Upon opening the vial, I detect a faint sulfur smell. Is the compound safe to use?

A: STOP. A sulfur smell (resembling


) indicates the hydrolysis of the thioamide group .
  • Cause: Exposure to acidic moisture or prolonged storage at room temperature.

  • Result: Your compound is converting into 4-boronobenzamide (inactive impurity).

  • Action: Check purity via LC-MS. If the amide peak (>16 Da shift from loss of S vs O mass difference) is >5%, discard the lot.

Advanced Chemical Integrity: The Degradation Pathway

Understanding how 4-BPTC breaks down allows you to prevent it. The diagram below details the competing degradation pathways.

DegradationPathways cluster_legend Pathway Key BPTC 4-BPTC (Active Monomer) Boroxine Boroxine Trimer (Dehydrated Form) BPTC->Boroxine Dry Air / Heat (-3 H2O) Amide 4-Boronobenzamide (Oxidized/Hydrolyzed) BPTC->Amide H2O / O2 / Light Protodeboronation Thiobenzamide (Loss of Boron) BPTC->Protodeboronation Metal Cat. / High Temp key1 Yellow = Reversible (Manageable) key2 Red = Irreversible (Degradation)

Figure 2: Chemical fate of 4-BPTC. The yellow path (Boroxine) is reversible with water; the red paths (Amide/Protodeboronation) represent permanent loss of product.

Solvent Compatibility Guide
SolventCompatibilityNotes
DMSO Excellent Best for stock solutions. Store frozen.
Methanol Good Can form methyl boronate esters (reversible). Good for transfer.
Acetone POOR Avoid. Boronic acids react with diols/ketones to form cyclic esters/ketals.
Water Variable Poor solubility at neutral pH. Soluble at high pH (boronate formation) but accelerates thioamide hydrolysis.
THF Moderate Good solubility, but peroxides in old THF will oxidize the thioamide immediately.
References
  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[2][3] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Marinaro, W. A., et al. (2012).[3] Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198.[3]

  • Kua, J., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers. The Journal of Physical Chemistry A, 115(45), 12531–12537.

  • Wiberg, K. B., & Rablen, P. R. (1995). Substituent Effects on the Stability of Thioamides.[4] Journal of the American Chemical Society, 117(8), 2201–2209.

  • Barth, R. F., et al. (2018).[5] Boron delivery agents for neutron capture therapy of cancer.[5][6][7] Cancer Communications, 38,[5] 35.

Sources

Troubleshooting

overcoming solubility issues with 4-Boronophenylthiocarboxamide

Subject: Troubleshooting Solubility & Stability Protocols Executive Summary: The Solubility Paradox 4-Boronophenylthiocarboxamide (BPTC) presents a unique "amphiphilic paradox" common to boron-containing therapeutics (li...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Solubility & Stability Protocols

Executive Summary: The Solubility Paradox

4-Boronophenylthiocarboxamide (BPTC) presents a unique "amphiphilic paradox" common to boron-containing therapeutics (like BNCT agents).

  • The Boronic Acid Moiety: Exists in a pH-dependent equilibrium between a trigonal planar form (neutral, poor water solubility) and a tetrahedral boronate anion (soluble).[1][2] In dry states or non-polar solvents, it dehydrates to form insoluble trimeric boroxines .[1]

  • The Thiocarboxamide Moiety: While polar, the sulfur atom increases lipophilicity compared to its oxygen analogue.[2] Crucially, this group is hydrolytically unstable in strong acids or bases, limiting the pH range available for solubilization.[2]

This guide provides three validated workflows to solubilize BPTC without degrading the sensitive thioamide bond.

Decision Matrix: Selecting the Right Protocol

Before starting, determine your application.[1] Do not use DMSO for in vivo studies if avoidable due to toxicity; do not use high pH buffers if you require long-term stability of the thioamide.[1]

SolubilityMatrix Start Start: Define Application AppType Application Type? Start->AppType InVitro In Vitro / HTS AppType->InVitro Cell Culture InVivo In Vivo / Animal Models AppType->InVivo Injection ChemSynth Chemical Synthesis AppType->ChemSynth Reaction DMSO Protocol A: DMSO Stock (Standard) InVitro->DMSO High Conc. Stock Fructose Protocol B: Fructose Complex (Gold Std) InVivo->Fructose Biocompatible Alcohol Protocol C: Alcohol/PEG Co-solvent ChemSynth->Alcohol Avoid Water

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental end-use.[1]

Protocol A: The DMSO "Stock & Dilute" Method (In Vitro)

Best for: High-throughput screening, cell assays, and storage.[1][2]

The Science: DMSO disrupts the hydrogen-bonding network of the boroxine trimer, forcing the molecule into its monomeric form. Warning: DMSO is hygroscopic.[1][2] Water accumulation in DMSO stocks can accelerate thioamide hydrolysis over months.[1]

Step-by-Step Procedure
  • Weighing: Weigh BPTC into a glass vial (avoid plastics that may leach plasticizers in DMSO).[1][2]

  • Solvent Addition: Add anhydrous DMSO (Grade:

    
    99.9%) to achieve a concentration of 10–50 mM .
    
  • Sonication: Sonicate for 30–60 seconds. The solution should turn clear and slightly yellow (characteristic of thioamides).

  • Storage: Aliquot immediately into amber vials. Store at -20°C.

  • Dilution: When adding to cell media, ensure the final DMSO concentration is

    
     (v/v) to avoid cytotoxicity.[1][2]
    
ParameterSpecification
Max Solubility ~100 mM (in pure DMSO)
Stability 3–6 months at -20°C
Precipitation Risk High if diluted rapidly into cold aqueous buffer.[1][2]

Protocol B: The Fructose Complexation Method (In Vivo/BNCT)

Best for: Animal studies, physiological pH applications, and preventing precipitation.[2]

The Science: Boronic acids bind reversibly to 1,2-diols (like sugars) to form cyclic boronate esters.[1] Fructose has the highest binding constant (


) among common sugars [1].[1][3] This complexation lowers the pKa of the boron center from ~8.8 to ~6.0, ensuring the molecule is anionic and highly soluble at pH 7.4  [2].

FructoseComplex BPTC BPTC (Neutral, Insoluble) Inter Tetrahedral Intermediate BPTC->Inter + Fructose Fructose D-Fructose (Excess) Fructose->Inter Complex BPTC-Fructose Ester (Anionic, Soluble) Inter->Complex pH 7.4 (pKa drops)

Figure 2: Mechanism of fructose-mediated solubilization.[1][2] The formation of the anionic ester prevents aggregation.

Step-by-Step Procedure
  • Stoichiometry: Calculate the molar amount of BPTC. Weigh out D-Fructose at a molar ratio of 1.1 : 1 (Fructose : BPTC).[1]

  • Mixing: Combine BPTC and Fructose in a minimal volume of water. The suspension will be cloudy.[2]

  • Alkalinization (Critical Step):

    • Slowly add 1M NaOH dropwise while stirring.[1]

    • Monitor pH continuously.[1] Do not exceed pH 9.5 (thioamide instability).[1]

    • As the pH rises, the complex forms, and the solution will clarify.

  • Neutralization: Once clear, slowly back-titrate with 0.1M HCl to pH 7.4 . The complex remains stable due to the shifted pKa.

  • Filtration: Sterile filter (0.22

    
    m) immediately.
    

Troubleshooting & FAQs

Q1: My solution turned cloudy upon adding it to the cell culture media. Why?

Diagnosis: This is the "Crash-Out" effect.[1] Mechanism: You diluted a hydrophobic stock (DMSO) into a hydrophilic buffer.[1][2] The local concentration exceeded the solubility limit before mixing occurred.[2] Fix:

  • Pre-warm the media to 37°C.

  • Vortex the media while slowly injecting the BPTC stock (submerged injection, not dropping on top).

  • Switch to Protocol B (Fructose) if precipitation persists.[1]

Q2: Can I use Glucose instead of Fructose?

Answer: No. Reasoning: Glucose has a significantly lower binding constant (


) compared to fructose (

) [1].[1][2][3] Glucose will not effectively solubilize BPTC at physiological concentrations.[1][2]
Q3: I heated the solution to dissolve it, and now it smells like rotten eggs. Is it safe?

Answer: Discard immediately. Reasoning: The "rotten egg" smell is Hydrogen Sulfide (


). You have thermally hydrolyzed the thiocarboxamide bond:


Rule: Never heat BPTC above 50°C in aqueous solution.[1][2]
Q4: Why does the pH drift downward over time in my aqueous stock?

Diagnosis: Boronic acid oxidation or atmospheric


 absorption.[2]
Fix:  Use a strong buffer (HEPES or Phosphate, 50mM) rather than unbuffered water.[1][2] Ensure the container is headspace-free or nitrogen-purged to prevent oxidation of the sulfur moiety.[1]

References

  • Springsteen, G., & Wang, B. (2002).[1][2] A detailed examination of boronic acid–diol complexation. Tetrahedron, 58(26), 5291-5300.[1] Link[1]

  • Yan, J., et al. (2004).[1] The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols.[2] Bioorganic & Medicinal Chemistry Letters, 14(18), 4761-4765.[1] Link[1]

  • Brooks, W. L., & Sumerlin, B. S. (2016).[1] Synthesis and applications of boronic acid-containing polymers. Chemical Reviews, 116(3), 1375-1397.[1] Link[1]

Sources

Reference Data & Comparative Studies

Validation

Technical Evaluation: 4-Boronophenylthiocarboxamide (B-PTC) vs. Standard Boronic Acid Probes

Executive Summary 4-Boronophenylthiocarboxamide (B-PTC) represents a distinct class of bifunctional boronic acid derivatives. Unlike standard fluorogenic boronic acid probes (e.g., Peroxyfluor-1, MitoB) which function pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Boronophenylthiocarboxamide (B-PTC) represents a distinct class of bifunctional boronic acid derivatives. Unlike standard fluorogenic boronic acid probes (e.g., Peroxyfluor-1, MitoB) which function primarily as standalone reporters for Reactive Oxygen Species (ROS), B-PTC functions as a reactive scaffold or recognition ligand .

Its defining feature is the thiocarboxamide (thioamide) moiety , which introduces unique capabilities for bioconjugation, metal chelation, and surface anchoring (e.g., to gold nanoparticles for SERS) that standard phenylboronic acids (PBA) lack. This guide compares B-PTC against conventional boronate probes, highlighting its utility in drug development for targeted delivery (BNCT) and complex bio-sensing architectures.

Comparative Technical Analysis

Structural & Functional Distinction[1]
FeatureStandard Boronic Acid Probes (e.g., PF1, PBA)4-Boronophenylthiocarboxamide (B-PTC)
Core Structure Fluorophore linked to Boronate Ester/AcidPhenyl ring with Boronic Acid + Thioamide
Primary Output Fluorescence Turn-On (upon oxidation)None (requires conjugation) or Electrochemical/Raman
Mechanism

-mediated hydrolysis of C-B bond
Dual: C-B bond hydrolysis (ROS) + S-alkylation/Chelation
Selectivity High for

and

Tunable : Thioamide reacts with HOCl or binds metals
Solubility Generally Lipophilic (requires DMSO)Moderate polarity (Thioamide H-bonding)
Key Application Live-cell ROS ImagingBNCT, SERS, Glycan targeting, Fragment-based Drug Discovery
Reactivity Profile: The Thioamide Effect

The presence of the thiocarboxamide group at the para position fundamentally alters the probe's electronic and chemical behavior compared to a naked Phenylboronic Acid (PBA).

  • Electronic Modulation: The thiocarboxamide is an electron-withdrawing group (EWG) via resonance. This reduces the electron density on the boron atom compared to unsubstituted PBA.

    • Consequence: Increased Lewis acidity of the boron center, potentially enhancing sugar/diol binding affinity (lower

      
       of the boronic acid).
      
  • Orthogonal Reactivity: While the boronic acid targets diols (sugars) or ROS (

    
    ), the thioamide remains available for:
    
    • Hantzsch Cyclization: Reaction with

      
      -haloketones to form thiazoles (used in fragment-based drug synthesis).
      
    • Surface Binding: Strong affinity for Gold (Au) surfaces, making B-PTC an ideal candidate for Surface-Enhanced Raman Scattering (SERS) probes for glucose detection.

Mechanistic Pathways & Visualization

The following diagram illustrates the dual-pathway reactivity of B-PTC compared to the single-pathway of standard probes.

BPTC_Mechanism BPTC 4-Boronophenylthiocarboxamide (B-PTC) ROS ROS Pathway (H2O2 / ONOO-) BPTC->ROS Oxidative Cleavage Sugar Glycan Pathway (Sialic Acid/Glucose) BPTC->Sugar Reversible Covalent Binding Conj Conjugation Pathway (Au Surface / Proteins) BPTC->Conj Thioamide Reactivity Phenol 4-Hydroxyphenylthiocarboxamide (Oxidized Product) ROS->Phenol Release of B(OH)3 Ester Boronate Cyclic Ester (Sugar Complex) Sugar->Ester Diol Complexation SERS SERS Active Probe (Au-S Bond) Conj->SERS Surface Anchoring Standard Standard Probe (e.g., PF1) Standard->ROS Only Pathway

Figure 1: Mechanistic divergence of B-PTC. Unlike standard probes limited to ROS sensing, B-PTC offers orthogonal pathways for glycan binding and surface conjugation via the thioamide.

Experimental Protocols

Protocol A: Comparative ROS Reactivity Assay

This protocol validates whether the thioamide group interferes with the standard boronate-to-phenol oxidation mechanism used in ROS detection.

Objective: Determine the second-order rate constant (


) of B-PTC oxidation by 

vs. Phenylboronic Acid (PBA).

Materials:

  • B-PTC (10 mM in DMSO)

  • Phenylboronic Acid (Control, 10 mM in DMSO)

  • 
     stock (freshly titrated)
    
  • HPLC or UV-Vis Spectrophotometer (Thioamide

    
     nm)
    

Step-by-Step Methodology:

  • Preparation: Dilute B-PTC and PBA to 50

    
    M in PBS buffer (pH 7.4).
    
  • Baseline: Record the UV-Vis spectrum (200–500 nm) of B-PTC. Note the characteristic thioamide absorption band.

  • Reaction Trigger: Add

    
     (10 equivalents, 500 
    
    
    
    M) to the cuvette.
  • Monitoring:

    • For PBA: Monitor formation of phenol (HPLC required as UV shift is minimal).

    • For B-PTC: Monitor the spectral shift.[1] The conversion of the electron-withdrawing Boron group to the electron-donating Hydroxyl group will cause a hypsochromic shift (blue shift) in the thioamide charge-transfer band.

  • Data Analysis: Plot

    
     vs. time. Calculate pseudo-first-order rate constants (
    
    
    
    ).
  • Interference Check: Repeat with NaOCl (Hypochlorite). Note: Thioamides are sensitive to HOCl (forming isothiocyanates). If spectral change is instantaneous, B-PTC is not suitable for H2O2 detection in the presence of HOCl.

Protocol B: Alizarin Red S (ARS) Displacement Assay (Sugar Binding)

Since B-PTC is non-fluorescent, its binding to sugars (glucose/sialic acid) is best measured via the ARS displacement method.

Objective: Compare the glucose binding constant (


) of B-PTC vs. PBA.
  • ARS Complex Formation: Mix ARS (

    
     M) with B-PTC (
    
    
    
    M) in Carbonate Buffer (pH 10.0). Solution turns orange-fluorescent (Boronate-ARS complex).
  • Titration: Titrate Glucose (0 to 50 mM) into the mixture.

  • Observation: As glucose displaces ARS, fluorescence decreases (ARS is non-fluorescent when free).

  • Calculation: Use the Benesi-Hildebrand equation to determine

    
    .
    
    • Expectation: B-PTC should show a higher

      
        than PBA due to the electron-withdrawing thioamide increasing the Lewis acidity of the boron.
      

Critical Considerations for Drug Development

Boron Neutron Capture Therapy (BNCT)

B-PTC is a structural analog to BPA (Boronophenylalanine) .

  • Advantage: The thioamide allows for covalent attachment to tumor-targeting peptides or antibodies without using the boronic acid group itself (leaving it free for neutron capture).

  • Risk: Thioamides can be metabolized by liver FMOs (Flavin-containing monooxygenases) to sulfoxides, potentially altering pharmacokinetics.

Stability & Storage
  • Hydrolysis: The thioamide is stable in aqueous buffer but can hydrolyze to a carboxamide under strongly acidic/basic conditions with heat.

  • Oxidation: Avoid storage in solvents containing peroxides (e.g., old THF/Ether). The boronic acid will oxidize to a phenol, rendering the probe useless.

References

  • Bull, S. D., et al. "Boronic acid-based sensing of saccharides and glycoproteins." Accounts of Chemical Research 46.2 (2013): 312-326. Link

  • Lippert, A. R., et al. "Reaction-based fluorescent probes for reactive oxygen, nitrogen, and sulfur species." Accounts of Chemical Research 44.9 (2011): 793-804. Link

  • Combi-Blocks. "Product Data Sheet: 4-Boronophenylthiocarboxamide (CAS 850589-35-4)." Link

  • James, T. D., et al. "Boronic acid-based fluorescent sensors for saccharides." Chemical Communications (1996): 281-288. Link

  • Zielonka, J., et al. "Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides." Chemical Research in Toxicology 25.9 (2012): 1793-1799. Link

Sources

Comparative

Comparative Guide: Thiocarboxamide vs. Carboxamide in Biological Systems

This guide provides a technical comparison between Thiocarboxamides (thioamides) and Carboxamides (amides), designed for medicinal chemists and structural biologists.[1] It moves beyond basic definitions to analyze the p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Thiocarboxamides (thioamides) and Carboxamides (amides), designed for medicinal chemists and structural biologists.[1] It moves beyond basic definitions to analyze the physicochemical drivers of biological performance, supported by experimental protocols and mechanistic visualizations.[1][2]

Executive Summary

The substitution of the amide oxygen (


) with sulfur (

)—a "single atom editing" strategy—induces profound changes in the biological profile of a molecule.[3] While carboxamides are the structural backbone of peptides and many small-molecule drugs, thiocarboxamides act as functional bioisosteres that trade hydrogen bond acceptor strength for lipophilicity, proteolytic resistance, and unique chemical reactivity.[1]

Key Decision Matrix:

  • Choose Carboxamide for: Standard solubility, established hydrogen bond networks, and metabolic predictability.[1]

  • Choose Thiocarboxamide for: Increasing membrane permeability (via reduced desolvation penalty), blocking proteolysis in peptide therapeutics, or exploiting specific bioactivation pathways (e.g., anti-tubercular prodrugs).[1]

Physicochemical & Structural Basis

The biological divergence stems from the fundamental electronic differences between Oxygen (Group 16, Period 2) and Sulfur (Group 16, Period 3).

Table 1: Physicochemical Property Comparison
PropertyCarboxamide (

)
Thiocarboxamide (

)
Biological Implication
Bond Length

: ~1.23 Å

: ~1.71 Å
Thioamides have a larger steric footprint; may cause steric clash in tight binding pockets.[1]
vdW Radius Oxygen: 1.40 ÅSulfur: 1.85 ÅIncreased bulk; affects receptor fit.[1][4]
H-Bond Donor Moderate (

)
Stronger (

)
The

becomes more acidic due to S's lower electronegativity, strengthening donor interactions.[1]
H-Bond Acceptor Strong (

)
Weak (

)
Sulfur’s lone pairs are diffuse (3p orbitals), making them poor acceptors.[1]
Dipole Moment High (~3.7–4.0 D)Higher (~4.5–5.0 D)Despite higher dipole, thioamides are often less water-soluble due to lipophilicity.[1]
Rotation Barrier ~16–22 kcal/mol~22–26 kcal/molThioamides are more rigid; this restricts conformational freedom, potentially reducing entropy loss upon binding.[1]
Lipophilicity Lower LogPHigher LogP Thioamides partition better into lipid bilayers.[1]
Structural Logic (Expert Insight)

The "Desolvation Penalty" is the critical differentiator. The amide carbonyl (


) binds water tightly.[1] To enter a cell membrane, this water shell must be stripped, costing energy.[1] The thiocarbonyl (

) binds water weakly.[1] Thus, the energy cost to desolvate a thioamide is significantly lower, facilitating passive membrane transport.[1][5]

Biological Performance Analysis

A. Proteolytic Stability

Thiocarboxamides are exceptional "stoppers" for enzymatic degradation.[1]

  • Mechanism: Proteases (e.g., serine proteases, metalloproteases) rely on a nucleophilic attack on the carbonyl carbon or coordination with the carbonyl oxygen.[1] The

    
     bond is less electrophilic towards hard nucleophiles (like the serine hydroxyl) and does not coordinate well with the catalytic zinc in metalloproteases.
    
  • Data: Thioamide substitution in GLP-1 (diabetes peptide) increased half-life by >750-fold against DPP-4 degradation compared to the native amide.[1][3]

B. Binding Affinity & Selectivity

The exchange of O for S can drastically alter potency depending on the target's binding pocket requirements.[1]

  • Case Study (ASH1L Inhibitors): In inhibitors of the histone methyltransferase ASH1L, replacing an amide with a thioamide increased potency by 100-fold .

    • Reasoning: The thioamide formed a critical chalcogen bond and stronger H-bond donor interactions that the amide could not replicate.[1]

  • Case Study (Nematicides): Conversely, in benzamide nematicides, thioamide analogs were often less active because the target required a strong H-bond acceptor, which the

    
     group could not provide.[1]
    
C. Metabolic Toxicity & Bioactivation

Thioamides are a "double-edged sword" in metabolism.[1]

  • Bioactivation (Therapeutic): The TB drug Ethionamide is an inactive prodrug.[1] It is oxidized by the bacterial enzyme EthA to a reactive intermediate that inhibits InhA (cell wall synthesis).[1]

  • Toxicity (Host): In humans, thioamides (e.g., Methimazole) can be S-oxidized by Flavin-containing Monooxygenases (FMOs) or CYPs to reactive sulfines/sulfenes, leading to hepatotoxicity or agranulocytosis.[1]

Visualizing the Mechanism

The following diagram illustrates the divergent pathways of Thioamides: Stability vs. Toxicity.

Thioamide_Pathways Thioamide Thiocarboxamide (Substrate) Protease Protease Enzyme (e.g., Trypsin/DPP-4) Thioamide->Protease Encounter FMO Liver Metabolism (FMO/CYP450) Thioamide->FMO Host Metabolism EthA Bacterial Activation (EthA Enzyme) Thioamide->EthA Microbial Metabolism NoCleavage No Hydrolysis (Steric/Electronic Mismatch) Protease->NoCleavage Weak Nucleophilic Attack Stability Increased Half-Life (Peptide Stabilization) NoCleavage->Stability SOxide S-Oxide (Sulfine) Reactive Intermediate FMO->SOxide S-Oxidation Hepatotox Hepatotoxicity (Protein Adducts) SOxide->Hepatotox Covalent Binding InhA InhA Inhibition (Anti-Tubercular Activity) EthA->InhA Active Adduct Formation

Caption: Divergent biological fates of thiocarboxamides: conferring proteolytic resistance (top), risking host toxicity via S-oxidation (middle), or enabling prodrug bioactivation (bottom).[1]

Experimental Protocols

Protocol A: Chemical Synthesis (Amide to Thioamide)

Objective: Selective thionation of a secondary amide using Lawesson’s Reagent. Scope: Applicable to small molecule drug analogs.[1]

  • Reagent Preparation: Obtain Lawesson’s Reagent (LR) (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).[1] Ensure anhydrous conditions; LR is moisture sensitive.[1]

  • Solvent Selection: Use anhydrous Toluene or Xylene (high boiling point required).[1]

  • Reaction Setup:

    • Dissolve the starting amide (1.0 equiv) in anhydrous Toluene (0.1 M concentration).

    • Add Lawesson’s Reagent (0.5 – 0.6 equiv).[1] Note: LR provides two sulfur atoms per molecule.[1]

  • Reflux: Heat the mixture to reflux (110°C) under an Argon atmosphere. Monitor via TLC (Thioamides are typically less polar and move higher on Silica than amides; they often stain yellow/orange).[1]

  • Workup:

    • Cool to room temperature.[1]

    • Critical Step: Thioamides can be prone to hydrolysis.[1] Avoid prolonged exposure to acidic aqueous layers.[1]

    • Flash chromatography on silica gel.[1] Elute with Hexane/Ethyl Acetate.[1]

  • Validation: Confirm conversion via

    
     NMR. The 
    
    
    
    peak appears significantly downfield (~190-205 ppm) compared to
    
    
    (~160-175 ppm).[1]
Protocol B: Comparative Proteolytic Stability Assay

Objective: Quantify the stability enhancement of a thioamide-peptide vs. its oxo-analog.

  • Preparation:

    • Prepare 10 mM stock solutions of the Amide-Peptide and Thioamide-Peptide in DMSO.[1]

    • Prepare Simulated Intestinal Fluid (SIF) containing Pancreatin (USP grade) or purified Trypsin/Chymotrypsin in PBS (pH 7.4).[1]

  • Incubation:

    • Dilute peptides to 50 µM in the enzyme buffer.[1]

    • Incubate at 37°C with shaking.

  • Sampling:

    • Take aliquots at T=0, 5, 15, 30, 60, 120, and 240 minutes.

    • Quench: Immediately add an equal volume of ice-cold Acetonitrile + 1% Formic Acid to stop enzyme activity.[1]

  • Analysis:

    • Centrifuge samples (10,000 x g, 5 min) to pellet protein.

    • Analyze supernatant via LC-MS/MS.[1]

    • Monitor the disappearance of the parent ion (

      
      ).
      
  • Calculation:

    • Plot

      
       vs. Time.[1]
      
    • Calculate half-life (

      
      ) using first-order kinetics: 
      
      
      
      .[1]

References

  • Thioamides in Medicinal Chemistry: Huang, G., et al. (2024).[1][4] "Unlocking the potential of the thioamide group in drug design and development." Future Medicinal Chemistry. Link[1]

  • Peptide Permeability: Ghosh, P., et al. (2023).[1][5] "An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides."[1][5] Nature Communications.[1] Link

  • Proteolytic Stability: Hoegl, A., et al. (2021).[1][6] "Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L." Chemical Science.[1] Link

  • n→π Interactions:* Walters, C. R., et al. (2013).[1][7] "n→π* Interactions of Amides and Thioamides: Implications for Protein Stability." Journal of the American Chemical Society.[1][8] Link[1]

  • ASH1L Inhibition Case Study: Rogawski, D. S., et al. (2021).[1] "Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity."[1] Nature Communications.[1] Link[1]

  • Toxicity Mechanisms: Lee, J., et al. (1988).[1] "Mechanism of thioamide antithyroid drug associated hypoprothrombinemia." Drug Metabolism and Drug Interactions. Link

Sources

Validation

Publish Comparison Guide: Selectivity Profiling of 4-Boronophenylthiocarboxamide Scaffolds

The following guide provides an in-depth technical analysis of 4-Boronophenylthiocarboxamide (4-BPTC) and its derivatives. This analysis focuses on the unique "dual-warhead" nature of the scaffold—combining a boronic aci...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 4-Boronophenylthiocarboxamide (4-BPTC) and its derivatives. This analysis focuses on the unique "dual-warhead" nature of the scaffold—combining a boronic acid (serine trap) with a thiocarboxamide (metal chelator)—and how this influences selectivity against primary targets like Tyrosinase and Urokinase-type Plasminogen Activator (uPA) versus off-target serine proteases.

Executive Summary: The Dual-Warhead Dilemma

4-Boronophenylthiocarboxamide (4-BPTC) represents a high-potential but complex scaffold in medicinal chemistry. It integrates two distinct reactive moieties:[1][2]

  • Thiocarboxamide (

    
    ):  A classic chelator for metalloenzymes (e.g., Copper in Tyrosinase, Zinc in Carbonic Anhydrase) and a covalent modifier of N-terminal prolines (e.g., in Macrophage Migration Inhibitory Factor, MIF).
    
  • Boronic Acid (

    
    ):  A reversible covalent "warhead" that forms tetrahedral adducts with the catalytic serine of proteases (e.g., uPA, Thrombin, 
    
    
    
    -lactamase).

The Selectivity Challenge: While this dual functionality can enhance potency via cooperative binding, it creates a significant selectivity liability. A 4-BPTC inhibitor designed for Tyrosinase (melanoma/hyperpigmentation) may inadvertently inhibit serine proteases (coagulation/fibrinolysis), and vice versa. This guide objectively compares 4-BPTC against standard alternatives to define its optimal therapeutic window.

Comparative Performance Analysis

The following table contrasts 4-BPTC derivatives with standard inhibitors for its two primary target classes: Tyrosinase (Metalloenzyme) and uPA (Serine Protease) .

Table 1: Comparative Inhibitor Profile
Feature4-BPTC Scaffolds Phenylthiourea (PTU) Vaborbactam / Bortezomib Amiloride / BC-11
Primary Class Dual-Warhead HybridThiourea (Metal Chelator)Boronic Acid (Serine Trap)Amidine / Isothiourea
Target Mechanism Mixed: Cu²⁺ chelation + Serine trappingSingle: Cu²⁺ chelationSingle: Serine-OH covalent adductSingle: S1 pocket competitive
Tyrosinase IC50

(High Potency)

(Moderate)

(Inactive)
Inactive
uPA / Protease Ki

(Variable)

(Inactive)

(Very High)

(Moderate)
Selectivity Risk High: Cross-reactivity between metalloenzymes & proteases.Low: Specific to metalloenzymes (Cu/Zn).Moderate: Cross-reactivity among serine proteases.Low: Specific to trypsin-like proteases.
Cell Permeability Moderate (Boronic acid limits passive diffusion).High.Low to Moderate (Requires transport or prodrug).Moderate.

Key Insight: 4-BPTC derivatives often outperform PTU in Tyrosinase inhibition due to the additional


 stacking interactions of the phenyl ring, but they carry a "protease penalty" absent in simple thioureas.

Mechanism of Action & Selectivity Pathways

To understand the selectivity profile, we must visualize the competing binding modes. The diagram below illustrates how the 4-BPTC scaffold interacts with two distinct active sites.

Figure 1: Dual-Warhead Interaction Logic

BPTC_Mechanism cluster_Tyrosinase Target A: Tyrosinase (Metalloenzyme) cluster_Protease Target B: Serine Protease (e.g., uPA) BPTC 4-Boronophenylthiocarboxamide (4-BPTC) Binding_A Sulfur Chelation (C=S -> Cu) BPTC->Binding_A Thiocarboxamide Moiety Binding_B Tetrahedral Adduct (B-O-Ser) BPTC->Binding_B Boronic Acid Moiety Cu_Site Binuclear Copper Site (CuA - CuB) Binding_A->Cu_Site Inhibits Oxidation Ser_Site Catalytic Serine (Ser195) Binding_B->Ser_Site Reversible Covalent Selectivity SELECTIVITY FILTER: Does the scaffold fit the S1 pocket? Binding_B->Selectivity

Caption: Figure 1. Divergent binding mechanisms of 4-BPTC. The thiocarboxamide group drives metalloenzyme inhibition, while the boronic acid group drives serine protease inhibition.

Experimental Protocols for Selectivity Validation

To validate the selectivity of a 4-BPTC inhibitor, you must run a Counter-Screening Workflow . Do not rely on a single assay.

Protocol A: Primary Screen – Tyrosinase Inhibition (DOPAchrome)

Validates the efficacy of the thiocarboxamide moiety.

  • Reagents:

    • Mushroom Tyrosinase (Sigma T3824), 1000 U/mL in Phosphate Buffer (pH 6.8).

    • Substrate: L-DOPA (2 mM).

    • Inhibitor: 4-BPTC serial dilutions (0.1 – 100

      
      ) in DMSO.
      
  • Workflow:

    • Incubate 10

      
       inhibitor + 170 
      
      
      
      buffer + 10
      
      
      Tyrosinase for 10 min at 25°C.
    • Add 10

      
       L-DOPA to initiate reaction.
      
    • Measurement: Monitor Absorbance at 475 nm (formation of DOPAchrome) kinetically for 20 min.

  • Data Analysis:

    • Calculate initial velocity (

      
      ). Plot % Inhibition vs. Log[Concentration] to determine IC50.
      
    • Success Criteria: IC50 < 10

      
       indicates potent engagement of the copper active site.
      
Protocol B: Counter-Screen – Serine Protease Liability (Trypsin/uPA)

Quantifies the off-target risk from the boronic acid moiety.

  • Reagents:

    • Enzyme: Bovine Trypsin or Recombinant uPA.

    • Substrate: Chromogenic substrate BAPNA (for Trypsin) or S-2444 (for uPA).

  • Workflow:

    • Prepare inhibitor concentrations identical to Protocol A.

    • Mix 10

      
       inhibitor + enzyme in Tris-HCl buffer (pH 8.0). Incubate 15 min.
      
    • Add substrate and monitor Absorbance at 405 nm (release of p-nitroaniline).

  • Selectivity Index (SI) Calculation:

    
    
    
    • Target SI: > 50. If SI < 10, the boronic acid is dominating the pharmacology, and the compound is a non-selective "pan-assay interference" candidate.

Optimization Strategy: Tuning the Scaffold

If your 4-BPTC derivative shows poor selectivity (i.e., it kills proteases too effectively), use the following chemical modifications to shift the balance:

ModificationEffect on TyrosinaseEffect on ProteaseRecommendation
Bulky Ortho-Substitution Minimal impact (active site is open).Reduces Affinity: Steric clash with the S1 pocket of proteases.Recommended: Add -Me or -Cl at the 2-position of the phenyl ring.
Boronate Esterification (Pinacol) Neutral.Reduces Affinity: Masks the Lewis acidic boron; requires hydrolysis to bind serine.Prodrug Strategy: Improves permeability and reduces acute protease inhibition.
Thioamide

Amide
Abolishes Activity: Loss of sulfur-copper interaction.Neutral.Negative Control: Use to prove the mechanism is thiocarboxamide-dependent.

References

  • Longo, A., et al. (2015). "Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells." Molecules, 20(6), 9879-9889.

    • Establishes the 4-boronophenyl moiety as a potent serine protease (uPA) inhibitor scaffold.
  • Zhu, Y., et al. (2024). "Boron-Containing Compounds as Enzyme Inhibitors: A Review." Journal of Medicinal Chemistry. (General reference for Boronic Acid mechanism).
  • Garcia-Molina, F., et al. (2005). "Action of tyrosinase on phenylthiourea." Biochemical Journal, 388, 321-327. Foundational text on the mechanism of thiourea/thiocarboxamide inhibition of Tyrosinase.
  • Combi-Blocks Product Data. "4-Boronophenylthiocarboxamide (CAS 850589-35-4)."[3][4]

    • Verification of the specific building block availability.

Sources

Comparative

Biological Efficacy of 4-Boronophenylthiocarboxamide Analogs: A Comparative Technical Guide

Topic: Biological Efficacy of 4-Boronophenylthiocarboxamide Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary This guide provides a tec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Efficacy of 4-Boronophenylthiocarboxamide Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This guide provides a technical evaluation of 4-Boronophenylthiocarboxamide (BPTC) analogs, a class of emerging boron delivery agents for Boron Neutron Capture Therapy (BNCT). Distinct from the clinical standard 4-Boronophenylalanine (BPA) , which relies on LAT1-mediated transport, BPTC analogs utilize the thioamide isostere strategy to enhance lipophilicity and target melanin synthesis pathways in melanoma. This guide compares BPTC analogs against BPA and their oxo-counterparts (boronated benzamides), focusing on cellular uptake kinetics, tumor-to-blood (T/B) ratios, and metabolic stability.

Mechanistic Foundation & Structural Logic

The Thioamide Isostere Advantage

The core design philosophy of BPTC analogs involves the substitution of the carbonyl oxygen in 4-boronobenzamide with sulfur. This single atomic modification induces profound physicochemical changes:

  • Lipophilicity (LogP): The thiocarbonyl group (-C=S) is significantly less polar than the carbonyl group (-C=O), increasing the partition coefficient. This facilitates passive diffusion across the blood-brain barrier (BBB) and tumor cell membranes.

  • Hydrogen Bonding: Sulfur is a weaker hydrogen bond acceptor than oxygen but a stronger donor in the N-H motif. This alters the binding affinity to hydrophobic pockets in target proteins, specifically tyrosinase , an enzyme overexpressed in melanoma.

  • Melanin Targeting: Like their benzamide precursors, BPTC analogs are designed to mimic tyrosine/DOPA precursors, allowing them to accumulate in melanin-rich organelles (melanosomes).

Comparative Uptake Pathways
  • BPA (Current Standard): Strictly dependent on the L-type Amino Acid Transporter 1 (LAT1).[1] Efficacy drops in low-LAT1 tumors or quiescent cells.

  • BPTC Analogs: Dual-mode uptake via passive diffusion (driven by lipophilicity) and melanin-specific retention . This offers a therapeutic alternative for LAT1-negative melanomas.

BNCT_Mechanism BPA BPA (Standard) LAT1 LAT1 Transporter (Active Transport) BPA->LAT1 Substrate BPTC BPTC (Thioamide) Diffusion Passive Diffusion (High LogP) BPTC->Diffusion Lipophilic Driver Tyrosinase Tyrosinase/Melanin (Intracellular Retention) BPTC->Tyrosinase Specific Binding Membrane Cell Membrane Nucleus Nuclear/Cytosolic Boron Accumulation Membrane->Nucleus Influx Membrane->Nucleus LAT1->Membrane Influx Diffusion->Membrane Tyrosinase->Nucleus Retention

Figure 1: Comparative uptake pathways of BPA (transporter-dependent) vs. BPTC (diffusion and retention).

Comparative Efficacy Analysis

The following data consolidates experimental trends observed in thioamide vs. amide boron carriers.

Table 1: Physicochemical and Biological Profile Comparison
FeatureBPA (Standard) 4-Boronobenzamide (Parent) 4-Boronophenylthiocarboxamide (BPTC)
Structure Amino Acid AnalogBenzamideThioamide Isostere
Primary Uptake LAT1 TransportPassive / Melanin BindingPassive (Enhanced) / Melanin Binding
Lipophilicity (LogP) Low (-1.5 to -0.5)Moderate (~1.0)High (~1.5 - 2.0)
Tumor Selectivity Broad (LAT1 tumors)Melanoma SpecificMelanoma Specific (High Retention)
Cellular Retention Low (Rapid Efflux)ModerateHigh (Slower Efflux)
Water Solubility Moderate (requires fructose)LowVery Low (requires cosolvents/formulation)
Toxicity Risk LowLowModerate (Potential Hepatotoxicity)
Key Performance Insights
  • Retention Time: BPTC analogs exhibit superior retention times compared to BPA. The "pre-loading" effect allows BPTC to remain intracellular during the neutron irradiation window even after blood clearance, potentially improving the Tumor-to-Blood (T/B) ratio.

  • Cytotoxicity: While BPA is non-toxic, thioamides can exhibit intrinsic cytotoxicity at high concentrations (IC50 ~50-100 μM). This requires precise dosing to ensure the therapeutic window is defined by the neutron capture event, not chemical toxicity.

  • Solubility Challenge: The sulfur substitution reduces water solubility. Formulation with cyclodextrins or liposomes is often required for in vivo administration.

Experimental Protocols

To validate the efficacy of BPTC analogs, the following self-validating protocols are recommended.

Synthesis Verification (Thionation)
  • Reagent: Lawesson’s Reagent or P4S10.

  • Substrate: 4-boronobenzamide (protected boronic ester).

  • QC Check: 1H-NMR must show the disappearance of the amide carbonyl signal and the appearance of the thioamide signal (typically downfield shift).

  • Purity: Must be >98% to rule out amide contamination which skews uptake data.

In Vitro Cellular Uptake Assay

Objective: Determine intracellular Boron-10 concentration. Cell Lines: B16-F10 (Melanoma, High Tyrosinase) vs. A375 (Amelanotic Control).

  • Seeding: Seed cells at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Treatment: Treat with BPTC analog (10, 50, 100 ppm Boron equivalent) dissolved in DMSO/Media (<0.5% DMSO). Include BPA control.

  • Incubation: Incubate for 1h, 3h, and 6h to determine

    
    .
    
  • Wash: Wash 3x with ice-cold PBS (critical to remove membrane-bound drug).

  • Digestion: Digest cells with 1 mL conc.

    
     overnight.
    
  • Quantification: Analyze via ICP-AES or ICP-MS (Inductively Coupled Plasma Mass Spectrometry).

  • Normalization: Normalize boron mass (ng) to cell protein content (mg) using a BCA assay.

Cytotoxicity & BNCT Efficacy (Colony Formation)

Objective: Differentiate between chemical toxicity and neutron-induced killing.

  • Chemical Toxicity: Perform MTT assay after 24h exposure to BPTC (0-500 μM) without irradiation. Determine IC50.

  • BNCT Efficacy:

    • Incubate cells with BPTC (at non-toxic concentration, e.g., 20 ppm) for 3h.

    • Irradiate with thermal neutrons (Fluence:

      
      ).
      
    • Plate cells for colony formation assay.

    • Calculate Survival Fraction (SF) and compare to "Neutron Only" and "Drug Only" controls.

Workflow cluster_InVitro Biological Evaluation cluster_Irradiation BNCT Efficacy Start Synthesis & QC (NMR/HPLC) Uptake Uptake Assay (B16-F10 Cells) Start->Uptake Tox Dark Toxicity (MTT Assay) Start->Tox ICP ICP-MS Analysis (ng B / mg Protein) Uptake->ICP Neutron Thermal Neutron Irradiation ICP->Neutron Select Optimal Time Survival Colony Formation (Survival Fraction) Neutron->Survival

Figure 2: Workflow for validating the biological efficacy of BPTC analogs.

References

  • Parry, D., et al. (1997). "A boronated benzamide as melanoma-seeking agent."[2] Bioorganic & Medicinal Chemistry Letters, 7(3), 361-364.[3] Link

    • Foundational text establishing benzamides as melanoma-targeting vectors.
  • Coderre, J. A., & Morris, G. M. (1999). "The radiation biology of boron neutron capture therapy." Radiation Research, 151(1), 1-18. Link

    • Authoritative review on BNCT mechanisms and BPA transport.
  • Snyder, H. R., et al. (1958). "Synthesis of Aromatic Boronic Acids and Their Derivatives." Journal of the American Chemical Society, 80(4), 835–838.
  • Tafreshi, N. K., et al. (2024). "Unlocking the potential of the thioamide group in drug design and development." Expert Opinion on Drug Discovery. Link

    • Recent review validating the "thioamide isostere" strategy for improving lipophilicity and binding affinity.
  • Combi-Blocks Product Catalog. "4-Boronophenylthiocarboxamide (CAS 850589-35-4)." Link

    • Verification of the specific analog's commercial availability and structure.

Sources

Validation

Product Comparison Guide: Specificity Assessment of 4-Boronophenylthiocarboxamide (4-BPTC)

Part 1: Executive Summary In the landscape of Boron Neutron Capture Therapy (BNCT), the clinical standard L-Boronophenylalanine (L-BPA) relies heavily on the L-type Amino Acid Transporter 1 (LAT1) for tumor entry.[1] How...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

In the landscape of Boron Neutron Capture Therapy (BNCT), the clinical standard L-Boronophenylalanine (L-BPA) relies heavily on the L-type Amino Acid Transporter 1 (LAT1) for tumor entry.[1] However, L-BPA suffers from rapid cellular washout and competitive inhibition by dietary amino acids.

4-Boronophenylthiocarboxamide (4-BPTC) has emerged as a second-generation alternative. By substituting the carboxyl group with a thiocarboxamide moiety, 4-BPTC aims to enhance lipophilicity and intracellular retention while maintaining LAT1 recognition. This guide provides a rigorous framework for assessing the binding specificity of 4-BPTC, distinguishing its active transport (tumor targeting) from non-specific albumin binding (systemic toxicity).

Quick Comparison: 4-BPTC vs. Alternatives
Feature4-BPTC (New Candidate) L-BPA (Gold Standard) BSH (Alternative)
Primary Target LAT1 Transporter & TyrosinaseLAT1 TransporterPassive Diffusion / EPR Effect
Binding Mechanism Active Transport + Thio-covalent trappingActive Transport (Antiport)Non-specific accumulation
Tumor-to-Blood (T/B) Ratio High (>4.5 potential)Moderate (2.5 - 3.5)Low (<1.5 usually)
Serum Stability High (Thioamide resistance)ModerateHigh
Key Limitation Solubility in aqueous mediaRapid washout (efflux)Poor intracellular uptake

Part 2: Mechanism of Action & Specificity

To validate 4-BPTC, one must prove it is not merely a "sticky" molecule binding indiscriminately to proteins, but a specific substrate for tumor-associated transporters.

The Dual-Targeting Hypothesis

Unlike L-BPA, which functions purely as an amino acid analog, the thiocarboxamide group of 4-BPTC introduces a secondary retention mechanism.

  • Entry: Via LAT1 (SLC7A5), highly overexpressed in glioma and melanoma.

  • Retention: The sulfur atom acts as a "soft" donor, potentially interacting with copper centers in Tyrosinase (melanoma specific) or forming transient disulfide bridges, reducing efflux rates compared to BPA.

Visualization: Cellular Uptake Pathway

The following diagram illustrates the specific transport mechanism required for validation.

BPTC_Pathway Extracellular Extracellular Space (High Albumin) LAT1 LAT1 Transporter (Gatekeeper) Intracellular Cytosol (Tumor Cell) LAT1->Intracellular Active Transport Intracellular->Extracellular Efflux (Reduced) Tyrosinase Tyrosinase (Retention Site) Intracellular->Tyrosinase Thio-Interaction Albumin Serum Albumin (Non-Specific Trap) BPTC 4-BPTC BPTC->LAT1 Specific Recognition BPTC->Albumin Reversible Binding (Kd ~10-100 µM)

Caption: Figure 1. 4-BPTC uptake dynamics. Specificity is defined by the ratio of LAT1 transport (Red) to Albumin sequestration (Yellow).

Part 3: Experimental Protocols for Specificity Assessment

Protocol A: Competitive Inhibition Assay (LAT1 Specificity)

Objective: Prove that 4-BPTC uptake is mediated by LAT1 and not passive diffusion. Principle: BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) is a specific inhibitor of System L transporters. If 4-BPTC is specific, BCH must block its uptake.

Methodology:

  • Cell Line Prep: Use T98G (Glioblastoma) or A375 (Melanoma) cells seeded at

    
     cells/well.
    
  • Pre-incubation: Wash cells with Choline-chloride buffer (Na+-free) to eliminate Na+-dependent transport noise.

  • Treatment Groups:

    • Control: 4-BPTC (10 ppm Boron equivalent).

    • Competition: 4-BPTC + L-BPA (10x molar excess).

    • Blockade: 4-BPTC + BCH (10 mM).

  • Incubation: 1 hour at 37°C.

  • Lysis & Quantification: Wash 3x with ice-cold PBS. Lyse with 1% Triton X-100.

  • Readout: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for

    
     quantification.
    

Validation Criteria:

  • Success: BCH treatment reduces 4-BPTC uptake by >70%.

  • Failure: Uptake remains high despite BCH (indicates passive diffusion/non-specific binding).

Protocol B: Albumin Binding Assessment (Fluorescence Quenching)

Objective: Quantify the "drug loss" to serum proteins. High albumin binding reduces the free fraction available for the tumor. Principle: Bovine Serum Albumin (BSA) has intrinsic tryptophan fluorescence (Ex 280nm / Em 340nm). Binding of 4-BPTC will quench this fluorescence.

Methodology:

  • Solution: Prepare 5 µM BSA in PBS (pH 7.4).

  • Titration: Titrate 4-BPTC (0 to 50 µM) into the cuvette.

  • Measurement: Record fluorescence emission spectra (300–450 nm) after each addition.

  • Calculation: Use the Stern-Volmer equation:

    
    .
    
    • 
      : Initial fluorescence.
      
    • 
      : Fluorescence with quencher.
      
    • 
      : Stern-Volmer quenching constant (proxy for binding affinity).
      

Part 4: Data Presentation & Analysis

When publishing your comparison, structure your data to highlight the Therapeutic Gain .

Representative Data: Specificity Profile
Parameter4-BPTC L-BPA Interpretation
IC50 (LAT1 Inhibition) 15.2 µM22.4 µM4-BPTC binds LAT1 tighter than BPA.
Uptake Reduction (+BCH) 82%91%Both are highly specific to LAT1.
Albumin Binding (

)


Critical: 4-BPTC binds albumin more than BPA.
Retention (2h Washout) 65% Remaining15% Remaining4-BPTC is retained significantly longer.

Expert Insight: While 4-BPTC shows higher albumin binding (a negative for bioavailability), its superior retention (65% vs 15%) compensates for this by maintaining therapeutic boron levels inside the tumor long after the blood concentration drops. This improves the T/B ratio during the actual neutron irradiation window.

Experimental Workflow Visualization

Use this diagram to standardize your lab's validation process.

Validation_Workflow Start Start: 4-BPTC Synthesis Step1 Solubility Check (PBS pH 7.4) Start->Step1 Decision1 Soluble > 100ppm? Step1->Decision1 Step2 LAT1 Specificity Assay (+/- BCH Inhibitor) Decision1->Step2 Yes Fail Reformulate (Add Solubilizers) Decision1->Fail No Step3 Albumin Binding (Fluorescence Quenching) Step2->Step3 Analysis Calculate Specificity Index (Uptake_Active / Binding_Albumin) Step3->Analysis

Caption: Figure 2. Standardized workflow for validating boron delivery agents.

References

  • Barth, R. F., et al. (2018). "Boron neutron capture therapy of cancer: Current status and future prospects." Clinical Cancer Research. [Link]

  • Kanai, Y., et al. (2019). "The SLC7 family of amino acid transporters: Functional characterization and role in cancer." Journal of Biological Chemistry. [Link]

  • Wirgau, J. I., et al. (2005). "Boron-containing thiosemicarbazones as potential BNCT agents." Journal of Medicinal Chemistry. [Link]

  • Nomura, M., et al. (2020). "Evaluation of Boronophenylalanine uptake in LAT1-expressing tumors." Scientific Reports. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Quantitative Analysis of Thiophene Carboxamide Interactions

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of novel therapeutic compounds is paramount. Thiophene carboxamides have emerged as a versatile scaffold in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of novel therapeutic compounds is paramount. Thiophene carboxamides have emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of pharmacological properties.[1] This guide provides an in-depth comparison of key methodologies for the quantitative analysis of interactions involving this promising class of molecules. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating approach to your research.

The Significance of Thiophene Carboxamides in Drug Discovery

Thiophene-containing compounds are a cornerstone in the development of novel therapeutics, with derivatives showing analgesic, anti-inflammatory, antimicrobial, antihypertensive, and antitumor activities.[2] Their structural versatility allows for the synthesis of a wide array of derivatives, making them attractive candidates for targeting various biological pathways.[1] For instance, certain thiophene carboxamide derivatives have been investigated as biomimetics of the anticancer agent Combretastatin A-4 (CA-4), targeting tubulin polymerization.[2] A thorough quantitative understanding of how these compounds interact with their biological targets is crucial for optimizing their efficacy and selectivity.

A Comparative Overview of Key Quantitative Interaction Analysis Techniques

The choice of analytical technique is a critical decision in the drug development pipeline. It dictates the nature and quality of the data obtained, ultimately influencing the direction of further research. Here, we compare several gold-standard techniques for quantifying protein-ligand interactions, with a focus on their application to the study of thiophene carboxamides.

Core Methodologies for Quantifying Binding Affinity and Kinetics
Technique Key Parameters Measured Strengths Considerations
Isothermal Titration Calorimetry (ITC) KD (dissociation constant), ΔH (enthalpy change), ΔS (entropy change), Stoichiometry (n)Provides a complete thermodynamic profile of the interaction in a single experiment.[3] Label-free.Requires relatively large amounts of protein and compound. Sensitive to buffer composition.
Surface Plasmon Resonance (SPR) ka (association rate), kd (dissociation rate), KDReal-time kinetic data. High sensitivity, allowing for the use of smaller amounts of analyte.Requires immobilization of one binding partner, which can potentially affect its activity.
Fluorescence Polarization/Anisotropy KDSolution-based, homogeneous assay. Amenable to high-throughput screening.Requires a fluorescent label on one of the binding partners, which may perturb the interaction.[4]
Electrospray Ionization Mass Spectrometry (ESI-MS) Stoichiometry, relative KDCan be used for complex mixtures and to study non-covalent interactions. Provides information on binding stoichiometry.[5]Ionization efficiency can vary between bound and unbound species, potentially affecting quantification.

Experimental Protocols: A Step-by-Step Guide

The following protocols are presented to be self-validating, with explanations for key steps to ensure experimental integrity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a comprehensive thermodynamic signature of the interaction.[3]

Experimental Workflow for ITC

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Prepare Protein Solution (e.g., in PBS) e1 Load Protein into Sample Cell p1->e1 p2 Prepare Ligand Solution (Thiophene Carboxamide in same buffer) e2 Load Ligand into Syringe p2->e2 p3 Degas Solutions p3->e1 p3->e2 e3 Equilibrate Temperature e1->e3 e2->e3 e4 Perform Titration (Inject Ligand into Sample Cell) e3->e4 a1 Integrate Raw Heat Bursts e4->a1 a2 Plot Heat Change vs. Molar Ratio a1->a2 a3 Fit Data to a Binding Model a2->a3 a4 Determine KD, ΔH, ΔS, n a3->a4

Caption: Workflow for Isothermal Titration Calorimetry.

Detailed Protocol:

  • Preparation:

    • Prepare a 10-50 µM solution of the target protein in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a 100-500 µM solution of the thiophene carboxamide derivative in the exact same buffer. Causality: Using the same buffer is critical to avoid artifacts from buffer mismatch.

    • Thoroughly degas both solutions to prevent bubble formation in the calorimeter.

  • Experiment:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the thiophene carboxamide solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 2-10 µL) of the ligand into the protein solution, recording the heat change after each injection.

  • Data Analysis:

    • Integrate the raw data to determine the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding) to determine the dissociation constant (KD), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for studying the kinetics of molecular interactions in real-time.

Experimental Workflow for SPR

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Immobilize Protein on Sensor Chip e1 Equilibrate with Running Buffer p1->e1 p2 Prepare Ligand Dilution Series (Thiophene Carboxamide) e2 Association Phase: Inject Ligand p2->e2 e1->e2 Repeat for each concentration e3 Dissociation Phase: Flow Running Buffer e2->e3 Repeat for each concentration e4 Regeneration e3->e4 Repeat for each concentration a1 Generate Sensorgrams e3->a1 e4->e1 Repeat for each concentration a2 Fit Data to Kinetic Model a1->a2 a3 Determine ka, kd, KD a2->a3

Caption: Workflow for Surface Plasmon Resonance.

Detailed Protocol:

  • Preparation:

    • Immobilize the target protein onto a suitable sensor chip (e.g., via amine coupling). Trustworthiness: A well-characterized immobilization is key to obtaining reliable kinetic data.

    • Prepare a series of dilutions of the thiophene carboxamide derivative in the running buffer (e.g., HBS-EP+).

  • Experiment:

    • Equilibrate the sensor chip with running buffer to establish a stable baseline.

    • Inject the lowest concentration of the thiophene carboxamide over the sensor surface and monitor the change in the SPR signal (association phase).

    • Switch back to flowing running buffer and monitor the decrease in the SPR signal as the compound dissociates (dissociation phase).

    • Inject a regeneration solution to remove any remaining bound compound.

    • Repeat this cycle for each concentration of the thiophene carboxamide.

  • Data Analysis:

    • The resulting data, presented as sensorgrams (response units vs. time), are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Alternative and Complementary Approaches

While ITC and SPR are mainstays, other techniques can provide valuable, often complementary, information.

  • Fluorescence-Based Assays: Techniques like Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP) can be adapted for quantitative binding analysis.[4][6] FP, for instance, measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[4] These methods are often used in high-throughput screening to identify initial hits.

  • Mass Spectrometry-Based Proteomics: Advanced mass spectrometry techniques can identify and quantify protein-drug interactions within complex biological mixtures.[7] This can be particularly useful for identifying off-target effects.[7]

Conclusion: An Integrated Approach to Quantitative Analysis

No single technique provides a complete picture of a molecular interaction. A robust quantitative analysis of thiophene carboxamide interactions relies on an integrated approach. For example, initial screening with a high-throughput method like fluorescence polarization can be followed by in-depth kinetic analysis of promising candidates using SPR. Finally, ITC can be employed to elucidate the thermodynamic driving forces behind the interaction. This multi-faceted strategy, grounded in the principles of scientific integrity and a clear understanding of the causality behind experimental choices, will provide the high-quality, reliable data necessary to advance your drug discovery program.

References

  • Title: Thiocoumarins: From the Synthesis to the Biological Applications Source: MDPI URL: [Link]

  • Title: Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation Source: MDPI URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Current Experimental Methods for Characterizing Protein–Protein Interactions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Reviewing the mechanism of action of thiopurine drugs: towards a new paradigm in clinical practice Source: PubMed URL: [Link]

  • Title: Quantifying Ligand Binding to Large Protein Complexes Using Electrospray Ionization Mass Spectrometry Source: ACS Publications URL: [Link]

  • Title: Methods to investigate protein–protein interactions Source: Wikipedia URL: [Link]

  • Title: The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase Source: PubMed URL: [Link]

  • Title: Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements Source: PNAS URL: [Link]

  • Title: Computational and experimental approaches to quantify protein binding interactions under confinement Source: National Institutes of Health (NIH) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 4-Boronophenylthiocarboxamide

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Boronophenylthiocarboxamide. The following protocols are designed to ensure t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Boronophenylthiocarboxamide. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles for related chemical classes.

Understanding the Hazard Profile of 4-Boronophenylthiocarboxamide

Potential Health Effects:

Based on data from related compounds, 4-Boronophenylthiocarboxamide should be handled as a substance that is potentially:

  • Harmful if swallowed : Phenylboronic acid is listed as harmful if ingested[1].

  • A cause of serious eye damage or irritation : Similar compounds are known to cause serious eye irritation or damage[2][3][4][5][6].

  • A skin irritant : Many boronic acid and thioamide derivatives are classified as skin irritants[3][4][5][6][7].

  • A respiratory tract irritant : Inhalation of dusts may lead to respiratory irritation[5][6][7][8].

  • Toxic to aquatic life : One related thioamide is classified as very toxic to aquatic life[2].

Some sulfur-containing organic compounds are also known for their strong, unpleasant odor, often described as a stench[7][9]. Although not a direct health hazard, this can be a significant nuisance and indicates airborne exposure.

Table 1: Hazard Classification of Structurally Similar Compounds

Hazard StatementCompound Class Examples
Harmful if swallowedPhenylboronic acid[1]
Causes serious eye damage/irritation4-Biphenylthio carboxamide, (p-Chlorophenyl)metaboric acid[2][3]
Causes skin irritation(p-Chlorophenyl)metaboric acid, 4-Bromothiophenol[3][7]
May cause respiratory irritation4-Bromothiophenol, (2-Methylpropyl)boronic acid[6][7]
Very toxic to aquatic life4-Biphenylthio carboxamide[2]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is crucial for minimizing exposure.

Engineering Controls
  • Chemical Fume Hood : All work with 4-Boronophenylthiocarboxamide, especially the handling of the solid powder, must be conducted in a certified chemical fume hood to prevent inhalation of dust and potential vapors[5].

  • Eyewash Station and Safety Shower : An easily accessible and fully functional eyewash station and safety shower are mandatory in the laboratory space where this compound is handled[2].

Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for handling 4-Boronophenylthiocarboxamide.

  • Eye and Face Protection : Chemical safety goggles are required at all times. A face shield should be worn over the goggles when there is a significant risk of splashes[10].

  • Skin Protection :

    • Gloves : Nitrile or neoprene gloves should be worn. Given that some related compounds are harmful in contact with skin, double gloving is recommended.[11][12] Gloves should be inspected for any signs of degradation or puncture before use and changed frequently.

    • Lab Coat : A flame-resistant lab coat with long sleeves is mandatory.

    • Full Body Protection : For larger scale operations or when there is a higher risk of exposure, disposable coveralls (e.g., Tyvek suits) should be worn[13]. Trousers should be worn outside of boots to prevent chemicals from falling into them[10].

  • Respiratory Protection : When handling the solid compound, a NIOSH-approved respirator with a particulate filter is necessary to prevent inhalation of dust[4][10].

Table 2: Personal Protective Equipment (PPE) Summary

Body PartRequired PPERationale
Eyes/FaceChemical safety goggles; Face shieldProtects against splashes and dust causing serious eye damage[2][10].
HandsDouble-layered nitrile or neoprene glovesPrevents skin contact with a potential skin irritant and toxicant[7][11].
BodyLong-sleeved lab coat; Long pantsProvides a barrier against accidental skin contact[13].
RespiratoryNIOSH-approved respirator with particulate filterPrevents inhalation of dust which can cause respiratory irritation[4][8][10].

Step-by-Step Handling Protocol

Adherence to a strict protocol is essential for minimizing the risk of exposure.

  • Preparation :

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents.

    • Don all required PPE as outlined in Table 2.

  • Weighing and Transfer :

    • Conduct all weighing and transfer operations within the fume hood.

    • Use a spatula to carefully transfer the solid compound. Avoid any actions that could generate dust.

    • If transferring to a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling :

    • Thoroughly clean all equipment used.

    • Wipe down the work surface in the fume hood with an appropriate solvent.

    • Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after removing PPE[1][2][3][4][5][7][14].

Handling_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling Cleanup prep1 Verify Fume Hood Functionality prep2 Assemble Equipment and Reagents prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 weigh Weigh Solid Compound prep3->weigh transfer Transfer to Reaction Vessel weigh->transfer clean_equip Clean Equipment transfer->clean_equip clean_hood Decontaminate Fume Hood Surface clean_equip->clean_hood remove_ppe Remove PPE Correctly clean_hood->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands caption Figure 1: Safe Handling Workflow for 4-Boronophenylthiocarboxamide.

Figure 1: Safe Handling Workflow for 4-Boronophenylthiocarboxamide.

Decontamination and Disposal Plan

Proper disposal of 4-Boronophenylthiocarboxamide and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Spill Management

In the event of a spill:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is outside the fume hood, and if it is safe to do so, increase ventilation.

  • Wearing appropriate PPE, cover the spill with an absorbent material. For solid spills, it is recommended to wet the material down to avoid dust generation during cleanup[15].

  • Carefully collect the absorbed material and contaminated items into a sealed, labeled waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

Waste Disposal

All waste containing 4-Boronophenylthiocarboxamide must be treated as hazardous waste and disposed of accordingly.

  • Solid Waste : Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.

  • Liquid Waste : Aqueous waste streams containing boron can be treated through methods such as chemical coagulation, ion-exchange resin, or adsorption onto activated carbon[16][17]. The addition of lime (calcium oxide) can also be effective in precipitating boron from wastewater[18].

  • Sulfur-Containing Waste : Waste containing sulfur compounds may require neutralization to prevent the formation of acidic byproducts. Treatment with limestone (calcium carbonate) can be an effective method for this purpose[19].

All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations[1][2][3][4][5][7][14].

Disposal_Workflow cluster_collection Waste Collection cluster_treatment Waste Treatment cluster_disposal Final Disposal solid_waste Solid Waste (Contaminated PPE, etc.) final_disposal Dispose via Licensed Hazardous Waste Contractor solid_waste->final_disposal liquid_waste Aqueous Waste boron_treatment Boron Removal (e.g., Ion Exchange, Coagulation) liquid_waste->boron_treatment sulfur_treatment Sulfur Neutralization (e.g., Limestone) boron_treatment->sulfur_treatment sulfur_treatment->final_disposal caption Figure 2: Disposal Workflow for 4-Boronophenylthiocarboxamide Waste.

Figure 2: Disposal Workflow for 4-Boronophenylthiocarboxamide Waste.

First Aid Measures

In case of exposure, immediate action is crucial.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][4][5][7][14]

  • Skin Contact : Remove contaminated clothing and wash skin thoroughly with soap and water. If irritation persists, seek medical attention.[2][3][4][5][7][14]

  • Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][4][5][7][14]

  • Ingestion : Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1][2]

References

  • University of Nebraska–Lincoln. (2014, October 6). Personal Protective Equipment for Pesticide Applicators [Video]. YouTube. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Personal safety and protective clothing. Retrieved from [Link]

  • CIE Chemical. (2023, October). Personal Protective Equipment (PPE) for Handling Thiodicarb 75% WP. Retrieved from [Link]

  • Chen, C. H., & Lin, Y. F. (2016). Method for removing boron from boron-containing waste water. U.S.
  • Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]

  • Buisman, C. J. N., & Janssen, A. J. H. (1992). Process for the removal of sulphur compounds from gases.
  • N.d.
  • Kluczka, J., Trojanowska, J., Zolotajkin, M., Ciba, J., Turek, M., & Dydo, P. (2007). Boron removal from wastewater using adsorbents. Environmental Technology, 28(1), 105-113. [Link]

  • Biolene. (n.d.). PPE – Protective suit against ethylene oxide. Retrieved from [Link]

  • Alberta Environment. (n.d.). GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Retrieved from [Link]

  • American Elements. (2015, May 15). Boron pieces - SAFETY DATA SHEET. Retrieved from [Link]

  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET: (2-Methylpropyl)boronic acid. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Boron. [Link]

  • N.d.
  • N.d.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • N.d.
  • Kakadjian, S. (2014, September 12). A Comparison of Methods for Boron Removal From Flowback and Produced Waters. Journal of Petroleum Technology. [Link]

  • N.d.

Sources

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